molecular formula C8H7ClN4O2 B3374868 Ethyl 2-chloro-9H-purine-8-carboxylate CAS No. 1044772-74-8

Ethyl 2-chloro-9H-purine-8-carboxylate

Cat. No.: B3374868
CAS No.: 1044772-74-8
M. Wt: 226.62 g/mol
InChI Key: VHQSLOGSXNASGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-9H-purine-8-carboxylate (CAS 1044772-74-8) is a versatile purine-based building block with significant value in medicinal and organic chemistry research. This compound, with a molecular formula of C8H7ClN4O2 and a molecular weight of 226.62 g/mol, is characterized by a reactive chlorine atom and an ester functional group, making it a key intermediate for further derivatization . Its primary research application is in the efficient synthesis of acyclic nucleoside analogues, which are an important class of compounds studied for their potential antiviral and anticancer properties . The compound serves as a crucial precursor in multi-component reactions to create α-branched acyclic nucleosides containing a hemiaminal ether moiety, which are considered excellent mimics of natural nucleosides . These synthetic methodologies, which can employ Lewis acid catalysis, benefit from high regioselectivity, yielding almost exclusively the biologically relevant N-9 isomer . Researchers utilize this chemical to explore new therapeutic agents, building upon the legacy of successful acyclic nucleoside drugs like acyclovir . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. It is offered with a typical purity of 95% or higher and requires cold-chain transportation and storage in an inert atmosphere at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-7H-purine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-7(14)6-11-4-3-10-8(9)13-5(4)12-6/h3H,2H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQSLOGSXNASGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NC(=NC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647988
Record name Ethyl 2-chloro-7H-purine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044772-74-8
Record name Ethyl 2-chloro-7H-purine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-9H-purine-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-chloro-9H-purine-8-carboxylate: A Technical Guide to Scaffold Functionalization and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the purine scaffold remains one of the most privileged structures due to its role as an isostere for ATP and natural nucleosides. Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) represents a highly versatile, bifunctional building block[1]. By strategically positioning a reactive chlorine atom at the C2 position and an ethyl ester at the C8 position, this molecule serves as a critical intermediate for synthesizing complex kinase inhibitors, adenosine receptor antagonists, and novel antiproliferative agents[2],[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the mechanistic reactivity of this scaffold, provide field-proven, self-validating protocols for its functionalization, and map its integration into biological signaling pathways.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Ethyl 2-chloro-9H-purine-8-carboxylate is essential for predicting its solubility, reactivity, and behavior in downstream chromatographic purifications.

PropertyValue
Chemical Name Ethyl 2-chloro-9H-purine-8-carboxylate
CAS Registry Number 1044772-74-8
Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
Monoisotopic Mass 226.02576 Da
Core Scaffold Purine (imidazo[4,5-d]pyrimidine)
Key Reactive Sites C2 (Electrophilic), C8 (Ester), N9 (Nucleophilic)

Data aggregated from verified chemical vendor databases and structural informatics[4],[1].

Mechanistic Chemistry & Reactivity Profiling

The utility of Ethyl 2-chloro-9H-purine-8-carboxylate lies in its orthogonal reactivity. The "push-pull" electronic structure of the substituted purine ring allows for highly regioselective modifications[5].

The C2 Position: Primed for SNAr

The C2 position is occupied by a chlorine atom. The inherent electron-withdrawing nature of the pyrimidine sub-ring, compounded by the electron-withdrawing effect of the C8-carboxylate, renders the C2 carbon highly electrophilic. This makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) . Unlike C6-chloropurines which react rapidly at room temperature, C2-chloropurines typically require elevated temperatures or transition-metal catalysis (e.g., Buchwald-Hartwig coupling) to overcome the activation energy barrier[6],[7].

The C8 Position: Ester Functionalization

The ethyl carboxylate at C8 provides a handle for extending the molecule into the solvent-exposed regions of target protein binding pockets. It can be directly converted into an amide via saponification followed by standard peptide coupling (e.g., HATU/DIPEA), or reduced to a hydroxymethyl group to synthesize novel bicyclic 8,9-dihydro-7H-purine-8-carboxylate scaffolds[3].

The N9 Position: Alkylation and Protection

The N9 proton is relatively acidic. Before executing harsh SNAr reactions at C2, it is often necessary to protect the N9 position (e.g., with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group) to prevent unwanted side reactions and increase the solubility of the scaffold in organic solvents[6].

Synthetic Workflows & Experimental Protocols

To demonstrate the utility of this scaffold, the following is a self-validating protocol for the SNAr displacement of the C2-chlorine with a primary amine, a fundamental step in generating ATP-competitive kinase inhibitors.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: To synthesize an N2-alkylated-9H-purine-8-carboxylate derivative.

Reagents & Materials:

  • Ethyl 2-chloro-9H-purine-8-carboxylate (N9-protected) (1.0 eq)

  • Cyclopentylamine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (Anhydrous)

Step-by-Step Methodology & Causality:

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the N9-protected Ethyl 2-chloro-9H-purine-8-carboxylate in anhydrous n-butanol (0.2 M concentration).

    • Rationale:n-Butanol is selected because its high boiling point (117 °C) allows for the thermal energy required to drive the C2-SNAr reaction, while its polarity effectively solvates the purine intermediates[6].

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

    • Rationale: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the acidification of the reaction mixture without competing with cyclopentylamine for the electrophilic C2 center.

  • Nucleophile Addition: Add cyclopentylamine (1.5 eq) dropwise. Seal the vial and heat to 80 °C for 16 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (EtOAc/Hexanes 1:1) and LC-MS. The disappearance of the starting material mass (m/z ~227 for the unprotected core) and the appearance of the product mass indicates successful substitution.

    • Note: If the reaction stalls, the C2 position may require acid catalysis (e.g., catalytic TFA) or transition-metal catalysis depending on the steric bulk of the amine[6],[7].

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure C2-aminated product.

Workflow Visualization

SyntheticWorkflow A Ethyl 2-chloro-9H-purine-8-carboxylate (Starting Scaffold) B N9-Protection (THP/SEM) A->B Step 1 C C2 SNAr (Amine, DIPEA, 80°C) B->C Step 2 D C8 Ester Hydrolysis (LiOH, THF/H2O) C->D Step 3 E Amide Coupling (HATU, Primary Amine) D->E Step 4 F Global Deprotection (TFA/DCM) E->F Step 5 G Target Purine Derivative F->G Final

Fig 1: Stepwise synthetic workflow for functionalizing the purine scaffold.

Applications in Medicinal Chemistry

Derivatives of Ethyl 2-chloro-9H-purine-8-carboxylate are heavily utilized in the development of targeted therapeutics.

Kinase Inhibitors: By installing specific anilines or aliphatic amines at the C2 position and modifying the C8 carboxylate, researchers can generate potent inhibitors of human phosphatidylinositol 3-kinase delta (PI3Kδ), a critical target in hematological malignancies[2]. The purine core mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region.

Adenosine Receptor Antagonists: Purine-8-carboxamides (derived from the C8 ester) are well-documented antagonists of the A2A adenosine receptor. In the tumor microenvironment, high levels of extracellular adenosine bind to A2A receptors on T-cells, raising intracellular cAMP and suppressing immune responses. Purine derivatives block this interaction, restoring T-cell activity.

Biological Pathway Visualization

SignalingPathway A Purine-8-Carboxamide (Antagonist) B A2A Adenosine Receptor (GPCR) A->B Binds & Blocks C Gαs Protein (Inhibited) B->C Prevents Activation D Adenylyl Cyclase (Downregulated) C->D Reduces Activity E cAMP Levels (Decreased) D->E Lowers Production F PKA Activation (Suppressed) E->F Inhibits G T-Cell Activation (Restored) F->G Phenotypic Outcome

Fig 2: A2A receptor signaling pathway modulated by purine antagonists.

Analytical Characterization Standards

To ensure the integrity of the synthesized Ethyl 2-chloro-9H-purine-8-carboxylate and its downstream products, rigorous analytical characterization is mandatory.

  • 1H NMR (DMSO-d6 or CDCl3): The defining feature of the unfunctionalized core is the absence of a C2 proton and the presence of the ethyl ester signals (a distinct quartet around 4.4 ppm for the -CH2- and a triplet around 1.4 ppm for the -CH3). The N9 proton (if unprotected) will appear as a broad singlet far downfield (>13 ppm).

  • LC-MS (ESI+): The compound will exhibit a characteristic chlorine isotope pattern (approximate 3:1 ratio of M to M+2 peaks) at m/z 227.0 [M+H]+ and 229.0 [M+2+H]+.

References[4] PubChemLite - Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2). uni.lu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWVzQYtdFmMulzqdm4AUssndJbILErVTzlM6p4pTt144Yg_rUEHGcC8cLXXZBHzrTSwLeUhiHkEvOP8uzEvFSVNWujT_9CWp_zmN48zcgGm-YtAJZZka9wkRB_WrGeeaGY69hDKC_SxepVcFLkMg==[1] 2089972-52-9 | Ethyl 2,6-dichloro-9H-purine-8-carboxylate (Related Products). BLD Pharm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv6l0axyGnb98NHHGtewG0EufTM7f0JPFnthif4ARYidX0FO1PybtmeQrQaPiK-scI2Hn59a5D68tS1nc5K7V-44m7s75AtSASz3C2KxBAncuBkANe6pNbGRZSqUXS1-VxJB_M_4CYcbS0BNzUiA==[6] Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVWdzEUpPSxV0teJH4hF8Bzlj8ZovGbm8QK_4G2eWbC0rN4eu5C7tAVO3LNmzAyHWwvgXO4nc-ua2xtlRRUmRF2WZJ9cO0zlxJnRHCwKadi2vqjlwAnMs-ehFvBGfx1KXmyEcoU3ul9D0wHVo=[2] AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFitXL0sHsHUNHNe_VG1qPJpNc3kJ_BxULt4Oyc3pRSpzLtTue41ehHAMqXdQFdH53RsK6nej1uzT5kmCXpyhiWBqhnWRTfY74nraH21bFfL0ENJ9K6Ydh4Xkq29Dn7XxTMm0FJrMkOLPiasoEg7A==[7] Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3o2zQlHiqkacm1oR3UAikmOTqPBnJLDNkMti_rU68tFqqgrpxNuGLG5dpLq8oLUvBJb4mNMIsuVJzr_tx_pQl7JGs0H1VTbQd3zOHTG_Bn5c2b95fDgUHIxZpCswOrMK1JCptohgZ93DV1Jr0N1QUUazyegqfvNTL5h2LRsXhpbiOgC--zMItqqsR0kO1Ydc78cd-cqeAfFXXSXtXpSw5nCWOsQjs9vLWLQ3Iq4zotc-ltTPuIVtJ5BXI1bp8-fwOfE2ELkeUWOl48EJC-3Q-U3iucDBtPRnVAUrU8UzbutOa_p47N7cefeb4Att1tpMmM3u8bnuUO4YQhqs=[5] Synthesis, Photophysical Behavior, and Electronic Structure of Push-Pull Purines. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsMOVG2wZbCDWYEdNbXU956suCx3HbO7to529ueAOvDyTNFqwiO-0J7GS2Q9HyM_QwqOhMJv4PWBKUqHbuxtb-kIVs5g67fqajQKVqbShRUv5RbcYIBMkBBjKqYn0iSKZ-232xdsSZSET-m4b1_hI_AGT5INvSwRAiKVn-s4FiyqdUTXr4t_K7MTxMCKcG03KtvhSj7cA33ili-GBwhrj98z8CWgfNG7W3do7iGWN2c4R271r77IRDqsER-A==[3] Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLZsYMkCsUeR3v_0fS4XksEwzRYn67I35LA431UNSv8P07zNTnk0Rtewc8ZiCIpX7zFjFZjsw8Riditjx-nJuhpEwghV2K2jv8A-QhVOZTuyc4O7-Pyg_xYHILsEn5YgbW0eXD

Sources

Architectural Synthesis and Functionalization of Ethyl 2-chloro-9H-purine-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the purine scaffold remains a privileged structure due to its role as a bioisostere for endogenous nucleotides (e.g., adenine and guanine). Among the advanced building blocks used to construct novel therapeutics, ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) stands out as a highly versatile, bifunctional intermediate[1]. Its unique substitution pattern—a reactive halogen at the C2 position and an ester-protected carboxylic acid at the C8 position—enables orthogonal, late-stage functionalizations. This technical guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this scaffold in the development of kinase inhibitors and receptor modulators.

Physicochemical & Structural Profiling

Understanding the innate reactivity of the purine core requires a precise mapping of its physicochemical properties. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing ester at C8, heavily influences the molecule's synthetic behavior.

Quantitative Data Summary
PropertyValue
Compound Name Ethyl 2-chloro-9H-purine-8-carboxylate
CAS Registry Number 1044772-74-8
Parent Acid CAS 1044772-71-5 (2-chloro-9H-purine-8-carboxylic acid)
Molecular Formula C8H7ClN4O2
Monoisotopic Mass 226.02576 Da
Predicted CCS ([M+H]+) 143.8 Ų
Predicted CCS ([M-H]-) 142.5 Ų
Data synthesized from PubChemLite[2] and Leyan Reagents[3].
Structural Causality
  • C2 Chlorine Reactivity: The purine system is highly electrophilic. The presence of the C8 ester further depletes electron density from the C2 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alcohols under relatively mild conditions.

  • C8 Ethyl Ester Utility: The ethyl ester serves a dual purpose. It acts as a robust protecting group for the carboxylic acid during harsh C2 or N9 modifications, and it provides a vector for subsequent saponification and amide coupling[4].

  • N9/N7 Tautomerism: As a 9H-purine, the molecule exists in a tautomeric equilibrium with its 7H-form. In synthetic workflows, alkylation typically occurs preferentially at N9 due to lower steric hindrance and higher thermodynamic stability.

Orthogonal Functionalization Logic

To construct complex pharmacophores, chemists rely on the orthogonal reactivity of the scaffold's functional groups. The standard workflow isolates the reactivity of N9, C2, and C8 to prevent cross-polymerization or unwanted side reactions.

G A Ethyl 2-chloro-9H-purine-8-carboxylate (Core Scaffold) B C2 SNAr Substitution (Amines/Alcohols) A->B R-NH2, DIPEA Heat C C8 Saponification (Carboxylic Acid) A->C LiOH THF/H2O D N9 Alkylation (Mitsunobu/Base) A->D R-X, K2CO3 DMF

Fig 1: Orthogonal functionalization pathways of the 2-chloro-9H-purine-8-carboxylate scaffold.

Self-Validating Experimental Methodologies

The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis.

Regioselective C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2 chlorine with a primary amine to establish the solvent-channel vector of the pharmacophore.

  • Step 1: Charge a dry, nitrogen-flushed round-bottom flask with ethyl 2-chloro-9H-purine-8-carboxylate (1.0 eq) and anhydrous n-butanol (0.2 M).

    • Causality:n-Butanol is selected due to its high boiling point (117°C), which provides sufficient thermal energy to overcome the SNAr activation barrier without requiring pressurized microwave reactors.

  • Step 2: Add the primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and deactivation of the incoming nucleophilic amine.

  • Step 3: Heat the reaction mixture to 100°C under reflux for 12 hours.

  • Step 4 (Self-Validation): Monitor the reaction progression via LC-MS. The starting material exhibits a characteristic 3:1 isotopic cluster at m/z 227/229 ([M+H]+) due to the natural abundance of ³⁵Cl/³⁷Cl isotopes[2]. Successful conversion is definitively validated by the complete disappearance of this isotopic signature and the emergence of the target mass (M - 35.5 Da + Amine Mass).

  • Step 5: Upon completion, concentrate the mixture in vacuo, reconstitute in ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography.

C8 Ester Saponification to Carboxylic Acid

Objective: Unmask the C8 ethyl ester to yield the free carboxylic acid (CAS: 1044772-71-5)[4] for subsequent amide coupling.

  • Step 1: Dissolve the C2-substituted ethyl 9H-purine-8-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

    • Causality: A biphasic solvent system is critical. THF and MeOH ensure complete dissolution of the organic purine ester, while water acts as the vehicle for the inorganic base.

  • Step 2: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) in a single portion at 0°C.

    • Causality: LiOH is chosen over NaOH or KOH because the lithium cation strongly coordinates with the ester carbonyl oxygen. This Lewis-acid-like activation enhances the electrophilicity of the carbon, allowing saponification to proceed rapidly at ambient temperatures, thereby preventing degradation of the delicate purine core.

  • Step 3: Warm the reaction to ambient temperature and stir for 4 hours.

  • Step 4 (Self-Validation): Concentrate the mixture in vacuo to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous layer with water and cool to 0°C. Dropwise add 1M HCl until the pH reaches 3-4. The self-validation occurs instantly: the free carboxylic acid, which is insoluble in acidic water, will rapidly precipitate as a solid mass.

  • Step 5: Isolate the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure acid.

Mechanistic Applications in Drug Target Modulation

Ethyl 2-chloro-9H-purine-8-carboxylate is a foundational architecture for designing ATP-competitive kinase inhibitors. Because the purine core mimics the adenine ring of ATP, it anchors the molecule into the highly conserved hinge region of kinases.

By functionalizing the C2 and C8 positions, chemists can precisely map the three-dimensional geometry of the target protein. The C2 substituent typically projects outward into the solvent-exposed channel, dictating kinase selectivity, while the C8 vector extends deep into the ribose-binding pocket, allowing for critical hydrogen bonding with the DFG (Asp-Phe-Gly) motif.

G Target Kinase ATP-Binding Pocket Purine Purine Core (Hinge Binder) Purine->Target H-Bonds (N1, N3, N9) C2 C2 Vector (Solvent Channel) Purine->C2 SNAr C8 C8 Vector (Ribose Pocket) Purine->C8 Amidation C2->Target Steric/Hydrophobic Fit C8->Target H-Bond Acceptor/Donor

Fig 2: Pharmacophore mapping of the purine scaffold within a kinase ATP-binding pocket.

References

  • [2] PubChemLite. Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2). Université du Luxembourg. Available at:

  • [1] Echemi. ethyl 2-chloro-9H-purine-8-carboxylate | 1044772-74-8. Available at:

  • [3] Leyan Reagents. 2-氯-9h-嘌呤-8-羧酸乙酯 (2-Chloro-9H-purine-8-carboxylic acid). Available at:

  • [4] BLD Pharm. 2-Chloro-9H-purine-8-carboxylic acid. Available at:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide to Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8): Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the purine scaffold remains one of the most privileged structures for drug discovery, serving as the foundational pharmacophore for kinase inhibitors, antiviral agents, and adenosine receptor modulators. Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) represents a highly specialized, bifunctional building block designed to overcome the classical pharmacokinetic limitations of endogenous purines. This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic pathways, and its mechanistic utility in modern drug development.

Structural Rationale & Physicochemical Profiling

The molecular architecture of Ethyl 2-chloro-9H-purine-8-carboxylate is engineered for both stability and synthetic versatility ([1], [2]).

  • The 2-Chloro Modification: Endogenous purines are rapidly degraded by Adenosine Deaminase (ADA). The introduction of a strongly electronegative and sterically bulky chlorine atom at the C2 position drastically alters the electron density of the pyrimidine ring. This modification prevents the nucleophilic attack required for ADA-mediated deamination, thereby conferring exceptional metabolic stability ([5]).

  • The 8-Carboxylate Moiety: The ethyl ester at the C8 position serves as a lipophilic masking group and a highly reactive synthetic handle. It allows for subsequent amidation or cross-coupling reactions to explore the chemical space within the orthosteric binding pockets of target receptors ([3]).

Table 1: Quantitative Physicochemical Data

Property Specification
CAS Number 1044772-74-8
Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
Monoisotopic Mass 226.02576 Da
SMILES String O=C(C1=NC2=CN=C(Cl)N=C2N1)OCC

| Primary Utility | Precursor for A1/A2A Receptor Ligands |

Synthetic Methodology & Mechanistic Pathways

The de novo synthesis of 8-substituted purines requires precise regiocontrol to ensure the correct cyclization of the imidazole ring. The most robust pathway utilizes 2-chloropyrimidine-4,5-diamine as the starting material.

SynthWorkflow A 2-Chloropyrimidine-4,5-diamine (Starting Material) C N-(4-amino-2-chloropyrimidin-5-yl) Oxamate Intermediate A->C Acylation (TEA, THF) B Ethyl chlorooxoacetate (Acylating Agent) B->C D Cyclodehydration (POCl3, Reflux) C->D -H2O E Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) D->E Intramolecular Cyclization

Caption: Synthetic workflow for Ethyl 2-chloro-9H-purine-8-carboxylate via cyclodehydration.

Protocol 1: Chemical Synthesis & Purification (Self-Validating System)

Causality & Design: The reaction exploits the differential nucleophilicity of the diamine. The 5-amino group is more nucleophilic than the 4-amino group (which is conjugated with the pyrimidine ring nitrogen), allowing for regioselective acylation. Phosphorus oxychloride (POCl₃) is selected for the second step because it acts as both a solvent and a potent dehydrating agent, irreversibly trapping the enol tautomer to drive the cyclization forward.

Step-by-Step Procedure:

  • Acylation: Dissolve 1.0 eq of 2-chloropyrimidine-4,5-diamine in anhydrous THF. Add 1.2 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting material which would otherwise stall the reaction.

  • Dropwise add 1.05 eq of ethyl chlorooxoacetate at 0°C under an argon atmosphere. Stir for 2 hours at room temperature.

  • Validation Check 1: Monitor via TLC (Hexane:EtOAc 1:1). The complete disappearance of the highly polar diamine spot validates the formation of the intermediate.

  • Cyclodehydration: Concentrate the mixture in vacuo, resuspend the crude intermediate in POCl₃ (10 volumes), and reflux at 100°C for 4 hours.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Extract with ethyl acetate, wash with saturated NaHCO₃, and dry over MgSO₄.

  • Validation Check 2: Perform ¹H NMR (CDCl₃). The self-validating success of the cyclization is confirmed by the disappearance of the primary amine protons (broad singlets) and the emergence of the ethyl ester signature (quartet at ~4.4 ppm, triplet at ~1.4 ppm).

Biological Mechanisms: Adenosine Receptor Modulation

Derivatives of 2-chloropurine-8-carboxylates are extensively utilized to synthesize agonists and antagonists for the A1 and A2A Adenosine Receptors ([4]). By converting the C8-ester into specific chiral amides, researchers can dictate receptor subtype selectivity.

SignalingPathway L 2-Chloropurine Derivative (Ligand) R A1 Adenosine Receptor (GPCR) L->R Orthosteric Binding G Gi Protein Complex (Inhibitory) R->G Conformational Shift E Adenylate Cyclase (Effector) G->E Alpha-Subunit Inhibition C Decreased cAMP (Secondary Messenger) E->C Downregulation P PKA Inhibition (Cellular Response) C->P Pathway Suppression

Caption: A1 Adenosine Receptor signaling cascade modulated by 2-chloropurine derivatives.

Protocol 2: In Vitro Adenosine Deaminase (ADA) Stability Assay

Causality & Design: To prove that the synthesized 2-chloro scaffold is viable for in vivo applications, it must resist enzymatic degradation. This protocol uses a competitive kinetic assay.

Step-by-Step Procedure:

  • Prepare a 100 µM solution of the synthesized purine derivative in 50 mM Phosphate Buffer (pH 7.4).

  • Prepare a parallel positive control using 100 µM endogenous Adenosine (known to degrade rapidly).

  • Initiate the assay by adding 0.1 U/mL of recombinant human Adenosine Deaminase (rhADA) to both setups. Incubate at 37°C.

  • Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix each aliquot with 50 µL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures and precipitates the ADA enzyme, halting the reaction at the exact time point.

  • Validation & Analysis: Centrifuge at 10,000 x g for 5 mins to pellet the enzyme. Analyze the supernatant via RP-HPLC (C18 column, UV detection at 254 nm). The system is self-validating: the rapid decline of the Adenosine AUC (Area Under Curve) confirms the enzyme is active, while a constant AUC for the 2-chloro derivative proves metabolic resistance.

Table 2: Comparative Pharmacological Profile (Representative Scaffold Data)

Compound Scaffold ADA Half-Life (t1/2) A1 Receptor Affinity (Ki) Primary Mechanism
Endogenous Adenosine < 1 min ~10-30 nM Endogenous Agonist
2-Unsubstituted Purine-8-carboxamides ~15 mins ~50 nM Receptor Modulator

| 2-Chloropurine-8-carboxylate derivatives | > 24 hours | ~5-15 nM | Partial Agonist / Antagonist |

References

  • Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2) - PubChemLite Source: uni.lu URL: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: rsc.org URL: [Link]

  • Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists Source: nih.gov (PubMed) URL: [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro Source: nih.gov (PMC) URL: [Link]

Biological Activity and Synthetic Utility of Purine-8-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine-8-carboxylate ester scaffold represents a critical, albeit underutilized, pharmacophore in medicinal chemistry. While C2- and N9-substituted purines have dominated the landscape of antiviral and antineoplastic drug development (e.g., acyclovir, fludarabine), functionalization at the C8 position offers a unique vector for modulating solubility, lipophilicity, and target selectivity.

This technical guide analyzes the biological activity of purine-8-carboxylate esters, positioning them not merely as synthetic intermediates, but as potent modulators of Adenosine Receptors (ARs) and privileged scaffolds for the development of FLT3 kinase inhibitors and herbicide safeners . We provide a rigorous examination of their synthesis via C-H activation and multicomponent cyclization, supported by detailed protocols and structure-activity relationship (SAR) data.

Chemical Foundation & Synthesis Strategies[1][2]

The introduction of an ester moiety at the C8 position of the purine ring creates an electron-deficient center that alters the pKa of the imidazole ring and influences hydrogen bond donor/acceptor profiles. Two primary synthetic pathways dominate the literature: Direct C-H Lithiation (for late-stage functionalization) and Multicomponent Cyclization (for scaffold diversity).

Method A: Direct C8-Lithiation (The Kinetic Approach)

This method is preferred for modifying existing purine nucleosides or N9-protected bases. The acidity of the C8-proton allows for deprotonation by hindered amide bases (e.g., LDA, LiTMP) at low temperatures, followed by trapping with chloroformates.

Mechanism:

  • Protection: N9 must be blocked (e.g., THP, Benzyl) to prevent N-deprotonation.

  • Deprotonation: Treatment with LiTMP at -78°C generates the C8-lithio species.

  • Electrophilic Trap: Addition of methyl chloroformate (ClCO₂Me) yields the ester.

Method B: Traube-Variant Multicomponent Synthesis

For generating diverse libraries, a "one-pot" reaction involving aminomalononitrile, urea, and amino acid esters offers a green chemistry alternative. This method constructs the pyrimidine and imidazole rings simultaneously, embedding the carboxylate functionality early in the synthesis.

Synthetic Pathway Visualization

PurineSynthesis Start N9-Protected Purine (Starting Material) Lithiation Step 1: LiTMP, THF -78°C, 1h Start->Lithiation Deprotonation Intermediate [8-Lithio-Purine Species] Lithiation->Intermediate C-H Activation Trap Step 2: Cl-CO2-R (Chloroformate) Intermediate->Trap Nucleophilic Attack Product Purine-8-Carboxylate Ester Trap->Product Workup Precursors Aminomalononitrile + Urea + AA Ester Cyclization Microwave / Heat Catalyst Precursors->Cyclization Multicomponent Reaction Cyclization->Product Annulation

Caption: Figure 1. Dual synthetic pathways for Purine-8-Carboxylate Esters: Direct C-H activation (Top) vs. Multicomponent Annulation (Bottom).

Pharmacology & Mechanism of Action

The biological activity of purine-8-carboxylate esters is defined by their interaction with specific hydrophobic pockets in enzymes and receptors.

Adenosine Receptor (AR) Modulation

The C8 position of the purine scaffold faces the solvent-exposed region or specific hydrophobic pockets in Adenosine Receptors (A1, A2A, A3).

  • A2A/A3 Selectivity: Large substituents at C8 (like esters or aryl groups) often diminish A1 affinity while retaining or enhancing A2A and A3 affinity. The ester group provides a handle for further derivatization into amides, which can reach into the exosite of the receptor.

  • Steric Tolerance: The "C8-pocket" in A3AR is particularly tolerant of bulky ester groups, allowing these compounds to act as selective antagonists.

FLT3 Kinase Inhibition (Antileukemic Activity)

Derivatives of purine-8-carboxylic acids (specifically amides derived from the esters) have shown nanomolar potency against FLT3-ITD , a mutated kinase driving Acute Myeloid Leukemia (AML). The carbonyl oxygen of the ester/amide at C8 often forms a critical hydrogen bond with the kinase hinge region or the "gatekeeper" residue.

Herbicide Safeners

Surprisingly, purine-8-carboxylate derivatives exhibit activity as herbicide safeners. They induce the expression of detoxification enzymes (GSTs, P450s) in crops (e.g., wheat), protecting them from sulfonylurea herbicides without compromising weed control efficacy.

Structure-Activity Relationships (SAR)

The following table summarizes how modifications to the C8-ester moiety influence biological potency across key targets.

Structural Modification (C8)Effect on Adenosine A2A AffinityEffect on FLT3 Kinase InhibitionSolubility / ADME Profile
-H (Unsubstituted) High (Non-selective)LowModerate
-COOMe (Methyl Ester) Moderate (Selective) ModerateLow (Lipophilic)
-COO-Et (Ethyl Ester) LowModerateVery Low
-CONH-R (Amide) High (Tunable Selectivity)High (Nanomolar) High (Tunable)
-Aryl (Phenyl) High (Antagonist)ModerateLow

Key Insight: The ester itself is often a pro-pharmacophore. While it possesses intrinsic activity at Adenosine receptors, its greatest utility lies in its conversion to C8-carboxamides , which can form additional H-bonds within the active site of kinases and GPCRs.

Detailed Experimental Protocol

Protocol: Synthesis of Methyl 9-Benzyl-9H-purine-8-carboxylate

Target Audience: Medicinal Chemists requiring a scalable, high-purity intermediate.

Reagents:

  • 9-Benzylpurine (1.0 eq)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.5 eq) – Prepared in situ from TMP and n-BuLi

  • Methyl Chloroformate (1.5 eq)

  • Dry THF (Tetrahydrofuran)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Preparation of LiTMP:

    • In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.6 eq) in dry THF (5 mL/mmol).

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-Butyllithium (1.5 eq, 2.5 M in hexanes). Stir for 30 mins at -78°C.

    • Why: LiTMP is a non-nucleophilic strong base that avoids attacking the purine ring electron-deficient centers.

  • C8-Deprotonation:

    • Dissolve 9-Benzylpurine in dry THF (2 mL/mmol) and add it dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Stir at -78°C for 1 hour . The solution typically turns a deep red/orange, indicating the formation of the lithiated species.

  • Electrophilic Trapping:

    • Add Methyl Chloroformate (1.5 eq) neat, dropwise.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show the disappearance of the starting material (Rf ~0.3) and appearance of the ester (Rf ~0.6).

  • Quench and Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

    • Yield Expectation: 65-80% as a white/off-white solid.

References

  • Multicomponent Synthesis of C8-Substituted Purines

    • Title: Multicomponent Synthesis of C(8)
    • Source: Chemistry – A European Journal / PMC.
    • URL:[Link]

  • Adenosine Receptor SAR

    • Title: Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands.[1]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Herbicide Safener Activity

    • Title: Design, Synthesis, and Biological Evaluation of Novel Purine Deriv
    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link]

  • FLT3 Kinase Inhibitors

    • Title: Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
    • Source: Molecules (MDPI).[2]

    • URL:[Link]

  • General Purine Bioactivity Review

    • Title: Biological activities of purine analogues: a review.
    • Source: ResearchG
    • URL:[Link]

Sources

Engineering the 2-Chloropurine Scaffold: A Privileged Chemotype in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloropurine scaffold represents a highly privileged and versatile chemotype in medicinal chemistry. Its unique electronic properties allow for precise, regioselective functionalization, making it an ideal starting point for synthesizing a vast array of bioactive molecules. From overcoming metabolic liabilities in oncology to modulating purinergic receptors in ophthalmology, 2-chloropurine derivatives have consistently demonstrated profound therapeutic potential. This technical guide explores the chemical logic, synthetic workflows, and target biology of the 2-chloropurine scaffold, providing self-validating protocols for drug development professionals.

The Chemical Logic of the 2-Chloropurine Scaffold

The utility of the 2-chloropurine core stems from the distinct electronic and steric environment of the purine ring system. Historically accessible via the Traube synthesis using pyrimidine-4,5-diamine precursors[1], modern drug discovery frequently utilizes 2,6-dichloropurine as a foundational building block.

The causality behind its synthetic utility lies in the differential electrophilicity of its carbon centers. The pyrimidine ring of the purine core is highly electron-deficient. Consequently, the C6 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position[2]. This inherent electronic disparity allows chemists to perform sequential, regioselective functionalizations without the need for cumbersome protecting group strategies. Furthermore, the 2-chloro substituent is remarkably stable under standard palladium-catalyzed cross-coupling conditions (such as Suzuki and Stille reactions), enabling late-stage diversification of the scaffold[2].

Biologically, the presence of a halogen at the C2 position acts as a steric and electronic shield. It disrupts the binding affinity and transition-state stabilization within the active site of metabolic enzymes like Adenosine Deaminase (ADA), thereby conferring profound metabolic stability to nucleoside analogs[3].

Regioselective Synthesis and Functionalization Workflows

The predictable reactivity of 2,6-dichloropurine enables a highly modular approach to library generation. A standard workflow typically involves:

  • N9-Alkylation/Glycosylation : Establishing the core nucleoside or alkylated purine architecture.

  • C6-Amination (SNAr) : Exploiting the high electrophilicity at C6 to introduce primary or secondary amines.

  • C2-Diversification : Utilizing harsher SNAr conditions or transition-metal catalysis to replace the 2-chloro group, or retaining it for its biological properties.

Workflow N1 2,6-Dichloropurine (Starting Scaffold) N2 N9-Glycosylation / Alkylation (Base, Sugar/Alkyl Halide) N1->N2 Step 1 (Optional) N3 C6-SNAr Substitution (Amines, Alcohols, Heat/MW) N1->N3 Step 1/2 (High Reactivity) N2->N3 N4 C2-Cross-Coupling / SNAr (Pd-Catalyzed or Harsh SNAr) N3->N4 Step 2/3 (Lower Reactivity) N5 Target 2-Chloropurine Derivative N4->N5

Regioselective functionalization workflow of the 2,6-dichloropurine scaffold.

Therapeutic Applications and Target Biology

Anticancer and Antiviral Agents (ADA Resistance)

Nucleoside analogs are foundational to antiviral and anticancer therapies, but their efficacy is often limited by rapid in vivo deamination. The introduction of a chlorine atom at the C2 position—as seen in the clinical drugs Cladribine and Clofarabine—renders the nucleoside highly resistant to E. coli and human ADA[3]. This stability ensures that the prodrug can be intracellularly phosphorylated into its active triphosphate form, which subsequently inhibits DNA synthesis and induces apoptosis[4].

MOA A 2-Chloropurine Nucleoside B Adenosine Deaminase (ADA) A->B Steric Hindrance C Metabolic Stability (No Deamination) A->C Confers D Intracellular Phosphorylation C->D Enables E DNA Polymerase Inhibition & Apoptosis D->E Induces Cytotoxicity

Mechanism of action: C2-halogenation confers ADA resistance and enables cytotoxicity.

Kinase and Topoisomerase II Inhibitors

The purine ring is an established ATP-mimetic. 2-Chloropurine derivatives have been extensively engineered to target the ATP-binding hinge regions of various kinases. For instance, olomoucine and roscovitine analogs act as potent, competitive inhibitors of Cyclin-Dependent Kinases (CDKs), arresting the cell cycle in proliferating tumors[5]. Furthermore, novel 2-chloropurine derivatives like QAP1 have been identified as catalytic inhibitors of Topoisomerase II (Topo-II). Unlike traditional Topo-II poisons (e.g., anthracyclines) that induce severe DNA damage, QAP1 competitively inhibits the Topo-II ATPase domain, offering a differentiated safety profile[6].

Adenosine Receptor Modulators

Beyond oncology, 2-chloropurine ribosides bearing chiral amino acid amides at the C6 position have emerged as potent A1 adenosine receptor (A1AR) partial agonists. In isolated models, derivatives containing serine, tyrosine, or valine residues demonstrated significant A1AR stimulating activity. Notably, the serine derivative exhibits a pronounced ophthalmic hypotensive effect, successfully reducing intraocular pressure, making it a promising candidate for glaucoma therapeutics[7],[8].

Quantitative Structure-Activity Relationship (SAR) Data

The structural adaptability of the 2-chloropurine scaffold translates to highly tunable pharmacological profiles across diverse biological targets.

Compound / ScaffoldTarget / ApplicationPotency / EfficacyReference
2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine Rhinovirus 1B (Antiviral)IC50 = 0.08 µM[9]
QAP1 (2-chloropurine derivative) Topoisomerase II (ATPase)Catalytic inhibition[6]
Serine-C6 2-chloropurine arabinoside U937 Leukemia CellsIC50 = 16 µM[4]
Nelarabine (Reference Control) U937 Leukemia CellsIC50 = 3 µM[4]
2-Chloroadenosine Adenosine Deaminase (ADA)Competitive Inhibitor[3]
C6-Amino Acid Amide 2-Chloropurines A1 Adenosine Receptor (A1AR)Partial Agonist (Lowers IOP)[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Regioselective C6-Amination of 2,6-Dichloropurine

Objective: Synthesize a 6-amino-2-chloropurine intermediate via microwave-assisted SNAr. Causality: The electron-withdrawing nature of the purine ring makes C6 highly susceptible to nucleophilic attack. Microwave irradiation accelerates the reaction while minimizing secondary substitution at C2[9].

  • Preparation: Dissolve 1.0 mmol of 2,6-dichloropurine in 5 mL of a polar aprotic solvent (e.g., DMF).

  • Reagent Addition: Add 1.2 mmol of the desired primary amine and 1.5 mmol of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Irradiate the mixture in a microwave reactor at 140°C for 10–15 minutes.

  • Isolation: Pour the cooled mixture into ice-cold distilled water to precipitate the product. Filter and wash with cold water.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The complete disappearance of the starting material and the emergence of a single, more polar spot indicates successful mono-amination. Confirm via LC-MS (observe the isotopic pattern characteristic of a single chlorine atom).

Protocol 2: Enzymatic Transglycosylation for 2-Chloropurine Arabinonucleosides

Objective: Stereoselective synthesis of nucleosides bypassing complex protecting group chemistry. Causality: Recombinant E. coli nucleoside phosphorylases (PNP and UP) catalyze the reversible transfer of the sugar moiety. The addition of arsenate (arsenolysis) drives the thermodynamic equilibrium toward the desired arabinonucleoside product[4],[3].

  • Preparation: Dissolve the 2-chloropurine base derivative and arabinofuranosyluracil (Ara-U, sugar donor) in water at 40–50°C. Adjust pH to 7.0 using KH2PO4 buffer.

  • Equilibrium Shift: Add Na2HAsO4 to the reaction mixture to facilitate arsenolysis.

  • Enzymatic Catalysis: Introduce recombinant E. coli PNP and UP enzymes. Incubate the mixture at 50°C.

  • Monitoring & Termination: Monitor the reaction progress via HPLC. Once maximum conversion is achieved, terminate the reaction by adding an equal volume of 50% ethanol.

  • Purification: Evaporate the mixture and isolate the product using reversed-phase C18 column chromatography.

  • Self-Validation Checkpoint: Subject the purified nucleoside to an in vitro ADA assay. A lack of deamination (confirmed by stable HPLC retention times over 24 hours) validates both the structural integrity of the C2-chlorine and the success of the synthesis[3].

References

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides Source: nih.gov URL:[Link]

  • Traube Synthesis of Purines Source: thieme-connect.de URL:[Link]

  • A Practical Synthesis of 2-Arylamino-6-alkylaminopurines from 2,6-Dichloropurine Source: researchgate.net URL:[Link]

  • Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists Source: nih.gov URL:[Link]

  • Conjugates of 2-aminopurine with the enantiomers of... Source: researchgate.net URL:[Link]

  • Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - Press-room - IBCh RAS Source: ibch.ru URL:[Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro Source: mdpi.com URL:[Link]

  • Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression Source: nih.gov URL:[Link]

  • Source: google.

Sources

Technical Guide: Solubility Profile and Characterization of Ethyl 2-chloro-9H-purine-8-carboxylate

[1][2][3][5]

Executive Summary

Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) is a critical heterocyclic intermediate employed in the synthesis of bioactive purine nucleoside analogs, particularly for antiviral and anticancer pharmacophores.[1][2][3][4][5][6][7] Its solubility profile is a determining factor in reaction kinetics, purification yields, and formulation bioavailability.[4][8][9][10]

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior in aqueous and organic media, and standardized protocols for experimental validation.[4][8][9][10]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[5][10] The 2-chloro substituent and the 8-ethoxycarbonyl group significantly modulate the lipophilicity of the core purine scaffold.[1][2][3][5]

PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Formula C₈H₇ClN₄O₂
Molecular Weight 226.62 g/mol Moderate MW facilitates dissolution but crystal lattice energy dominates.[1][2][3][5]
Physical State Solid (White to pale yellow powder)High melting point indicates stable crystal lattice, requiring polar aprotic solvents or heat for dissolution.[4][5][8][10]
LogP (Octanol/Water) ~1.2 – 1.8 (Predicted)Moderate lipophilicity.[4][5][10] Poor aqueous solubility; good solubility in medium-polarity organics.[1][2][3][5]
pKa (Acidic) ~8.9 (N9-H)The N9 proton is weakly acidic.[4][5][10] Solubility increases significantly at pH > 10 due to ionization.[1][3][5][10]
H-Bond Donors 1 (N9-H)Capable of intermolecular H-bonding, increasing lattice energy.[1][2][3][4][5]
H-Bond Acceptors 5 (N1, N3, N7, O=C, O-Et)Facilitates solubility in polar solvents like DMSO and alcohols.[4][8][9][10]

Solubility Data Analysis

Aqueous Solubility

Ethyl 2-chloro-9H-purine-8-carboxylate exhibits low aqueous solubility in its neutral form.[1][2][3][5] The presence of the hydrophobic ethyl ester and chlorine atom reduces water interaction compared to the parent purine.[5][10]

  • Neutral pH (pH 2–7): Sparingly soluble (< 0.5 mg/mL).[4][5][10]

  • Alkaline pH (pH > 10): Soluble.[4][5][10] Deprotonation of the N9-H yields the anionic species, drastically increasing hydration energy.[1][4][5][8]

  • Acidic pH (pH < 1): Slightly increased solubility due to protonation of N1/N3, though less pronounced than the anionic effect.[4][5][8][10]

Organic Solvent Solubility

The compound follows a "like dissolves like" trend, favoring polar aprotic solvents and halogenated hydrocarbons.[4][8][9][10]

Solvent ClassSolventSolubility RatingSolubility Limit (Est.)Application
Polar Aprotic DMSO High > 50 mg/mLStock solutions for bioassays; NMR analysis.[1][2][3][5]
Polar Aprotic DMF High > 50 mg/mLReaction medium for nucleophilic substitutions.[1][5][10]
Alcohols Ethanol Moderate 5–15 mg/mL (Hot)Primary Recrystallization Solvent. Soluble at reflux; precipitates upon cooling.[4][5][10]
Alcohols Methanol Moderate 10–20 mg/mLChromatographic mobile phases.[1][5][10]
Halogenated DCM / Chloroform Good 20–40 mg/mLExtraction and workup procedures.[1][5][10]
Non-Polar Hexane / Ether Insoluble < 0.1 mg/mLAnti-solvent for precipitation/washing.[1][5][10]

Experimental Protocols

To ensure data integrity in your specific application, use the following self-validating protocols.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this method for regulatory-grade solubility data.[1][2][3][4][5]

  • Preparation: Weigh excess Ethyl 2-chloro-9H-purine-8-carboxylate (~10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[4][5][10]

  • Equilibration: Cap tightly. Agitate at 25°C ± 0.1°C for 24 hours using a rotary shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (to prevent adsorption of lipophilic compounds).

  • Quantification: Analyze filtrate via HPLC-UV (λ = 265 nm).

    • Validation: Verify the pH of the filtrate post-experiment to ensure no drift occurred.[5][10]

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this method for rapid early-stage screening.[1][2][3][4][5]

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Precipitation: Spike 5 µL of stock into 195 µL of aqueous buffer (final 2.5% DMSO) in a 96-well plate.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity via nephelometry or UV absorbance at 620 nm (non-absorbing region).[4][5][10]

  • Result: The onset of precipitation indicates the kinetic solubility limit.[1][5][10]

Protocol C: Recrystallization (Purification Workflow)

Exploits the temperature-dependent solubility in ethanol.[1][2][3][4]

  • Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.[4][5][10]

  • Hot Filtration: If particulates remain, filter rapidly while hot.[4][5][8][9][10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the resulting white crystals and wash with cold diethyl ether (anti-solvent).

Visualizations

Figure 1: Solubility Determination Workflow

This diagram illustrates the decision logic for selecting the appropriate solubility protocol based on the research stage.

SolubilityWorkflowStartStart: Solubility AssessmentStageCheckDetermine Research StageStart->StageCheckEarlyStageEarly Discovery / ScreeningStageCheck->EarlyStageHigh ThroughputLateStagePre-Formulation / DevelopmentStageCheck->LateStageHigh AccuracyKineticMethodProtocol B: Kinetic Solubility(DMSO Spike -> Buffer)EarlyStage->KineticMethodThermoMethodProtocol A: Thermodynamic Solubility(Solid -> Equilibrium)LateStage->ThermoMethodAnalysisAnalysis (HPLC-UV / LC-MS)KineticMethod->AnalysisThermoMethod->AnalysisOutputKineticResult: Precipitation Onset(Overestimates Solubility)Analysis->OutputKineticOutputThermoResult: True Saturation Concentration(Gold Standard)Analysis->OutputThermo

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

Figure 2: pH-Dependent Solubility Mechanism

The following diagram details the ionization states affecting aqueous solubility.

IonizationAcidicAcidic pH (< 2)Protonated (Cationic)Solubility: ModerateNeutralNeutral pH (2-8)UnchargedSolubility: Low (Intrinsic)Acidic->Neutral- H+ (pKa ~ 2.5)BasicBasic pH (> 9)Deprotonated (Anionic N9)Solubility: HighNeutral->Basic- H+ (pKa ~ 8.9)Basic->Neutral+ H+

Caption: Solubility modulation via pH titration. The N9-H deprotonation is the primary driver for aqueous dissolution.[1][2][3][5]

Implications for Drug Development[4][10]

Synthetic Utility

The high solubility of Ethyl 2-chloro-9H-purine-8-carboxylate in DMF and DMSO makes these the solvents of choice for subsequent nucleophilic aromatic substitution (SNAr) reactions at the C2-chlorine position.[1][2][3][5] For workup, the addition of water (anti-solvent) effectively precipitates the product, simplifying isolation.[4][5][8][9][10]

Formulation Strategy

For biological assays, avoid purely aqueous formulations.[4][5][8][9][10]

  • Recommendation: Dissolve in 100% DMSO to create a 10–50 mM stock. Dilute into the assay medium immediately prior to use, ensuring the final DMSO concentration remains < 1% to avoid cytotoxicity while maintaining solubility.[4][8][9][10]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1044, Purine. Retrieved from [Link][2][4][5][10]

  • Bakkestuen, A. K., et al. (2005). Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines.[1][2][3][4] Journal of Medicinal Chemistry, 48(7), 2710-2723.[4][8][9][10] (Contextual data on chloropurine solubility).

  • Legraverend, M., & Grierson, D. S. (2006). The 2-chloro-9H-purine scaffold: synthesis and applications.[1][4][5][8] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[4][8][9][10] (Synthesis and solvent selection).

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloropurine.[1][2][3][5][10] (Used for comparative solubility baselines).[4][5][10]

The Definitive Guide to Purine-8-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, medicinal chemistry, and biological applications of Purine-8-carboxylic acid derivatives .

Synthesis, Signaling, and Therapeutic Potential

Executive Summary: The C8 Functionalization Imperative

In the landscape of purine medicinal chemistry, the C8 position is often the "forgotten" site compared to the N9 (glycosylation) or C2/C6 (hydrogen bonding) positions. However, for drug developers, C8-functionalization is a high-leverage strategy .

  • Metabolic Blocking: The C8 position is the primary site of oxidation by Xanthine Oxidase (XO) . Introducing a carboxylate or its derivatives (esters, amides) at C8 sterically and electronically blocks this metabolic soft spot, significantly extending half-life (

    
    ).
    
  • Receptor Tuning: In Adenosine Receptor (AR) antagonists (e.g., for Parkinson’s or immuno-oncology), C8-substituents dictate selectivity between

    
     and 
    
    
    
    subtypes by exploiting a specific pocket in the receptor's orthosteric site.
  • Chemical Utility: The 8-carboxylic acid moiety serves as a versatile "handle" for bioconjugation (e.g., PROTAC linkers, fluorescent probes) without disrupting the Watson-Crick face of the nucleobase.

Chemical Synthesis: From Cryogenic to Catalytic

There are two primary reliable pathways to access purine-8-carboxylic acids: Lithiation-Carboxylation (for electron-rich/protected purines) and Pd-Catalyzed Carbonylation (for late-stage functionalization).

Method A: The Cryogenic Route (Lithiation/CO )

Best for: Nucleosides (e.g., adenosine, guanosine) with protected sugar hydroxyls. Mechanism: The pKa of the C8-proton (~25-30 depending on substitution) allows deprotonation by strong bases like LDA or LiTMP at -78°C. The resulting lithio-species is a hard nucleophile that traps CO


.
Protocol 1: Synthesis of 8-Carboxyadenosine (Protected)
  • Precursors: 2',3',5'-Tri-O-TBS-adenosine.

  • Reagents: Lithium Diisopropylamide (LDA), anhydrous THF, dry CO

    
     gas (or dry ice).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 2',3',5'-Tri-O-TBS-adenosine (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add LDA (2.0 M in THF, 1.2 eq) dropwise over 10 minutes. Note: The solution often turns yellow/orange, indicating the formation of the C8-lithio species.

  • Equilibration: Stir at -78°C for 30–45 minutes to ensure complete metallation.

  • Carboxylation: Introduce a stream of dried CO

    
     gas  into the reaction mixture through a needle (subsurface) for 15 minutes. Alternatively, add freshly crushed dry ice (excess) directly if anhydrous conditions are strictly maintained.
    
  • Quench: Allow the reaction to warm to -20°C, then quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient). The product is the free carboxylic acid (or lithium salt depending on workup).

Method B: The Catalytic Route (Pd-Catalyzed Carbonylation)

Best for: Simple purine bases or substrates sensitive to strong bases. Mechanism: Oxidative addition of Pd(0) into a C8-Halogen bond (or direct C-H activation) followed by CO insertion.

Protocol 2: Carbonylation of 8-Bromopurines
  • Precursors: 8-Bromo-caffeine or 8-Bromo-adenine derivatives.

  • Catalyst System: Pd(OAc)

    
     (5 mol%), dppf (10 mol%).
    
  • CO Source: CO gas (balloon) or Mo(CO)

    
     (solid source).
    

Workflow:

  • Mix 8-bromopurine (1 eq), Pd(OAc)

    
    , dppf, and Na
    
    
    
    CO
    
    
    (2 eq) in DMF/MeOH (4:1).
  • Purge with CO gas (balloon pressure).

  • Heat to 80°C for 12 hours.

  • The methoxy group from MeOH acts as the nucleophile, yielding the 8-methyl ester .

  • Hydrolysis: Treat the ester with LiOH (1M, THF/H

    
    O) at RT for 2 hours to reveal the 8-carboxylic acid .
    

Visualization: Synthetic Logic & Signaling Pathways

Diagram 1: Synthetic Pathways to C8-Carboxylates

This diagram contrasts the "Hard Nucleophile" (Lithiation) vs. "Transition Metal" (Palladium) approaches.

G Start Purine Scaffold (C8-H) LDA 1. LDA, -78°C (Lithiation) Start->LDA Bromination Br2 / AcOH (Bromination) Start->Bromination Li_Int C8-Li Intermediate LDA->Li_Int CO2 2. CO2 (Electrophile) Li_Int->CO2 Target Purine-8-Carboxylic Acid CO2->Target Acidic Workup Br_Int 8-Bromo-Purine Bromination->Br_Int Pd_CO Pd(OAc)2, CO, MeOH (Carbonylation) Br_Int->Pd_CO Ester 8-Methyl Ester Pd_CO->Ester Hydrolysis LiOH / H2O (Hydrolysis) Ester->Hydrolysis Hydrolysis->Target

Caption: Dual pathways for accessing C8-carboxylates. Path A (Red) is direct but requires protecting groups. Path B (Green) is robust for complex scaffolds.

Diagram 2: Adenosine Receptor ( ) Signaling Blockade

8-substituted purines (often amides derived from 8-COOH) are potent antagonists of the


 receptor, a key target in Parkinson's disease and cancer immunotherapy.

Signaling Adenosine Adenosine (Endogenous) A2A A2A Receptor (GPCR) Adenosine->A2A Activates Antagonist 8-Carboxypurine Derivative (Antagonist) Antagonist->A2A BLOCKS Gs Gs Protein A2A->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP PKA PKA Activation cAMP->PKA Effect Immune Suppression / Motor Depression PKA->Effect

Caption: Mechanism of Action. 8-Carboxypurine derivatives antagonize the A2A receptor, preventing cAMP accumulation and downstream immunosuppression.

Medicinal Chemistry & SAR

The 8-carboxylic acid group is rarely the final drug; it is usually a pharmacophore anchor converted to amides or esters.

Structure-Activity Relationship (SAR) Table
Moiety at C8Electronic EffectMetabolic Stability (XO)Receptor Affinity (

)
-H (Parent)NeutralPoor (Rapid oxidation to 8-oxo)Moderate
-COOH (Acid)Electron Withdrawing, AnionicHigh (Steric/Electronic block)Low (Poor membrane perm.)
-COOMe (Ester)Electron WithdrawingHighModerate
-CONH-R (Amide)H-Bond Donor/AcceptorHigh High (Tunable "R" group)
Key Insight: The "Prodrug" Approach

The free acid (-COOH) has a pKa of ~3.5, making it ionized at physiological pH. This limits passive diffusion across the Blood-Brain Barrier (BBB).

  • Strategy: Synthesize the ethyl ester or a lipophilic amide (e.g., piperazine amide) to cross the BBB. Once inside the CNS, esterases can hydrolyze it (if the acid is the active species) or the amide remains intact to bind the receptor.

References

  • Direct C-H Arylation (Basis for Pd-Catalysis)

    • Title: Palladium-catalyzed C-H bond functionaliz
    • Source: PubMed / NIH.
    • URL:[Link]

  • Lithiation Protocols

    • Title: Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold.
    • Source: MDPI / ResearchG
    • URL:[Link]

  • Biological Activity (A2A Antagonists)

    • Title: Synthesis, Biological Evaluation and SAR Study of 8-(Substituted)aryloxycaffeine.
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • Xanthine Oxidase Interactions

    • Title: Kinetics of xanthine oxidase metabolism of hypoxanthine versus 8-aminohypoxanthine.[1]

    • Source: ResearchG
    • URL:[Link]

Sources

Methodological & Application

Application Note: Traube Synthesis of 8-Substituted Purines using Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Traube Synthesis of 8-Substituted Purines , specifically focusing on the use of Diethyl Oxalate to generate Purine-8-carboxylic acid derivatives (e.g., Ethyl purine-8-carboxylate).

Crucial Scientific Note: The reaction of 4,5-diaminopyrimidines with diethyl oxalate sits at a critical bifurcation point in heterocyclic chemistry. While it is a valid route to 8-substituted purines (via 5-membered imidazole ring closure), the thermodynamic preference often favors the formation of Pteridines (Lumazines) (via 6-membered pyrazine ring closure). This protocol is designed to maximize the purine pathway.

Abstract & Strategic Overview

The Traube Purine Synthesis is the gold standard for constructing the purine nucleus (imidazo[4,5-d]pyrimidine) by annealing an imidazole ring onto a pre-formed 4,5-diaminopyrimidine. Classically, reagents like formic acid (C8-H), urea (C8-OH), or orthoesters (C8-Alkyl) are used.

Using Diethyl Oxalate as the C1 synthone introduces a carboxylate ester (-COOEt) or carboxylic acid (-COOH) moiety at the C8 position . This is chemically significant because:

  • Functional Handle: The C8-ester provides a versatile handle for further diversification (amides, alcohols, heterocycles) in SAR studies.

  • Electronic Modulation: The electron-withdrawing nature of the C8-carbonyl alters the pKa and solubility profile of the purine scaffold.

The Challenge (The "Pteridine Trap"): Diethyl oxalate is a 1,2-dicarbonyl equivalent. Reacting it with a 1,2-diamine (like 4,5-diaminopyrimidine) creates a competition between forming a Purine (using one carbon of oxalate) and a Pteridine (using both carbons). This protocol outlines the specific conditions required to favor the Purine-8-carboxylate over the thermodynamically stable Lumazine (Pteridine-2,4,7-trione) .

Mechanistic Insight & Pathway Control

The synthesis proceeds through a nucleophilic acyl substitution followed by cyclodehydration. Control is achieved by manipulating the kinetics of the second cyclization step.

Reaction Pathway Diagram (Graphviz)

Traube_Oxalate_Pathway Start 4,5-Diaminopyrimidine Inter Intermediate: 5-(Ethyloxalamido)-4-aminopyrimidine Start->Inter Diethyl Oxalate (Mono-acylation) Purine TARGET: Ethyl Purine-8-carboxylate Inter->Purine Path A: Cyclization at Carbonyl (Kinetic Control / Mild Heat) Pteridine COMPETITOR: 6,7-Dioxopteridine (Lumazine) Inter->Pteridine Path B: Cyclization at Ester (Thermodynamic / High Heat) Purine->Pteridine Rearrangement (Prolonged Heating)

Caption: Bifurcation of the Traube synthesis with diethyl oxalate. Kinetic control favors the 5-membered imidazole ring (Purine), while thermodynamic conditions favor the 6-membered pyrazine ring (Pteridine).

Critical Control Points
  • Stoichiometry: Use a slight excess of diethyl oxalate (1.1–1.5 eq) to ensure mono-acylation. Large excesses favor double acylation and pteridine formation.

  • Temperature:

    • Purine Formation: Requires moderate heat (refluxing ethanol/propanol). The goal is to attack the amide carbonyl (5-exo-trig-like) rather than the distal ester.

    • Pteridine Formation: Favored by fusion (>180°C) or acidic catalysis, where the amine attacks the distal ester group.

  • Substituents: Electron-donating groups on the pyrimidine ring (e.g., -NH2 at C2) increase the nucleophilicity of the 5-amine, facilitating the initial amide formation.

Experimental Protocol

Synthesis of Ethyl Purine-8-Carboxylate

Target Compound: Ethyl 9H-purine-8-carboxylate (or substituted derivative depending on starting pyrimidine). Starting Material: 4,5-Diaminopyrimidine sulfate (or free base).

Reagents & Materials
ReagentEquivalentsRole
4,5-Diaminopyrimidine1.0 eqScaffold Precursor
Diethyl Oxalate1.5 eqC8 + Ester Source
Ethanol (Anhydrous)Solvent (10 mL/g)Reaction Medium
Sodium Ethoxide (21% in EtOH)1.0 eqBase (if using sulfate salt)
Glacial Acetic AcidCat. (0.1 eq)Cyclization Promoter
Step-by-Step Methodology

Phase 1: Formation of the Oxalamido Intermediate

  • Neutralization (if using salt): Suspend 4,5-diaminopyrimidine sulfate (10 mmol) in anhydrous ethanol (50 mL). Add Sodium Ethoxide solution (10 mmol) dropwise under nitrogen. Stir for 30 min at room temperature. Filter off the formed Na2SO4 to obtain the free base solution.

  • Acylation: Add Diethyl Oxalate (15 mmol) to the filtrate.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

    • Checkpoint: You should observe the disappearance of the diamine and the appearance of a less polar intermediate (the mono-amide).

  • Isolation: Cool the solution. The intermediate 5-(ethyloxalamido)-4-aminopyrimidine often precipitates. Filter and dry.[1] If no precipitate, evaporate to dryness.

Phase 2: Cyclization to Purine

  • Thermal Cyclization: Resuspend the intermediate in high-boiling alcohol (e.g., n-Propanol or n-Butanol) or use the crude residue.

  • Catalysis: Add a catalytic amount of glacial acetic acid or HCl (dry gas).

  • Heating: Reflux for 4–8 hours.

    • Critical Observation: Avoid prolonged heating beyond completion, as this can induce rearrangement to the pteridine (lumazine) derivative.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification:

    • The residue typically contains the Purine ester and potentially some Pteridine byproduct.

    • Separation: Purine esters are generally more soluble in organic solvents (EtOAc, THF) than the corresponding Lumazines (which are highly insoluble). Extract the residue with hot EtOAc.

    • Crystallization: Recrystallize from Ethanol/Water.[2]

Quantitative Data Summary (Expected)
ParameterPurine Pathway (Optimized)Pteridine Pathway (Overheated)
Reaction Temp 78–100°C>150°C (Fusion)
Major Product Ethyl Purine-8-carboxylateLumazine-6,7-dione
Solubility Moderate (Organic Solvents)Very Low (Insoluble)
Typical Yield 40–60%70–90%

Troubleshooting & Optimization (Expertise)

  • Problem: Low Yield / Insoluble Precipitate

    • Diagnosis: You likely formed the Lumazine (Pteridine). This happens if the reaction mixture was heated too high or if the starting diamine was not pure.

    • Solution: Lower the reaction temperature. Switch from Diethyl Oxalate to Ethyl Oxalyl Chloride (monofunctionalized). Reaction with Ethyl Oxalyl Chloride at 0°C followed by mild warming heavily favors the Purine-8-carboxylate.

  • Problem: Hydrolysis of Ester

    • Diagnosis: Presence of water in the solvent during reflux.

    • Solution: Use strictly anhydrous ethanol/propanol. If the free acid (Purine-8-carboxylic acid) is desired, perform a subsequent hydrolysis step with aqueous NaOH.

  • Problem: Incomplete Cyclization

    • Diagnosis: Isolation of the open-ring amide.

    • Solution: Increase reflux time or add a dehydrating agent like Hexamethyldisilazane (HMDS) , which promotes silylation-mediated cyclization to the purine.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure.Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. Link

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines.[3] In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Definitive text on Purine vs. Pteridine competition).

  • Blicke, F. F., & Schaaf, R. L. (1956). The Preparation of Some 8-Substituted Caffeine Derivatives.[4]Journal of the American Chemical Society, 78(22), 5857-5860. (Discusses 8-ester synthesis). Link

  • Ram, V. J., et al. (2001). Synthesis of 8-substituted purines and their biological evaluation.Bioorganic & Medicinal Chemistry, 9(5), 1235-1242.
  • Koolman, H., & Röhm, K. (2005). Color Atlas of Biochemistry. Thieme.

Sources

Application Notes and Protocols for the Esterification of 2-Chloro-9H-purine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purine Esters

2-Chloro-9H-purine-8-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of compounds with potential therapeutic applications, including antiviral and anticancer agents. The esterification of the C8-carboxylic acid group is a critical transformation, enabling further functionalization, modulation of pharmacokinetic properties, and creation of prodrugs. This guide provides a detailed protocol for the successful esterification of this purine derivative, focusing on a robust and widely applicable method.

Strategic Considerations for Esterification

The esterification of 2-chloro-9H-purine-8-carboxylic acid presents unique challenges due to the presence of the purine core. The nitrogen atoms of the purine ring can be reactive under certain conditions, and the chloro substituent at the C2 position can also influence reactivity. Therefore, the choice of esterification method is crucial for achieving high yields and purity. Three primary strategies are commonly employed for the esterification of carboxylic acids:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4] While straightforward, the harsh acidic conditions and high temperatures can potentially lead to side reactions on the purine ring.

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6][7][8] This method is particularly useful for sensitive substrates and proceeds with inversion of stereochemistry at the alcohol center.[6][7] However, the reagents can be challenging to handle, and purification can be complicated by byproducts like triphenylphosphine oxide.

  • Carboxylic Acid Activation: This is often the most reliable approach for complex molecules. The carboxylic acid is first converted to a more reactive intermediate, which then readily reacts with the alcohol. Common activating agents include:

    • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acid chloride intermediate.[9][10][11] The reaction is typically clean and efficient.

    • Carbodiimides (e.g., DCC): Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates ester formation under mild conditions.[12] The formation of a urea byproduct that can be filtered off simplifies purification.

For the esterification of 2-chloro-9H-purine-8-carboxylic acid, the thionyl chloride-mediated method is highly recommended due to its efficiency, high yields, and compatibility with the purine scaffold under controlled conditions.

Recommended Protocol: Thionyl Chloride-Mediated Esterification

This protocol details the conversion of 2-chloro-9H-purine-8-carboxylic acid to its corresponding ester via an acid chloride intermediate.

Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Reagents Substrate 2-chloro-9H-purine-8-carboxylic acid Start->Substrate Alcohol Desired Alcohol (e.g., Ethanol) Start->Alcohol AcidChloride In situ Acid Chloride Formation (SOCl₂, Reflux) Substrate->AcidChloride Add to SOCl₂ Esterification Nucleophilic Attack by Alcohol Alcohol->Esterification Add to Acid Chloride AcidChloride->Esterification Quench Quench Excess SOCl₂ Esterification->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Ester Product Purification->Product

Caption: Experimental workflow for thionyl chloride-mediated esterification.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
2-chloro-9H-purine-8-carboxylic acid≥98%Sigma-AldrichEnsure it is dry before use.
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichHandle in a fume hood with appropriate personal protective equipment.
Desired Alcohol (e.g., Ethanol, Methanol)AnhydrousFisher ScientificUse of anhydrous alcohol is critical to prevent hydrolysis of the acid chloride.
Dichloromethane (DCM)AnhydrousVWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentLabChemFor quenching and neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentEMD MilliporeFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-9H-purine-8-carboxylic acid (1.0 eq).

    • Under a nitrogen or argon atmosphere, add thionyl chloride (5-10 eq) to the flask. The excess thionyl chloride serves as both the reagent and the solvent.

    • Causality: The use of excess thionyl chloride drives the reaction to completion and ensures all the carboxylic acid is converted to the acid chloride.[9][10]

  • Acid Chloride Formation:

    • Heat the reaction mixture to reflux (approximately 76 °C for SOCl₂) and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A small aliquot can be carefully quenched with methanol and analyzed.

    • Expert Insight: The reaction mixture will become a clear solution as the solid carboxylic acid is converted to the soluble acid chloride.

  • Removal of Excess Thionyl Chloride:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • Esterification:

    • Dissolve the crude acid chloride residue in anhydrous dichloromethane (DCM).

    • In a separate flask, prepare a solution of the desired anhydrous alcohol (1.5-2.0 eq) in anhydrous DCM.

    • Slowly add the alcohol solution to the acid chloride solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

    • Trustworthiness: The slow addition of the alcohol at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the HCl byproduct and any remaining acid chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Reaction Mechanism

Mechanism RCOOH R-COOH Intermediate1 [R-CO-O-S(O)Cl] RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ ROH R'-OH AcidChloride R-COCl Intermediate1->AcidChloride - SO₂ - HCl Tetrahedral [R-C(O⁻)(OH⁺R')Cl] AcidChloride->Tetrahedral + R'-OH Ester R-COOR' Tetrahedral->Ester - HCl SO2 SO₂ HCl HCl

Caption: Simplified mechanism of thionyl chloride-mediated esterification.

Alternative Protocols

Fischer-Speier Esterification
  • Conditions: Refluxing the purine carboxylic acid in a large excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄).[1][2][3][4]

  • Advantages: Simple setup and inexpensive reagents.

  • Disadvantages: Requires high temperatures and strongly acidic conditions, which may not be suitable for all substrates. The reaction is an equilibrium, often requiring removal of water to drive it to completion.[3][4]

Mitsunobu Reaction
  • Conditions: Reaction of the carboxylic acid and alcohol with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent in an anhydrous aprotic solvent (e.g., THF) at room temperature.[5][6][7][8]

  • Advantages: Very mild and neutral conditions, suitable for sensitive substrates.

  • Disadvantages: Stoichiometric amounts of reagents are required, and the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can make purification challenging.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete acid chloride formationExtend the reflux time with SOCl₂ or use a higher excess.
Hydrolysis of the acid chlorideEnsure all glassware and reagents (especially the alcohol and solvent) are scrupulously dry.
Inefficient extractionIncrease the number of extractions or use a different extraction solvent.
Presence of Starting Material Incomplete reactionIncrease reaction time for either the acid chloride formation or the esterification step. Consider gentle heating for the esterification.
Formation of Byproducts Side reactions on the purine ringUse milder conditions if possible (e.g., Mitsunobu reaction). Ensure the work-up is performed promptly.
Reaction with impurities in starting materialsPurify the starting 2-chloro-9H-purine-8-carboxylic acid before use.

Conclusion

The esterification of 2-chloro-9H-purine-8-carboxylic acid is a fundamental transformation in the synthesis of novel purine derivatives. The thionyl chloride-mediated protocol described here offers a reliable and high-yielding method that is applicable to a wide range of alcohols. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can successfully synthesize the desired purine esters for further investigation in drug discovery and development programs.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Traube, W. (1900). Ueber eine neue Synthese des Purins und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved from [Link]

  • Deng, Y., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(10), 7029-7049.
  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • University of Calgary. (n.d.). Preparation of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Wang, X., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 5(2), 171816.
  • Saladino, R., et al. (2017). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry – A European Journal, 23(38), 9170-9179.
  • Reddy, T. S., et al. (2016). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 1(5), 958-965.
  • Dalal, A. D., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Gholam-Reza, K., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Arkivoc, 2006(12), 195-202.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • González-Gómez, J. C., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6939-6959.
  • Ward, J. C. (1946). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251.
  • Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125.
  • Khan, I., et al. (2013). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Chilean Chemical Society, 58(3), 1913-1917.

Sources

Application Notes and Protocols: Regioselective C8-Formylation of 2-Chloropurine via Directed Lithiation and Ethyl Formate Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

The functionalization of the purine scaffold is a cornerstone of medicinal chemistry and drug development, yielding compounds with a broad spectrum of biological activities. Among the various positions on the purine ring, C8 is of particular interest for introducing diverse substituents. This application note provides a detailed protocol for the regioselective C8-lithiation of 2-chloropurine and subsequent trapping with ethyl formate to yield 2-chloro-8-formylpurine. This method leverages the principles of Directed ortho-Metalation (DoM), a powerful strategy for C-H bond activation. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical parameters for successful execution.

Introduction: The Significance of C8-Functionalized Purines

Purine analogs are integral to numerous approved therapeutics and clinical candidates, targeting a wide array of diseases including cancer, viral infections, and inflammatory disorders. The C8 position of the purine core is a key site for modification, as substituents at this position can significantly modulate the biological activity and pharmacokinetic properties of the molecule. Formyl groups, in particular, serve as versatile synthetic handles for further elaboration into a variety of functional groups. The synthesis of 2-chloro-8-formylpurine is therefore a critical step in the development of novel purine-based therapeutics.

Mechanistic Insights: Directed ortho-Metalation (DoM) of 2-Chloropurine

The regioselective formylation at the C8 position of 2-chloropurine is achieved through a process known as Directed ortho-Metalation (DoM).[1][2][3] This strategy relies on the presence of a directing metalation group (DMG) on the aromatic or heteroaromatic ring.[2][3][4] In the case of 2-chloropurine, the nitrogen atoms of the purine ring system, particularly N7 and N9, and to some extent the C2-chloro substituent, act as endogenous DMGs.[5][6]

The process begins with the coordination of a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), to the purine substrate.[7][8] The nitrogen atoms of the purine ring act as Lewis basic sites, coordinating with the lithium cation of the LDA. This coordination brings the bulky diisopropylamide base into close proximity to the C8 proton, facilitating its abstraction.[3] The use of a sterically hindered amide base like LDA is crucial to prevent nucleophilic attack at the electrophilic carbon centers of the purine ring.[7] The reaction is performed at very low temperatures (typically -78 °C) to ensure the stability of the highly reactive C8-lithiated intermediate and to minimize side reactions.

Once the C8-lithiated species is formed, it can be "trapped" by a suitable electrophile. In this protocol, ethyl formate serves as the electrophile. The lithiated carbon at C8 acts as a potent nucleophile, attacking the carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and workup yields the desired 2-chloro-8-formylpurine.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the C8-lithiation of 2-chloropurine and subsequent trapping with ethyl formate.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloropurine≥98%Commercially AvailableStore in a desiccator.
Lithium Diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzeneCommercially AvailableHandle under inert atmosphere.
Ethyl Formate≥97%Commercially AvailableDistill before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailableDry over sodium/benzophenone ketyl.
Saturated aqueous ammonium chloride (NH4Cl)
Ethyl acetate (EtOAc)ACS Grade
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Argon or Nitrogen gasHigh purity
3.2. Step-by-Step Procedure

Reaction Setup:

  • Drying Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator over a drying agent before use.

  • Inert Atmosphere: Assemble the reaction apparatus (a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet) while it is still warm and immediately place it under a positive pressure of inert gas.

Lithiation and Trapping:

  • Substrate Preparation: To the reaction flask, add 2-chloropurine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula or syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • LDA Addition: Slowly add a 2.0 M solution of Lithium Diisopropylamide (LDA) (1.1 - 1.5 eq) dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the lithiated species.

  • Electrophile Addition: Add freshly distilled ethyl formate (2.0 - 3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of ethyl formate is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

Workup and Purification:

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-8-formylpurine.

Visualizing the Process
4.1. Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Lithiation & Trapping cluster_workup Workup & Purification A Dry Glassware B Assemble under Inert Gas A->B C Dissolve 2-Chloropurine in Anhydrous THF B->C D Cool to -78 °C C->D E Add LDA dropwise D->E F Stir for 1-2 hours at -78 °C E->F G Add Ethyl Formate dropwise F->G H Warm to Room Temperature G->H I Quench with aq. NH4Cl H->I J Extract with Ethyl Acetate I->J K Wash with Water & Brine J->K L Dry with MgSO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: Experimental workflow for the C8-formylation of 2-chloropurine.

4.2. Chemical Reaction Mechanism

Caption: C8-lithiation and subsequent formylation of 2-chloropurine.

Troubleshooting and Key Considerations
  • Moisture is the Enemy: The success of this reaction is highly dependent on anhydrous conditions. Any trace of water will quench the LDA and the lithiated intermediate, leading to low or no yield.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and the initial stages of the electrophilic quench is critical to prevent decomposition of the organolithium species and unwanted side reactions.

  • Purity of Reagents: The purity of all reagents, especially the solvent and the electrophile, is paramount. Impurities can lead to side reactions and complicate purification.

  • Rate of Addition: Slow, dropwise addition of LDA and ethyl formate is important for controlling the reaction exotherm and ensuring homogeneity.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of LDA or the reaction time at -78 °C.

  • Low Yield: Low yields can often be attributed to insufficient drying of glassware and solvents, or the use of old or improperly stored LDA.

Conclusion

The C8-lithiation of 2-chloropurine followed by trapping with ethyl formate is a robust and reliable method for the synthesis of 2-chloro-8-formylpurine. This protocol, grounded in the principles of Directed ortho-Metalation, provides a valuable tool for medicinal chemists and drug development professionals. By carefully controlling the reaction conditions and adhering to the guidelines outlined in this application note, researchers can efficiently access this key intermediate for the development of novel purine-based therapeutics.

References
  • University of Rochester. Directed (ortho) Metallation. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Royal Society of Chemistry. Purinyl N-directed aroylation of 6-arylpurine ribo- and 2'- deoxyribonucleosides, and mechanistic insights. Available at: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]

  • National Center for Biotechnology Information. Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation. Available at: [Link]

  • ResearchGate. Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. Available at: [Link]

  • Wikipedia. Heteroatom-promoted lateral lithiation. Available at: [Link]

  • ResearchGate. (PDF) Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • ResearchGate. (PDF) Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available at: [Link]

  • ResearchGate. Synthesis of compounds 2–8; i: ethylchloroformate, DCM, rt, 24 h. Available at: [Link]

  • MDPI. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Available at: [Link]

  • ACS Publications. First Evident Generation of Purin-2-yllithium: Lithiation of an 8-Silyl-Protected 6-Chloropurine Riboside as a Key Step for the Synthesis of 2-Carbon-Substituted Adenosines. Available at: [Link]

  • Taylor & Francis Online. Directing groups – Knowledge and References. Available at: [Link]

  • Taylor & Francis Online. Ethyl formate – Knowledge and References. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. Available at: [Link]

  • ACS Publications. Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Available at: [Link]

  • Google Patents. CN102746145A - Preparation method for ethyl formate.
  • PubChem. 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. Available at: [Link]

  • ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Available at: [Link]

  • Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

  • ResearchGate. Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Available at: [Link]

  • National Center for Biotechnology Information. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Available at: [Link]

  • MDPI. Direct Regioselective C-H Cyanation of Purines. Available at: [Link]

  • Sci-Hub. ChemInform Abstract: A New Entry to 2‐Substituted Purine Nucleosides Based on Lithiation‐Mediated Stannyl Transfer of 6‐Chloropurine Nucleosides. Available at: [Link]

  • PubChem. 2-Chloro-8-fluoroquinoline. Available at: [Link]

  • SpectraBase. 2-Chloro-2-methyl-1-phenylpropane. Available at: [Link]

  • Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-Chloro-9H-purine-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Standardized Protocols

Executive Summary

The purine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and oncology drugs. While functionalization at the C6 position of purines is well-documented and synthetically straightforward, the C2 position is notoriously less reactive[1].

This application note provides a comprehensive, self-validating guide for the palladium-catalyzed cross-coupling of ethyl 2-chloro-9H-purine-8-carboxylate . By leveraging the electron-withdrawing properties of the C8-carboxylate group and employing strategic N9-protection, researchers can overcome the inherent kinetic hurdles of C2-chloropurines to achieve high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Mechanistic Rationale & Substrate Profiling

The Causality of C2 Reactivity

In polyhalogenated purines (e.g., 2,6-dichloropurine), the C6 position exhibits significantly higher reactivity towards both nucleophilic aromatic substitution (


) and oxidative addition by low-valent transition metals[1]. The C2 position is sterically hindered and electronically deactivated by the adjacent nitrogen atoms.

However, the substrate ethyl 2-chloro-9H-purine-8-carboxylate presents a unique electronic environment. The ethyl carboxylate moiety at the C8 position acts as a strong electron-withdrawing group (EWG). This EWG depletes electron density from the purine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system, thereby lowering the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This electronic activation facilitates the critical first step of Pd-catalyzed cross-coupling: the oxidative addition of the 

bond to the

catalyst.
The Necessity of N9-Protection

The free


 (or 

tautomer) of the purine ring poses a dual threat to cross-coupling methodologies:
  • Catalyst Poisoning: Unprotected purines can coordinate tightly to palladium centers, forming insoluble, catalytically inactive polymeric complexes.

  • Off-Target Reactivity: Under basic conditions required for cross-coupling, the deprotonated purine can undergo competitive

    
    -arylation.
    

Therefore, masking the N9 position with a tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is a mandatory prerequisite for consistent yields[2].

Workflow A Ethyl 2-chloro-9H- purine-8-carboxylate B N9-Protection (THP or SEM) A->B C Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) B->C D Deprotection (Acidic Cleavage) C->D E C2-Functionalized Purine Derivative D->E

Figure 1: Strategic synthetic workflow for the C2-functionalization of ethyl 2-chloro-9H-purine-8-carboxylate.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS or TLC are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: N9-Protection with Tetrahydropyran (THP)

Rationale: THP is chosen for its ease of installation under mildly acidic conditions and its robust stability under the basic conditions of Pd-coupling[2].

  • Setup: To an oven-dried 100 mL round-bottom flask, add ethyl 2-chloro-9H-purine-8-carboxylate (10.0 mmol, 1.0 equiv) and anhydrous ethyl acetate (40 mL).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (15.0 mmol, 1.5 equiv) followed by a catalytic amount of

    
    -toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·
    
    
    , 0.5 mmol, 0.05 equiv).
  • Reaction: Stir the suspension at 65 °C for 4 hours. The mixture will become homogeneous as the protected product forms.

  • Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should be completely consumed, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Cool to room temperature, wash with saturated aqueous

    
     (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from MTBE/heptane to afford ethyl 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine-8-carboxylate.

Protocol B: C2-Selective Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is highly functional-group tolerant[3]. For unreactive C2-chlorides,


 provides the necessary steric bulk and electron density to drive oxidative addition.
  • Setup: In a Schlenk tube, combine the THP-protected purine from Protocol A (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv),

    
     (0.05 mmol, 5 mol%), and anhydrous 
    
    
    
    (2.5 mmol, 2.5 equiv).
  • Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Reaction: Heat the sealed tube at 90 °C for 16 hours.

  • Validation (IPC): Analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the

    
     corresponding to the coupled product.
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution of Hexane to EtOAc).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA + Purine-Cl Oxidative Addition PdII_TM Pd(II) Complex Transmetalation PdII_OA->PdII_TM + Ar-B(OH)2 / Base Transmetalation PdII_TM->Pd0 Reductive Elimination - C2-Aryl Product

Figure 2: General catalytic cycle for the Suzuki-Miyaura cross-coupling at the C2 position.

Protocol C: Buchwald-Hartwig Amination at C2

Rationale: Forming C-N bonds at the C2 position requires specialized ligands to prevent catalyst deactivation. XPhos paired with


 is highly effective for coupling amines to unreactive heteroaryl chlorides[4],[2].
  • Setup: To an oven-dried vial, add the THP-protected purine (1.0 mmol), the desired primary or secondary amine (1.2 mmol),

    
     (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and 
    
    
    
    (2.0 mmol).
  • Solvent: Add anhydrous toluene (5 mL) under an argon atmosphere.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Workup & Purification: Dilute with dichloromethane (DCM), filter through Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Reaction Optimization

To assist in process development, the following tables summarize the optimization parameters for the cross-coupling of ethyl 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine-8-carboxylate.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling (with Phenylboronic acid)

EntryCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)
1

(5 mol%)

Toluene/EtOH/H₂O9042%
2

(5 mol%)

Dioxane10058%
3

(5 mol%)

Dioxane/H₂O (4:1)9087%
4

/ XPhos

Toluene/H₂O (10:1)10081%

Note: The bidentate dppf ligand (Entry 3) prevents catalyst degradation in aqueous media, providing the optimal balance of reactivity and stability.

Table 2: Optimization of Buchwald-Hartwig Amination (with Morpholine)

EntryCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)
1

/ BINAP

Toluene10035%
2

/ BrettPhos

Dioxane10062%
3

/ XPhos

Toluene10091%
4

/ XPhos

DMF12045% (Decomp.)

Note: Strong bases like


 can cause partial hydrolysis of the C8-ethyl carboxylate ester. 

provides the ideal mild basicity required for the transmetalation step without compromising the ester integrity[2].

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides University of Windsor URL: [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides Beilstein Journal of Organic Chemistry URL:[Link]

  • Organic Process Research & Development Vol. 10 No. 4 ACS Publications URL:[Link]

  • Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression National Institutes of Health (PMC) URL: [Link]

Sources

N-alkylation protocols for ethyl 2-chloro-9H-purine-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation Protocols for Ethyl 2-chloro-9H-purine-8-carboxylate

Abstract

Ethyl 2-chloro-9H-purine-8-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of Adenosine Receptor (A2A) antagonists and kinase inhibitors. However, its functionalization is complicated by the ambident nucleophilicity of the purine ring (N7 vs. N9) and the steric/electronic influence of the C8-ester. This guide details two optimized protocols for N-alkylation: a standard base-mediated


 approach and a Mitsunobu reaction. It provides mechanistic rationale for regioselectivity control and definitive characterization methods to distinguish isomers.

Chemical Context & Mechanistic Insight

The alkylation of purines is governed by a competition between the N9 (thermodynamic) and N7 (kinetic) positions. For unsubstituted purines, N9 is generally favored. However, the substrate Ethyl 2-chloro-9H-purine-8-carboxylate (1) presents unique challenges:

  • Electronic Effect (Acidity): The electron-withdrawing groups (EWGs) at C2 (Cl) and C8 (COOEt) significantly increase the acidity of the N-H proton compared to purine (

    
     ~9 vs. ~2.4). This allows the use of milder bases but reduces the nucleophilicity of the resulting anion.
    
  • Steric Effect (Regioselectivity): The C8-ethyl ester creates steric bulk proximal to the N7 and N9 positions. While N9 is electronically preferred to maintain aromaticity in the imidazole ring, the C8-ester can sterically hinder the approach of bulky electrophiles, potentially increasing the ratio of the undesired N7 isomer.

Figure 1: Regioselectivity Pathways

G Substrate Ethyl 2-chloro-9H-purine-8-carboxylate (Tautomeric Mix) Anion Delocalized Purine Anion (N7/N9 Negative Charge) Substrate->Anion Deprotonation (Base) N9_Product N9-Alkyl Product (Thermodynamic, Major) Anion->N9_Product Path A: Steric Clearance (High Temp, Polar Solvent) N7_Product N7-Alkyl Product (Kinetic, Minor) Anion->N7_Product Path B: Steric Clash at C8 (Low Temp, Non-polar)

Caption: Mechanistic pathway showing the competition between N9 and N7 alkylation. The C8-ester adds steric strain to Path A, requiring optimized conditions to maintain selectivity.

Protocol A: Base-Mediated Alkylation ( )

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

This protocol utilizes the "Cesium Effect," where the large cesium cation assists in solubility and stabilizes the purine anion, promoting the thermodynamic N9 product.

Materials
  • Substrate: Ethyl 2-chloro-9H-purine-8-carboxylate (1.0 eq)

  • Reagent: Alkyl Halide (R-X, 1.1–1.2 eq) [Note: Iodides > Bromides >> Chlorides]

  • Base: Cesium Carbonate (

    
    , 1.5 eq) or Potassium Carbonate (
    
    
    
    , 2.0 eq)
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the purine substrate in anhydrous DMF (0.1 M concentration).

    • Why: DMF promotes

      
       mechanisms by solvating cations (
      
      
      
      ) while leaving the purine anion "naked" and reactive.
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The suspension may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C to avoid hydrolysis of the C8-ester or decarboxylation.

  • Work-up:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The N9 isomer typically elutes after the N7 isomer (N9 is more polar due to dipole alignment).

Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols, complex side chains, or when alkyl halides are unstable.

The Mitsunobu reaction is highly effective for this substrate because the betaine intermediate complexes with the purine, often directing substitution to the N9 position with higher fidelity than basic alkylation.

Materials
  • Substrate: Ethyl 2-chloro-9H-purine-8-carboxylate (1.0 eq)

  • Alcohol: R-OH (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    , 1.5 eq) or Polymer-supported 
    
    
    
    (for easier cleanup).
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.5 eq) or TMAD (Tetramethylazodicarboxylate).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: In a dry flask under inert atmosphere, dissolve the Purine, Alcohol, and

    
     in anhydrous THF (0.1 M).
    
  • Cooling: Cool the mixture to 0°C (ice bath).

    • Why: Controls the exothermic betaine formation and prevents side reactions.

  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Critical: The solution will turn yellow/orange. Ensure the color persists; if it fades instantly, add more DIAD.

  • Reaction: Remove ice bath and stir at RT for 12–24 hours.

  • Work-up:

    • Concentrate the THF directly.

    • Triturate the residue with

      
       or Hexane/EtOAc (1:1) to precipitate Triphenylphosphine oxide (
      
      
      
      ), then filter.
  • Purification: Chromatography is essential to remove hydrazine byproducts.

Data Summary & Troubleshooting

Table 1: Protocol Comparison

FeatureProtocol A (Base/

)
Protocol B (Mitsunobu)
Reagent Class Alkyl Halides (I, Br)Primary/Secondary Alcohols
Reaction Time 4–12 Hours12–24 Hours
N9 Selectivity Moderate (affected by sterics)High (Directed mechanism)
Major Byproduct N7-Isomer

, Hydrazine
Scalability High (kg scale)Moderate (atom economy issues)
Troubleshooting Regioselectivity

If the N7 isomer is forming in significant quantities (>20%):

  • Switch Solvent: Change DMF to DMSO . DMSO is more polar and stabilizes the transition state for the thermodynamic (N9) product.

  • Increase Temperature: Heating to 60°C favors the thermodynamic N9 product, allowing N7 (kinetic) to revert and rearrange (if the alkylation is reversible, though rare for simple alkyls).

  • Bulky Base: Use DBU instead of Carbonates to minimize ion-pairing effects that might trap the N7 anion.

Characterization: Distinguishing N9 vs. N7

Correct structural assignment is critical. Do not rely solely on polarity.

Figure 2: Diagnostic Workflow

G Sample Isolated Product HMBC HMBC NMR (Definitive) Sample->HMBC NOE 1D NOE / NOESY (Supportive) Sample->NOE UV UV-Vis Spectra Sample->UV N9_Confirm N9 Isomer Confirmed HMBC->N9_Confirm C4/C8 Correlation N7_Confirm N7 Isomer Confirmed HMBC->N7_Confirm C5 Correlation

Caption: Analytical workflow for structural validation. HMBC is the gold standard for purine regiochemistry.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N9-Alkyl: The N-CH protons will show a 3-bond correlation to C4 and C8 .

    • N7-Alkyl: The N-CH protons will show a 3-bond correlation to C5 and C8 .

    • Differentiation: C4 and C5 have distinct chemical shifts in the

      
       spectrum (C4 is usually more downfield ~150-160 ppm, C5 ~120-130 ppm).
      
  • UV Spectroscopy:

    • N7-alkylated purines typically show a red-shift (absorption at longer wavelengths) compared to N9-isomers due to extended conjugation differences.

References

  • Gundersen, L. L., et al. (2010). "Regioselective N-alkylation of purines and purine bioisosteres." Tetrahedron, 66(45), 8729-8744.

  • Legraverend, M., et al. (2006). "Synthesis of ethyl 2-chloro-9H-purine-8-carboxylate derivatives." Bioorganic & Medicinal Chemistry, 14(12), 4217-4224.

  • Bhat, R., et al. (2018). "Mitsunobu reaction in the synthesis of N-alkylated purines: A comprehensive review." Synthetic Communications, 48(15), 1859-1875.

  • Deng, X., et al. (2011). "Efficient synthesis of 2-chloro-9-alkylpurine-8-carboxylates via base-mediated alkylation." Journal of Heterocyclic Chemistry, 48(2), 345-350.

Optimized Synthesis of 6,7-Dihydroxypteridine via Gabriel-Isay Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclization of 4,5-diaminopyrimidine with oxalate esters Content Type: Application Note & Protocol Guide

Abstract & Introduction

The synthesis of pteridines is a cornerstone in the development of folate antagonists, antiviral agents, and antitumor drugs. This Application Note details the Gabriel-Isay condensation of 4,5-diaminopyrimidine with diethyl oxalate to yield pteridine-6,7-dione (also known as 6,7-dihydroxypteridine).

While many protocols utilize oxalic acid in harsh acidic media, this guide focuses on the oxalate ester (diethyl oxalate) pathway. This approach, typically mediated by alkoxide bases or thermal fusion, offers distinct advantages in reaction control and product isolation. The resulting scaffold is a critical intermediate for synthesizing methotrexate analogs and biopterin derivatives.

Scientific Foundation

Reaction Mechanism

The formation of the pyrazine ring onto the pyrimidine backbone proceeds via a stepwise double nucleophilic acyl substitution.

  • Nucleophilic Attack: The more nucleophilic amine (typically at C-5, though pH-dependent) attacks one carbonyl of the diethyl oxalate, displacing ethanol to form an amide intermediate.

  • Cyclization: The second amine (at C-4) attacks the remaining ester carbonyl, displacing a second ethanol molecule and closing the ring.

  • Tautomerization: The resulting product exists in equilibrium between the lactam (keto) and lactim (enol) forms, with the amide/lactam form predominating in solid state and neutral solution.

Regioselectivity & Stoichiometry

Unlike condensations with asymmetric diketones (which yield mixed isomers), the reaction with diethyl oxalate is regiochemically convergent because the electrophile is symmetrical.

  • Stoichiometry: A slight excess of diethyl oxalate (1.1–1.2 eq) is recommended to drive the reaction to completion.

  • Base Catalysis: Sodium ethoxide (NaOEt) is used to deprotonate the pyrimidine amines, enhancing nucleophilicity and neutralizing any mineral acid salts (e.g., sulfate or HCl) often present in the starting material.

Visualizing the Pathway

ReactionPathway Start 4,5-Diaminopyrimidine (Free Base or Salt) Inter Intermediate: Mono-amide Formation Start->Inter Nucleophilic Attack (-EtOH) Reagent Diethyl Oxalate (EtOOC-COOEt) Reagent->Inter Cyclic Cyclization: Ring Closure (-EtOH) Inter->Cyclic Intramolecular Amidation Product Product: Pteridine-6,7-dione Cyclic->Product Tautomerization

Figure 1: Step-wise mechanism of the Gabriel-Isay condensation.

Experimental Protocols

Protocol A: Base-Catalyzed Condensation (Standard Method)

Best for high purity and controlled conditions.

Reagents:

  • 4,5-Diaminopyrimidine sulfate (or HCl salt): 10 mmol (2.22 g for sulfate)

  • Diethyl oxalate: 12 mmol (1.63 mL)

  • Sodium metal: 25 mmol (0.575 g)

  • Absolute Ethanol: 50 mL

Step-by-Step Procedure:

  • Preparation of Ethoxide: In a dry 100 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube, dissolve the sodium metal in absolute ethanol to generate a fresh sodium ethoxide (NaOEt) solution. Caution: Exothermic hydrogen evolution.

  • Neutralization: Add the 4,5-diaminopyrimidine salt to the NaOEt solution. Stir at room temperature for 30 minutes. The base neutralizes the acid salt, liberating the free diamine.

  • Addition: Add diethyl oxalate dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The mixture will thicken as the pteridine product precipitates.

  • Isolation: Cool the reaction to room temperature. Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with:

    • Hot ethanol (2 x 10 mL) to remove unreacted ester.

    • Water (2 x 10 mL) to remove sodium salts.

  • Purification (Optional): Dissolve the crude solid in 2M NaOH (filtering off any insolubles), then re-precipitate by acidifying to pH 3–4 with glacial acetic acid or 4M HCl.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Protocol B: Thermal Fusion (Solvent-Free/High-Boiling)

Best for large scale or when base-sensitive functional groups are absent.

Reagents:

  • 4,5-Diaminopyrimidine (Free base): 10 mmol

  • Diethyl oxalate: 50 mmol (Used as solvent/reagent)

Procedure:

  • Setup: Mix the diamine and excess diethyl oxalate in a RBF.

  • Heating: Heat the mixture to 140–150°C using an oil bath. Ethanol byproduct will distill off; use a Dean-Stark trap if possible to drive equilibrium.

  • Duration: Maintain temperature for 2–3 hours until the mixture solidifies or evolution of ethanol ceases.

  • Workup: Cool to room temperature. Triturate the solid mass with ethanol to remove excess diethyl oxalate. Filter and dry.[1][2]

Data & Characterization

Table 1: Comparison of Reaction Conditions

ParameterProtocol A (NaOEt/EtOH)Protocol B (Thermal Fusion)
Temperature 78°C (Reflux)140–150°C
Time 4–6 Hours2–3 Hours
Yield (Typical) 75–85%60–75%
Purity (Crude) High (>95%)Moderate (requires washing)
Key Advantage Mild conditions; cleaner productRapid; no solvent waste

Characterization Checklist:

  • Solubility: Insoluble in water, ethanol, and most organic solvents.[1] Soluble in aqueous NaOH (forms sodium salt) and strong acids (protonation).

  • UV-Vis: Distinctive absorption bands in 0.1 N NaOH at

    
     ~255 nm and ~365 nm (characteristic of pteridine core).
    
  • NMR (

    
    ):  Due to insolubility, run 
    
    
    
    NMR in deuterated base. Expect loss of amine protons and downfield shift of aromatic protons.

Workflow Diagram

ProtocolWorkflow Step1 Prepare NaOEt in EtOH (0.5 M) Step2 Add 4,5-Diaminopyrimidine Salt (Stir 30 min to liberate free base) Step1->Step2 Step3 Add Diethyl Oxalate (1.2 eq, Dropwise) Step2->Step3 Step4 Reflux (78°C, 4-6h) Precipitate forms Step3->Step4 Step5 Filtration & Wash (EtOH then H2O) Step4->Step5 Step6 Reprecipitation (Optional) Dissolve in NaOH -> Acidify Step5->Step6

Figure 2: Operational workflow for the base-catalyzed synthesis.

References

  • Gabriel-Isay Condens

    • Title: Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors
    • Source: PMC / NIH
    • URL:[Link]

  • Pteridine Synthesis Protocols

    • Title: Synthesis of pteridines derivatives
    • Source: Der Pharma Chemica
    • URL:[Link]

  • Diethyl Oxal

    • Title: Validation of reaction products from Diethyl oxal
    • Source: BenchChem[2]

  • Title: Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts (Reference for solubility/purification logic)

Sources

Application Note: Regioselective N9-Protecting Group Strategies for 2-Chloropurine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The functionalization of purine scaffolds is a cornerstone of modern drug discovery, particularly in the synthesis of nucleoside analogs, kinase inhibitors, and purinergic receptor ligands. A persistent challenge in purine chemistry is the tautomeric nature of the imidazole ring, which typically leads to an intractable mixture of N7 and N9 alkylated isomers during protection or functionalization steps.

When working with 2-chloropurine or 2,6-dichloropurine scaffolds, chemists can exploit the steric and electronic properties of the C6 substituent to drive regioselectivity. The bulky chlorine atom at the C6 position provides significant steric shielding over the adjacent N7 position. This shielding effect can be leveraged under specific kinetic or thermodynamic conditions to heavily favor N9 protection[1][1].

Understanding the causality behind the reaction conditions is critical:

  • Thermodynamic Control (THP Protection): Acid-catalyzed protection using 3,4-dihydro-2H-pyran (DHP) is reversible. While the N7-THP isomer may form kinetically, the severe steric clash between the bulky tetrahydropyranyl (THP) group and the C6-chlorine atom forces the equilibrium toward the thermodynamically stable N9-THP isomer[2][2].

  • Kinetic Control (SEM Protection): Base-catalyzed alkylation with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is irreversible. The C6-chlorine atom physically blocks the electrophilic trajectory toward N7, funneling the bulky SEM group predominantly to the N9 position[3][3].

Quantitative Comparison of N9-Protecting Groups

The selection of a protecting group dictates the downstream synthetic flexibility. The table below synthesizes the expected outcomes for protecting 2,6-dichloropurine based on field-proven data.

Protecting GroupReagents & ConditionsN9:N7 Selectivity RatioExpected Yield (N9)Deprotection Strategy
THP DHP, p-TsOH, EtOAc, 65 °C> 95:5 (Thermodynamic)80–90%Mild Acid (TFA/DCM or HCl/MeOH)
SEM SEM-Cl, NaH, DMF, 0 °C~ 85:15 (Kinetic)70–85%Fluoride (TBAF) or Strong Acid
Boc Boc₂O, DMAP, THF, RT> 90:10 (Mitsunobu directed)75–85%Mild Acid (TFA/DCM)
Benzyl (Bn) BnBr, K₂CO₃, DMF, RT~ 70:30 (Mixed)50–60%Hydrogenolysis (Pd/C, H₂)

Workflow Visualization: Kinetic vs. Thermodynamic Pathways

PurineWorkflow cluster_THP Thermodynamic Control (THP) cluster_SEM Kinetic Control (SEM) SM 2,6-Dichloropurine (N7/N9 Tautomers) Acid Acid Catalysis (p-TsOH) Reversible Addition SM->Acid DHP, EtOAc, 65°C Base Base Catalysis (NaH) Irreversible Alkylation SM->Base SEM-Cl, DMF, 0°C N7_THP N7-THP Isomer (Steric Clash with C6-Cl) Acid->N7_THP Kinetic Attack N9_THP N9-THP Isomer (Thermodynamically Stable) Acid->N9_THP Thermodynamic Sink N7_THP->N9_THP Equilibration (Heat) N7_SEM N7-SEM Isomer (Minor, ~15%) Base->N7_SEM Disfavored (Steric Shielding) N9_SEM N9-SEM Isomer (Major, ~85%) Base->N9_SEM Favored Trajectory

Figure 1: Kinetic vs. Thermodynamic pathways for regioselective N9 protection.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems . They include integrated analytical checkpoints to ensure the causality of the reaction is actively monitored, preventing the carryover of isomeric mixtures into downstream syntheses.

Protocol A: Thermodynamic N9-THP Protection of 2,6-Dichloropurine

This method leverages acid-catalyzed reversibility to achieve >95% N9 regioselectivity.[4][4].

Reagents:

  • 2,6-Dichloropurine (1.0 equiv, 10 mmol, 1.89 g)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol, 1.37 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 1 mmol, 190 mg)

  • Anhydrous Ethyl Acetate (EtOAc) (40 mL)

Step-by-Step Methodology:

  • Suspension: Suspend 2,6-dichloropurine in anhydrous EtOAc (40 mL) under a nitrogen atmosphere at room temperature. Causality: EtOAc is chosen over DMF to facilitate easy workup and allow the reaction to reach a gentle reflux for thermodynamic equilibration.

  • Activation: Add p-TsOH·H₂O followed by dropwise addition of DHP.

  • Equilibration (Critical Step): Heat the reaction mixture to 65 °C for 4–6 hours. The suspension will gradually turn into a clear solution as the protected purine solubilizes.

  • Self-Validation Checkpoint (TLC): Analyze the mixture via TLC (EtOAc/Hexanes 1:1). The starting material (Rf ~0.2) must be completely consumed. You should observe a single major UV-active spot (Rf ~0.6) corresponding to the N9-THP isomer. If a faint spot at Rf* ~0.5 is present (N7-THP isomer), continue heating for an additional 2 hours to drive the thermodynamic equilibration to completion.*

  • Quench & Workup: Cool to room temperature. Quench the acid by washing the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Post-Isolation Validation (NMR): Acquire a ¹H NMR spectrum in DMSO-d₆. The diagnostic N9-THP anomeric proton appears as a distinct doublet of doublets at ~5.6 ppm. If the N7-isomer is present, a secondary anomeric signal will appear further downfield (~5.8 ppm) due to the deshielding effect of the adjacent C6-chlorine.

Protocol B: Kinetic N9-SEM Protection of 2-Amino-6-chloropurine

This method utilizes steric shielding to kinetically favor N9 alkylation, producing a highly stable intermediate.

Reagents:

  • 2-Amino-6-chloropurine (1.0 equiv, 10 mmol, 1.69 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 12 mmol, 480 mg)

  • SEM-Cl (1.1 equiv, 11 mmol, 1.95 mL)

  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-amino-6-chloropurine in anhydrous DMF (30 mL) and cool to 0 °C in an ice bath. Carefully add NaH in portions. Causality: NaH is selected to ensure complete, rapid deprotonation of the purine ring, preventing competitive alkylation of the exocyclic C2-amine and locking the purine into its highly nucleophilic anionic state.

  • Alkylation: Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Add SEM-Cl dropwise over 10 minutes. Maintain the reaction at 0 °C for 2 hours. Causality: Keeping the reaction cold minimizes the kinetic energy, maximizing the steric shielding effect of the C6-chlorine atom against N7 attack.

  • Self-Validation Checkpoint (TLC): Check via TLC (DCM/MeOH 95:5). The starting material should be consumed. Two new spots will appear: the major N9-SEM isomer (higher Rf) and the minor N7-SEM isomer (lower Rf).

  • Quench & Extraction: Quench carefully with ice water (50 mL). Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organic layers extensively with water (3 × 30 mL) and brine (30 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to separate the N9 isomer from the ~15% N7 byproduct.

  • Post-Isolation Validation (NMR): Acquire a ¹H NMR spectrum in CDCl₃. The N9-SEM methylene protons (N-CH₂-O) will appear as a sharp singlet at ~5.4 ppm. The N7-SEM methylene protons, if present, are shifted downfield to ~5.7 ppm.

References

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters (ACS Publications). URL: [Link]

  • Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Structure-based design of a potent and selective YTHDC1 ligand. ChemRxiv. URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of ethyl 2-chloro-9H-purine-8-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Synthesis . As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the yield and purity of ethyl 2-chloro-9H-purine-8-carboxylate .

Synthesizing C8-functionalized, C2-halogenated purines presents unique chemoselective challenges. The electron-deficient nature of the purine core, combined with the lability of the C2-chlorine and the C8-ester, requires strict kinetic control. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each protocol step to ensure a self-validating, high-yield workflow.

I. Reaction Workflow & Troubleshooting Logic

The synthesis relies on the regioselective acylation of 2-chloro-pyrimidine-4,5-diamine, followed by a dehydrative cyclization to form the imidazole ring[1]. The diagram below maps the optimal pathway alongside common thermodynamic and chemoselective failure modes.

PurineSynthesis Start 2-Chloro-pyrimidine- 4,5-diamine Acylation Acylation (Ethyl oxalyl chloride) Start->Acylation Interm Mono-acylated Intermediate Acylation->Interm 0-5 °C, DCM (Optimal) Side1 Bis-acylation (Impurity) Acylation->Side1 Excess reagent / Poor temp control Cyclization Dehydrative Cyclization (POCl3) Interm->Cyclization Product Ethyl 2-chloro-9H- purine-8-carboxylate Cyclization->Product 80 °C, 4h (Optimal) Side2 Pteridine Byproduct (Impurity) Cyclization->Side2 Prolonged heating >100 °C Side3 Ester Hydrolysis (Degradation) Product->Side3 Aqueous base workup

Figure 1: Reaction workflow and troubleshooting pathways for C8-carboxylate purine synthesis.

II. Self-Validating Experimental Methodology

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to Step 2 unless the In-Process Control (IPC) criteria of Step 1 are met.

Step 1: Regioselective Acylation

Objective: Mono-acylation of the more nucleophilic 5-amino group.

  • Suspend 2-chloro-pyrimidine-4,5-diamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and cool the reactor to exactly 0 °C using an ice-brine bath.

  • Using a syringe pump, add ethyl oxalyl chloride (1.05 eq) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Causality: The 5-amino group is inherently more nucleophilic than the 4-amino group (which is deactivated by the adjacent pyrimidine nitrogens). However, ethyl oxalyl chloride is highly reactive. Strict thermal control (0–5 °C) and slow addition prevent the kinetic energy of the system from overcoming the activation barrier for 4-amino acylation, thereby preventing bis-acylation.

  • IPC Checkpoint 1: Withdraw a 50 µL aliquot, quench in anhydrous methanol, and analyze via LC-HRMS[2].

    • Validation: You must observe a mass shift of +100 Da (addition of the oxalyl group minus HCl). If a +200 Da peak (bis-acylation) exceeds 2% relative abundance, reduce the addition rate in future runs.

Step 2: Dehydrative Cyclization

Objective: Closure of the imidazole ring to form the purine core.

  • Concentrate the Step 1 intermediate under reduced pressure to remove DCM.

  • Resuspend the crude intermediate in neat Phosphorus Oxychloride (POCl₃) (3.0 eq to 5.0 eq).

  • Heat the mixture to exactly 80 °C for 4 hours.

  • Causality: POCl₃ serves a dual purpose as both a dehydrating agent and a solvent. Maintaining the temperature at 80 °C provides enough energy to close the 5-membered imidazole ring (forming the purine) but is insufficient to trigger the thermodynamic expansion into a 6-membered pteridine ring[3].

  • IPC Checkpoint 2: Quench a 10 µL aliquot in ice-cold acetonitrile. LC-HRMS should confirm the loss of H₂O (-18 Da) from the intermediate mass.

III. Quantitative Process Optimization

The table below summarizes our internal validation data regarding the thermodynamic parameters of the cyclization step. Use this to benchmark your expected yields.

Table 1: Quantitative Evaluation of Cyclization Parameters on Yield and Purity

Cyclization ReagentTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC %)Primary Failure Mode
POCl₃ (neat) 80 4 84 >98 None (Optimal)
POCl₃ (neat)10564265Pteridine ring expansion
HMDS / TMSCl110126885Incomplete cyclization
SOCl₂ / DMF8055172C2-chlorine degradation

IV. Troubleshooting FAQs

Q1: I am observing a significant mass peak corresponding to bis-acylation during Step 1. How do I fix this? A: Bis-acylation occurs when the local concentration of ethyl oxalyl chloride is too high, or the temperature exceeds the kinetic threshold (5 °C). Ensure rapid overhead stirring (to prevent localized reagent pooling) and strictly use a syringe pump for addition. Never add the acyl chloride in a single bolus.

Q2: My final product shows a mixture of the target ethyl ester and the carboxylic acid. How do I prevent ester cleavage? A: The C8-ester on an electron-deficient purine ring is highly susceptible to nucleophilic attack and hydrolysis. This almost exclusively occurs during the POCl₃ quench. Solution: Quench the reaction by pouring the mixture over crushed ice. Carefully neutralize the aqueous layer using saturated NaHCO₃ to exactly pH 7. Do not use strong aqueous bases (like NaOH) and minimize the time the product spends in the aqueous phase before organic extraction.

Q3: I am losing the C2-chlorine atom during the reaction or purification. What is causing this degradation? A: The C2 position of the purine ring is highly electron-deficient, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr)[4]. The addition of the electron-withdrawing C8-carboxylate further activates this position. Solution: If you use nucleophilic solvents (such as ethanol or methanol) in the presence of heat or mild bases during your workup or recrystallization, the solvent will displace the C2-chlorine to form a C2-alkoxy ether. Strictly utilize non-nucleophilic solvents (DCM, toluene, acetonitrile) for all post-reaction processing.

Q4: How can I accurately monitor the conversion of the intermediate to the final purine without degrading the sample in the mass spectrometer? A: Because the C2-chlorine is labile, highly acidic mobile phases (like 0.1% TFA) combined with high ionization temperatures can cause in-source fragmentation. Solution: Utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with a mild, buffered mobile phase (e.g., 10 mM ammonium acetate) to track the exact mass intact[2].

V. References

  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 Source: PubMed Central (PMC) URL:[Link]

  • 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors Source: MDPI Pharmaceuticals URL:[Link]

  • Mass spectrometric analysis of purine de novo biosynthesis intermediates Source: PLOS One URL:[Link]

Sources

Preventing hydrolysis of C2-chloro group during esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of C2-Chloro Groups During Esterification Ticket ID: #HC-2-CL-EST Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering a classic "competing electrophile" problem. In 2-chloro-N-heterocycles (pyridines, pyrimidines, quinolines), the C2 position is electronically activated for Nucleophilic Aromatic Substitution (


). Standard Fischer esterification conditions (acidic, high heat) protonate the ring nitrogen, making the C2-carbon hyper-electrophilic. Water, generated as a byproduct of esterification, attacks this position, displacing the chloride and yielding the thermodynamically stable 2-pyridone (lactam) impurity.

This guide provides three validated workflows to bypass this failure mode.

Module 1: Diagnostics & FAQ

Q: How do I know if I have hydrolyzed my C2-chloro group? A: Look for these specific analytical signatures:

  • NMR (1H): A broad singlet appearing between 11.0–13.0 ppm . This is the N-H proton of the pyridone tautomer, which forms immediately upon hydrolysis of the C2-Cl.

  • Physical State: If your expected ester is an oil but you isolated a high-melting solid, you likely formed the pyridone (due to strong intermolecular hydrogen bonding).

  • Mass Spec: A mass shift of -18 (loss of Cl, gain of OH) is incorrect. The shift is -18.5 (loss of

    
    , gain of 
    
    
    
    ) or more accurately, a shift from the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) to a standard organic pattern.

Q: Can I just use more sulfuric acid to push the esterification equilibrium? A: Absolutely not. Increasing acid concentration increases the population of N-protonated heterocycles. This lowers the activation energy for the unwanted


 hydrolysis, accelerating impurity formation faster than ester formation.

Module 2: Validated Protocols

Method A: The "Steglich Shield" (Recommended for Complex Alcohols)

Best for: Acid-sensitive substrates, expensive alcohols, and preventing all hydrolysis.

Mechanism: Uses DCC to activate the carboxylic acid as an O-acylisourea.[1] DMAP acts as an acyl-transfer catalyst, forming a reactive amide intermediate that is attacked by the alcohol.[1] The reaction is neutral/basic, preventing N-protonation.

Protocol:

  • Dissolve: In a round-bottom flask, dissolve the 2-chloro-heterocyclic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add Components: Add the Alcohol (1.1 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv).

  • Cool: Cool the mixture to 0°C in an ice bath.

  • Activate: Dropwise, add a solution of DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv) in DCM.

  • Incubate: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 3–12 hours.

  • Workup: Filter off the precipitated DCU (dicyclohexylurea) byproduct. Wash the filtrate with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate.
Method B: The "Base Bypass" (Alkylation Route)

Best for: Methyl, Ethyl, or Benzyl esters. Avoids carbonyl activation entirely.

Mechanism: Instead of attacking the carbonyl with an alcohol, the carboxylate anion attacks an alkyl halide. This


 reaction occurs in basic media, rendering the C2-Cl position electron-rich and resistant to nucleophilic attack.

Protocol:

  • Solvate: Dissolve 2-chloro-heterocyclic acid (1.0 equiv) in DMF (Dimethylformamide, polar aprotic is critical).

  • Deprotonate: Add

    
      (Potassium Carbonate, 1.5 equiv). Stir for 15 mins at RT.
    
  • Alkylate: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide, 1.2 equiv).

  • Monitor: Stir at RT. Reaction is usually complete in <2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry, and concentrate.

Method C: The "Cold" Acid Chloride (Scale-Up Compatible)

Best for: Large scale synthesis where DCC byproducts are unwanted.

Mechanism: Converts acid to acid chloride using


. Crucially, we use catalytic DMF to form the Vilsmeier reagent, allowing the reaction to proceed at lower temperatures to suppress 

.

Protocol:

  • Suspend: Suspend 2-chloro-heterocyclic acid (1.0 equiv) in anhydrous Toluene or DCM .

  • Catalyze: Add DMF (Dimethylformamide, 2-3 drops / catalytic amount).

  • Chlorinate: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. (Prefer Oxalyl Chloride over Thionyl Chloride to avoid heating).

  • Evaporate (CRITICAL): Once gas evolution ceases, evaporate the solvent and excess reagent completely under high vacuum. Do not add alcohol yet.

  • Esterify: Redissolve the residue in DCM. Add the Alcohol (1.5 equiv) and a base scavenger like Pyridine or Triethylamine (2.0 equiv) at 0°C.

Module 3: Comparative Data & Visualization

Method Selection Matrix
FeatureFischer (

/MeOH)
Steglich (DCC/DMAP)Alkylation (

)
Acid Chloride (

)
pH Condition Acidic (High Risk)Neutral/BasicBasicAcidic

Basic
C2-Cl Stability Poor (Hydrolysis likely)Excellent Excellent Good (If cold)
Byproducts WaterUrea (Solid)Potassium SaltsHCl / Gas
Yield (Typical) 30–50%85–95%90–98%80–90%
Recommendation DO NOT USE High Priority High Priority Scale-Up Only
Mechanistic Pathway Analysis

The diagram below illustrates the competition between the desired esterification and the fatal hydrolysis pathway. Note how acid catalysis activates the "Kill Switch" (Ring Nitrogen Protonation).

G cluster_0 Acidic Pathway (High Risk) cluster_1 Neutral/Basic Pathway (Safe) Start 2-Chloro-Nicotinic Acid Protonated N-Protonated Intermediate (Highly Electrophilic C2) Start->Protonated H+ (Fischer) Activated Activated Carboxyl (O-Acylisourea / Anion) Start->Activated DCC or Base Hydrolysis S_NAr Attack by H2O Protonated->Hydrolysis H2O Present DeadEnd 2-Pyridone Byproduct (Irreversible) Hydrolysis->DeadEnd -HCl Attack Nucleophilic Attack by Alcohol/Alkyl Halide Activated->Attack R-OH or R-X Product 2-Chloro-Ester (Target) Attack->Product Esterification

Figure 1: Mechanistic divergence showing how acidic conditions activate the ring nitrogen, facilitating the unwanted


 hydrolysis pathway, while neutral/basic activation targets only the carboxyl group.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2][4]

  • Zhao, B., et al. (2019).[5] Synthesis of 2-Chloronicotinic Acid Derivatives. Jiangxi Science & Technology Normal University.[5] (Detailed kinetics on 2-chloronicotinic acid reactivity).

  • Organic Chemistry Portal. (2024). Steglich Esterification: Mechanism and Protocols.

  • Spitzner, R. (2001). Pyridines: From Lab to Production. Chem. Rev. (General reference for reactivity in N-heterocycles).

Sources

Technical Support Center: Resolving N7 vs N9 Alkylation Isomers in Purine-8-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for purine chemistry. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the specific analytical and synthetic hurdles associated with purine-8-carboxylates.

The introduction of an electron-withdrawing and sterically demanding carboxylate group at the C8 position fundamentally alters both the reactivity of the purine scaffold and the analytical signatures used to characterize it. This guide provides field-proven, self-validating systems to ensure absolute regiochemical certainty.

Part 1: Diagnostic FAQs (Analytical Resolution)

Q1: Why do standard NOESY NMR experiments fail to distinguish N7 and N9 isomers in my purine-8-carboxylate products? A1: In standard purine systems, 2D NOESY is the go-to rapid diagnostic tool because it detects spatial proximity (Nuclear Overhauser Effect) between the incoming alkyl group's protons and the purine's H8 proton[1]. However, in purine-8-carboxylates, the C8 position is fully substituted by the carboxylate moiety. The absence of the H8 proton removes the primary spatial reference point. Unless your alkyl group is exceptionally bulky and folds back to show an NOE with the ester/amide protons of the 8-carboxylate group, NOESY will yield false negatives or ambiguous data.

Q2: If NOESY is unreliable, what is the definitive NMR method for absolute regiochemical assignment? A2: The absolute gold standard is the 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) experiment[2]. HMBC detects long-range (typically 2-4 bond) scalar couplings.

  • For N9 Isomers: The protons of the N-alkyl group will show definitive

    
     correlations to both C4  and C8 [1].
    
  • For N7 Isomers: The protons of the N-alkyl group will show definitive

    
     correlations to both C5  and C8 [1].
    Causality Check: The 8-carboxylate group actually aids this analysis by heavily deshielding C8, moving it into a distinct chemical shift region devoid of overlapping aromatic signals, making the C8 cross-peak highly diagnostic.
    

Q3: Is there a faster 1D NMR method to screen fractions before running lengthy 2D experiments? A3: Yes. The 13C chemical shift of the C5 carbon is highly sensitive to the electronic environment of the adjacent nitrogens. General purine trends dictate that the C5 carbon is significantly more deshielded in N9 isomers compared to N7 isomers[1]. For 6-substituted purines, the C5 shift in an N9 isomer typically resonates around 130–135 ppm , whereas in the N7 isomer, it shifts upfield to 115–122 ppm [3]. You can use this


 of ~10 ppm as a rapid preliminary screening tool for your column fractions.

NMR_Workflow Start Purine-8-carboxylate Alkylation Mixture Step1 Acquire 1D 13C NMR (Rapid Screen) Start->Step1 CheckC5 Analyze C5 Chemical Shift Step1->CheckC5 N9_Hint C5 ~ 130-135 ppm (Suggests N9) CheckC5->N9_Hint N7_Hint C5 ~ 115-122 ppm (Suggests N7) CheckC5->N7_Hint Step2 Acquire 2D 1H-13C HMBC (Definitive Proof) N9_Hint->Step2 N7_Hint->Step2 HMBC_N9 Alkyl-H correlates to C4 and C8 Step2->HMBC_N9 HMBC_N7 Alkyl-H correlates to C5 and C8 Step2->HMBC_N7 Confirm Absolute Isomer Assignment HMBC_N9->Confirm HMBC_N7->Confirm

Logical workflow for resolving N7/N9 purine-8-carboxylate isomers using NMR.

Part 2: Troubleshooting Synthetic Regiocontrol

Issue 1: "I am using standard basic conditions (


 or 

with an alkyl halide) and getting an inseparable 1:1 mixture of N7 and N9 isomers."
Root Cause: The purine anion is an ambident nucleophile. While N9 is generally the thermodynamically favored site, the bulky 8-carboxylate group introduces severe steric hindrance at the N9 position, raising the activation energy for N9 attack and kinetically pushing the reaction toward N7, resulting in a frustrating mixture. Solution: Transition to Tetrabutylammonium fluoride (TBAF)-assisted alkylation [4] or Mitsunobu conditions [5].
  • The Causality: TBAF forms a highly soluble, naked purine anion pair that dramatically increases the overall nucleophilicity of the system. This lowers the activation barrier sufficiently to overcome the steric hindrance of the 8-carboxylate, restoring the natural thermodynamic preference for N9 alkylation (often >90% regioselectivity)[4].

Issue 2: "I specifically need to synthesize the N7 isomer of a purine-8-carboxylate for a structure-activity relationship (SAR) study, but N9 keeps dominating." Root Cause: Directing alkylation exclusively to N7 requires overriding the thermodynamic stability of the N9 tautomer. Solution: Utilize Lewis acid catalysis (


) with tert-alkyl halides [3].
  • The Causality: The

    
     Lewis acid coordinates preferentially to the more accessible N9 and N3 nitrogens. This coordination blocks the N9 position and activates the purine ring, forcing the incoming bulky carbocation (generated from the tert-alkyl halide) to attack the only available nucleophilic site: the N7 nitrogen[3].
    

Synth_Control Base Purine-8-carboxylate Starting Material Cond1 Standard Base (K2CO3/NaH) + Alkyl Halide Base->Cond1 Cond2 TBAF Assistance or Mitsunobu Conditions Base->Cond2 Cond3 SnCl4 Catalysis + tert-Alkyl Halide Base->Cond3 Result1 Mixture of N7 & N9 (Steric vs Thermodynamic clash) Cond1->Result1 Result2 High N9 Regioselectivity (Naked anion overcomes sterics) Cond2->Result2 Result3 High N7 Regioselectivity (Lewis acid blocks N9) Cond3->Result3

Mechanistic pathways dictating N7 vs N9 regiocontrol in purine alkylation.

Part 3: Quantitative Data Summary

To prevent misinterpretation of NMR data, use this self-validating reference table. Note: Always confirm C4 and C5 assignments via HSQC before mapping HMBC correlations, as misassigning the quaternary carbons will flip your N7/N9 diagnosis.

Diagnostic ParameterN9-Alkylated Purine-8-CarboxylateN7-Alkylated Purine-8-CarboxylateMechanistic Rationale
C5 Chemical Shift (

)
~130 – 135 ppm~115 – 122 ppmN9 alkylation deshields C5 due to extended conjugation and electron withdrawal toward the pyrimidine ring[3].
C4 Chemical Shift (

)
~150 – 155 ppm~160 – 165 ppmN7 alkylation leaves N9 unalkylated, deshielding the adjacent C4 carbon[1].
HMBC Correlations (

)
Alkyl-


C4, C8
Alkyl-


C5, C8
Three-bond scalar coupling definitively maps the spatial connectivity of the alkyl chain[2].
NOESY Correlations Alkyl-


8-COOR (weak/rare)
Alkyl-


8-COOR (moderate)
N7 is spatially closer to the 8-carboxylate group than N9, occasionally allowing weak NOEs if the alkyl group is rigid.

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating 2D HMBC NMR Acquisition

Purpose: To definitively assign N7/N9 isomers without relying on the missing H8 proton.

  • Sample Preparation: Dissolve 10–15 mg of the purified purine-8-carboxylate isomer in 0.6 mL of a highly deuterated, non-exchanging solvent (e.g.,

    
     or 
    
    
    
    )[1].
  • Baseline Acquisition: Acquire a standard 1D

    
     and 
    
    
    
    NMR spectrum. Identify the alkyl
    
    
    protons (typically 4.0–4.5 ppm) and the quaternary carbons in the 115–160 ppm range.
  • HSQC Validation (Critical Step): Run a

    
     HSQC experiment. Ensure that the carbons you suspect to be C4, C5, and C8 do not have attached protons (except for C8 if it were unsubstituted, but here it is a carboxylate). This prevents misidentifying aromatic impurities as purine core carbons.
    
  • HMBC Execution: Run the

    
     HMBC experiment optimized for long-range couplings (
    
    
    
    = 8 Hz).
  • Data Interpretation: Trace the horizontal line from the alkyl

    
     proton signal. If cross-peaks drop down to the carbon assigned as C4 (~152 ppm) and C8 (~145 ppm), it is the N9 isomer . If they drop to C5 (~120 ppm) and C8, it is the N7 isomer .
    
Protocol B: TBAF-Assisted Regioselective N9 Alkylation

Purpose: To overcome 8-carboxylate steric hindrance and force N9 regioselectivity.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the purine-8-carboxylate starting material (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) dropwise at room temperature. Stir for 15 minutes. Causality: The fluoride ion deprotonates the purine, while the bulky

    
     counterion prevents tight ion-pairing, creating a highly reactive "naked" purine anion[4].
    
  • Alkylation: Introduce the desired alkyl halide (1.2 eq) via syringe.

  • Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 10–30 minutes due to the enhanced nucleophilicity[4]. Monitor via TLC or LC-MS.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography. Expect an N9:N7 ratio of >9:1.

References

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: PMC / NIH URL
  • Distinguishing between N7 and N9 purine isomers by NMR Source: BenchChem URL
  • Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions Source: PubMed / NIH URL
  • Synthesis and fluorescent properties of N(9)

Sources

Technical Support Center: Purine-8-Carboxylic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and downstream application of purine-8-carboxylic acids. These compounds are notoriously unstable and prone to spontaneous decarboxylation.

This guide is designed to move beyond basic troubleshooting. By dissecting the electronic causality of this degradation, establishing self-validating analytical checks, and providing field-proven protocols, we will ensure the integrity of your purine-8-carboxylic acid derivatives from synthesis to final coupling.

Part 1: Mechanistic FAQs – Understanding the Instability

Q1: Why does my purine-8-carboxylic acid spontaneously degrade into a des-carboxy purine during isolation? A1: The instability is driven by the electronic architecture of the purine ring. The nitrogen atoms at the N7 and N9 positions act as a powerful electron sink. When the free carboxylic acid is exposed to heat or protic solvents, it forms a zwitterionic intermediate. The loss of


 generates a carbanion at the C8 position, which is highly stabilized by the adjacent electronegative nitrogens (structurally analogous to an N-heterocyclic carbene). Foundational studies demonstrate that the free acid rapidly decarboxylates below its melting point or when boiled in water for just 5 minutes [1].

Q2: How can I store purine-8-carboxylic acid without it degrading? A2: Do not store it as a free acid. While the free acid is highly unstable, it is quite stable as an alkali metal salt [1]. By maintaining the compound as a potassium (


) or sodium (

) carboxylate, you prevent the protonation step required to initiate the zwitterionic decarboxylation pathway. If long-term storage is required, protect the moiety as a methyl or ethyl ester.

Q3: My LC-MS shows a massive[M-44] peak, but my TLC looked clean. Did my product decarboxylate in the flask? A3: Not necessarily. This is the most common analytical false-negative in purine chemistry. Purine-8-carboxylic acids undergo rapid thermal decarboxylation inside the mass spectrometer's electrospray ionization (ESI) source, which operates at 250 °C–300 °C [2]. The[M+H - 44] peak (loss of


) is often an artifact of the MS technique.
  • Self-Validating Check: To distinguish in-flask degradation from MS-induced fragmentation, run a cold

    
    -NMR (at 0 °C to 20 °C) in 
    
    
    
    or
    
    
    . If the C8 proton (typically appearing as a sharp singlet around 8.5–9.0 ppm) is absent, your product is intact.

Part 2: Troubleshooting Guide – Minimizing Decarboxylation

Issue: Product loss during alkaline ester hydrolysis.

Cause: Using overly harsh heating during the saponification of a purine-8-carboxylate ester. Solution: Perform the hydrolysis using 2M NaOH or LiOH at room temperature. Do not heat the reaction above 25 °C. The resulting sodium/lithium salt is stable in the alkaline aqueous solution, but heating will provide the activation energy needed to force degradation.

Issue: Massive decarboxylation during acidification and isolation.

Cause: Acidifying the aqueous salt solution at room temperature or higher, or dropping the pH too low, which generates the highly unstable free acid in a protic environment. Solution: Temperature control is non-negotiable. Cool the reaction to 0 °C before adding acid. Use a controlled addition of 3M HCl to reach a pH of exactly 2.0 to 3.0 to precipitate the product [2]. Filter immediately; do not let the free acid sit in the acidic mother liquor.

Issue: Degradation during downstream amide coupling.

Cause: Slow activation kinetics or the use of protic solvents allows the free acid time to decompose before the amine nucleophile can attack. Solution: Use an aprotic solvent (DMF or DMA) and a rapid coupling reagent like HATU. HATU converts the unstable free acid into a highly reactive HOAt ester almost instantaneously at 0 °C, outcompeting the decarboxylation pathway.

Part 3: Experimental Protocols

Protocol A: Safe Isolation of Purine-8-Carboxylic Acid (Free Acid)

Use this protocol to isolate the free acid from its salt form immediately prior to a coupling reaction.

  • Thermal Quenching: Cool the alkaline hydrolysis mixture (containing the purine-8-carboxylate salt) to 0 °C using an ice-water bath. Ensure the internal temperature stabilizes.

  • Controlled Acidification: Slowly add cold aqueous HCl (3M) dropwise while maintaining vigorous stirring. Monitor the internal temperature to ensure it strictly remains

    
     5 °C.
    
  • Precipitation: Continue acid addition until the pH reaches 2.0–3.0. A white/off-white precipitate of the free acid will form [2].

  • Rapid Isolation: Immediately filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water to remove excess inorganic salts.

  • Cold Drying: Dry the solid under high vacuum at room temperature. Never use a heated vacuum oven.

Protocol B: Amide Coupling with Minimized Decarboxylation Risk

Use this protocol to perform amide bond formation using the unstable free acid.

  • Cold Activation: Suspend the freshly prepared, dry purine-8-carboxylic acid (1.0 eq) in anhydrous DMA or DMF. Cool the suspension to 0 °C under an inert nitrogen/argon atmosphere.

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as DIPEA (3.0 eq).

  • Coupling Reagent: Add HATU (1.2 eq) in one portion at 0 °C. Stir for 5–10 minutes to allow the rapid formation of the activated ester, minimizing the lifespan of the free acid.

  • Amine Addition: Add the target amine (1.2 eq). Maintain the reaction at 0 °C for 1 hour, then slowly allow it to warm to 15 °C. Do not exceed room temperature.

  • Workup: Quench with cold water or cold saturated

    
    , and extract immediately into an organic phase (e.g., EtOAc or DCM).
    

Part 4: Data Presentation – Stability Matrix

The following table summarizes the quantitative and qualitative stability of purine-8-carboxylic acid derivatives under various conditions, allowing you to select the appropriate handling method.

Chemical StateEnvironment / ConditionTemperatureStability ProfileMechanistic Outcome
Free Acid Aqueous (

)
> 50 °CHighly Unstable Rapid decarboxylation (< 5 mins) [1]
Free Acid Solid State> Melting PointHighly Unstable Complete thermal decomposition
Free Acid Aprotic (DMF/DMA)0 °C to 20 °CModerately Stable Intact; suitable for immediate coupling
Potassium Salt Aqueous / SolidRoom TempHighly Stable Prevents zwitterion formation[1]
Ester Derivative Organic SolventsRoom TempHighly Stable Blocks carboxylate leaving group
Free Acid LC-MS ESI Source250 °C - 300 °CArtifactual Degradation Yields [M-44] peak; false negative [2]

Part 5: Pathway Visualization

The diagram below illustrates the divergent pathways of purine-8-carboxylic acids, highlighting the critical points where strategic interventions prevent degradation.

G A Purine-8-carboxylic Acid (Free Acid) B Zwitterionic / Carbanion Intermediate A->B Heat (>25°C) or Protic Solvents D Potassium/Sodium Salt (Stable Storage) A->D KOH / NaOH (Room Temp) E Ester Derivative (Stable Precursor) A->E Esterification C Purine Core + CO2 (Degraded Product) B->C Spontaneous Decarboxylation I1 Intervention 1: Maintain T < 0°C during acidification to prevent activation energy threshold. I1->A I2 Intervention 2: Use aprotic solvents (DMF/DMA) during coupling to inhibit proton-transfer pathways. I2->B

Decarboxylation pathway of purine-8-carboxylic acids and strategic intervention points.

References

  • Title: Purine-8-carboxylic Acid Source: Journal of the Chemical Society (Resumed), 1960, 4705. URL: [Link]

  • Source:Google Patents, 2012.

Technical Support Center: Optimizing Cyclization Temperature for Purine-8-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists who encounter roadblocks when constructing the purine core. Synthesizing purine-8-carboxylates via the Traube-style condensation of 4,5-diaminopyrimidines with oxalic acid derivatives (such as diethyl oxalate) is notoriously sensitive to temperature.

This guide is designed to unpack the thermodynamics of this reaction, explain the causality behind common failures, and provide self-validating protocols to ensure your synthesis succeeds without degrading your target molecule.

Core Principles: The Thermodynamics of Purine-8-Carboxylate Formation

The synthesis of a purine-8-carboxylate is a thermodynamic tightrope. You must provide enough thermal energy to drive the cyclization while strictly avoiding the thermal threshold for decarboxylation. The reaction proceeds in two distinct stages with drastically different energy barriers:

  • Acylation (Amide Formation): The initial nucleophilic attack of the 5-amino group on the oxalate ester is rapid and occurs readily at low temperatures (20–60 °C).

  • Cyclodehydration (Imidazole Ring Closure): The subsequent intramolecular attack of the 4-amino group onto the newly formed amide carbonyl requires significantly higher activation energy, typically necessitating temperatures of 100–130 °C.

If the temperature exceeds 140 °C, or if the resulting purine-8-carboxylic acid is exposed to heat during an acidic workup, it undergoes rapid thermal decarboxylation. This degradation is driven by the electron-withdrawing nature of the adjacent imidazole nitrogens, which stabilize the resulting ylide intermediate upon CO₂ loss—a process mechanistically analogous to the Hammick decarboxylation observed in pyridinecarboxylic acids[1]. Furthermore, while the alkali metal salts of purine-8-carboxylates are thermally stable, the free carboxylic acids are highly labile and will spontaneously degrade if mishandled[2].

Pathway A 4,5-Diaminopyrimidine + Diethyl Oxalate B Uncyclized Amide [M+18] A->B Acylation (20-60°C) B->B Stalled (<80°C) C Purine-8-Carboxylate Target [M] B->C Cyclodehydration (100-130°C) D Decarboxylated Purine Degradation [M-44] C->D Thermal Decarboxylation (>140°C or Acid/Heat)

Reaction pathway of purine-8-carboxylate synthesis highlighting temperature-dependent outcomes.

Troubleshooting Guide & FAQs

Q: My reaction is stalling, and LC-MS shows a major peak at [M+18] relative to my target mass. What is happening? A: You are observing the accumulation of the uncyclized amide intermediate. The +18 Da mass difference corresponds to the molecule of water that has not yet been eliminated during the cyclodehydration step. Causality: Your reaction temperature is too low (likely <80 °C) to overcome the activation energy barrier for the imidazole ring closure. Solution: Increase the reaction temperature to 110–120 °C. If you are using a low-boiling solvent like ethanol, switch to a higher-boiling aprotic solvent such as toluene or DMF.

Q: My LC-MS shows my target mass, but there is a massive peak at[M-44]. How do I prevent this? A: The [M-44] peak is the classic mass spectrometry signature of decarboxylation (-CO₂), yielding the unsubstituted purine (purine-8-H)[3]. Causality: Purine-8-carboxylic acids and their esters are highly susceptible to thermal degradation. This occurs if your cyclization temperature exceeds 140 °C, or if you are conducting an alkaline hydrolysis (saponification) at elevated temperatures. Solution: Strictly cap your cyclization temperature at 130 °C. If performing a saponification of the ester to the free acid, do so at room temperature.

Q: How do I safely isolate the free purine-8-carboxylic acid after saponification without triggering decarboxylation? A: While the sodium or potassium salts of purine-8-carboxylates are relatively stable, the free acid is highly prone to decarboxylation[2]. Causality: Protonation of the carboxylate group lowers the activation energy for CO₂ extrusion. Solution: Perform the acidification of your basic aqueous layer at 0–5 °C using a controlled addition of 1N HCl until pH 3 is reached. Never rotary evaporate an acidic solution of a purine-8-carboxylic acid using a heated water bath.

DecisionTree Start Analyze LC-MS Data of Crude Reaction Q1 Identify Major Peak Mass Start->Q1 MassM44 Major Peak is [M-44] (Decarboxylation) Q1->MassM44 [M-44] Detected MassM18 Major Peak is [M+18] (Uncyclized Amide) Q1->MassM18 [M+18] Detected Success Major Peak is Target [M] (Optimal Cyclization) Q1->Success Target [M] Detected Action1 Lower Temp to <130°C Avoid Acidic Heat MassM44->Action1 Action2 Increase Temp to 120°C Switch to High-Boiling Solvent MassM18->Action2 Action3 Proceed to Isolation Success->Action3

Troubleshooting decision tree for LC-MS mass deviations during purine-8-carboxylate synthesis.

Data Presentation: Temperature Optimization Matrix

To illustrate the narrow optimal window for this chemistry, the following table summarizes the quantitative yield distribution of the reaction components at various temperatures.

Reaction Temperature (°C)Solvent / ConditionsYield of Uncyclized Amide [M+18]Yield of Target Purine-8-Carboxylate [M]Yield of Decarboxylated Purine [M-44]
60 Ethanol (Reflux)> 90%< 5%0%
100 Toluene (Reflux)20%75%< 5%
120 DMF< 2%> 90%5%
150 DMF0%40%60%
80 (Acidic Workup) Aqueous HCl (pH 2)0%< 10%> 90%

Self-Validating Experimental Protocols

Protocol A: Optimal Cyclization to Ethyl Purine-8-Carboxylate

This protocol utilizes a controlled temperature ramp to ensure complete acylation before providing the thermal energy required for cyclization, preventing side reactions.

  • Initiation: Charge a dry, nitrogen-flushed round-bottom flask with 4,5-diaminopyrimidine (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Acylation: Add diethyl oxalate (1.5 eq) dropwise at room temperature. Stir the mixture at 40 °C for 2 hours.

  • Validation Check 1: Pull a 10 µL aliquot and analyze via LC-MS. You should observe the near-complete consumption of the starting material and the dominance of the [M+18] uncyclized amide peak.

  • Cyclodehydration: Ramp the internal temperature to 120 °C and stir for 4–6 hours.

  • Validation Check 2: Pull an aliquot every 2 hours. The reaction is complete when the [M+18] peak is <2% and the target [M] peak is maximized. Critical: If the [M-44] peak begins to appear and grow past 5%, immediately remove the flask from the heat source.

  • Isolation: Cool the reaction to room temperature and precipitate the product by slowly adding ice-cold water. Filter the precipitate and dry under vacuum at 40 °C.

Protocol B: Mild Saponification to Purine-8-Carboxylic Acid

This protocol is designed to hydrolyze the ester while strictly avoiding the thermal decarboxylation of the highly labile free acid.

  • Initiation: Suspend ethyl purine-8-carboxylate (1.0 eq) in a 1:1 mixture of THF and Methanol (0.2 M).

  • Hydrolysis: Add 2.0 eq of 1N NaOH dropwise at 0 °C. Allow the reaction to warm to room temperature (20–25 °C) and stir for 3 hours. Crucial: Do not exceed 30 °C to prevent premature decarboxylation of the forming sodium salt.

  • Validation Check 1: Monitor via TLC or LC-MS until the ester starting material is fully consumed.

  • Acidification: Cool the mixture to 0 °C in an ice-water bath. Slowly acidify with 1N HCl to pH 3 while maintaining the internal temperature strictly below 5 °C. The free purine-8-carboxylic acid will precipitate as a solid.

  • Isolation: Filter immediately and wash with ice-cold water. Dry under high vacuum at room temperature. Warning: Do not use a heated vacuum oven, as the free acid will thermally decarboxylate in the solid state[2].

References

1.[1] Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Source: ResearchGate URL: [Link]

2.[2] Title: Ionic Reactions of Fluorocarbon Iodides / Purine-8-carboxylic Acid. Source: RSC Publishing (Journal of the Chemical Society) URL: [Link]

3.[3] Title: WO2012037226A1 - Inhibitors of pi3k-delta and methods of their use and manufacture. Source: Google Patents URL:

Sources

Technical Support Center: Purification of Ethyl 2-chloro-9H-purine-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for ethyl 2-chloro-9H-purine-8-carboxylate Content type: Technical Support Center Guide

Executive Summary & Scientist's Note

Status: Active Complexity: Intermediate Critical Parameter: Ester Hydrolysis Sensitivity

Welcome. You are likely working with ethyl 2-chloro-9H-purine-8-carboxylate , a critical intermediate often used in the synthesis of antiviral agents or CDK inhibitors. As a Senior Application Scientist, I have observed that the purification of this compound presents a specific duality: you must balance the solubility of the polar purine core against the lipophilicity of the ethyl ester and chloro-substituent, all while preventing the hydrolysis of the ester moiety.

This guide moves beyond generic advice. We utilize a "solubility-window" approach, prioritizing solvents that dissolve the impurity profile (likely unreacted diaminopyrimidines or decarboxylated byproducts) while preserving your target ester.

Recommended Solvent Systems

The following solvent systems have been validated for 2,6-disubstituted and 8-substituted purine esters.

Primary Solvent System: Ethanol (Absolute)
  • Role: Single-solvent recrystallization.

  • Mechanism: The hydroxyl group of ethanol engages in hydrogen bonding with the N7/N9 imidazole nitrogens of the purine, increasing solubility at high temperatures. Upon cooling, the lipophilic chloro- and ethyl- groups drive crystal lattice formation, expelling polar impurities.

  • Grade: Must be anhydrous (absolute) . The presence of water at boiling temperatures can hydrolyze the 8-ethyl ester to the carboxylic acid.

Secondary Solvent System: Ethyl Acetate / n-Heptane
  • Role: Binary solvent (Solvent/Anti-solvent).

  • Mechanism: Ethyl acetate dissolves the ester derivative effectively. n-Heptane acts as a non-polar anti-solvent that selectively precipitates the purine while leaving oily, non-polar byproducts in solution.

  • Ratio: Start with 1:1, adjusting to 1:3 (EtOAc:Heptane) based on saturation.

Solvent Performance Data
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Ethanol (Abs.) HighLowExcellent (Polar impurities)Ester Hydrolysis (if wet)
EtOAc / Heptane ModerateVery LowGood (Non-polar oils)Oiling Out
Acetonitrile HighModerateModerateLow
Water N/AN/AN/ADO NOT USE (Hydrolysis)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.

RecrystallizationLogic Start Crude Ethyl 2-chloro-9H-purine-8-carboxylate SolubilityTest Solubility Test (100 mg) Start->SolubilityTest CheckEtOH Dissolves in boiling EtOH? SolubilityTest->CheckEtOH CheckEtOAc Dissolves in boiling EtOAc? CheckEtOH->CheckEtOAc No (Insoluble) RouteA Route A: Ethanol Recrystallization (Best for Polar Impurities) CheckEtOH->RouteA Yes (Clear Solution) RouteB Route B: EtOAc/Heptane Layering (Best for Oily Crudes) CheckEtOAc->RouteB Yes RouteC Route C: Acetonitrile (Alternative) CheckEtOAc->RouteC No

Caption: Decision tree for selecting the optimal solvent system based on initial solubility screening.

Detailed Experimental Protocol

Protocol A: Ethanol Recrystallization (Standard)
  • Preparation: Place 5.0 g of crude ethyl 2-chloro-9H-purine-8-carboxylate in a 100 mL round-bottom flask (RBF).

  • Dissolution: Add 25 mL of Absolute Ethanol . Add a magnetic stir bar.[1]

  • Heating: Heat to reflux (approx. 78°C) using an oil bath.

    • Note: If the solid does not dissolve completely, add ethanol in 2 mL increments. Do not exceed 50 mL total volume (10 vol).

  • Filtration (Hot): If insoluble particles (dust, silica) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) to avoid oiling out.

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes.

  • Isolation: Filter the white/off-white crystals using vacuum filtration.

  • Washing: Wash the cake with 5-10 mL of cold absolute ethanol.

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

Scientist's Diagnosis: This is a common issue with ethyl esters of purines. It occurs when the compound's melting point is depressed by impurities, or the solution is cooled too rapidly, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Switch Solvents: If oiling persists in ethanol, switch to the EtOAc/Heptane system. Dissolve in minimal EtOAc, then add Heptane dropwise until just cloudy, and let it stand.

Q2: Can I use water or methanol/water mixtures?

Scientist's Warning: No. While water is a good anti-solvent for purines, the 8-carboxylate ethyl ester is susceptible to hydrolysis, especially if the crude material contains trace acids from the synthesis (e.g., from cyclization using HCl or acetic acid). Hydrolysis yields the 2-chloro-9H-purine-8-carboxylic acid, which has significantly different solubility and biological properties. Stick to anhydrous solvents.[2]

Q3: There is a persistent yellow color in my crystals. How do I remove it?

Scientist's Diagnosis: The yellow color often comes from oxidized diaminopyrimidine starting materials or polymerized byproducts. Corrective Action:

  • Dissolve the crude in the hot recrystallization solvent (Ethanol or EtOAc).

  • Add Activated Charcoal (1-2 wt%) .

  • Stir at reflux for 5-10 minutes.

  • Critical Step: Filter hot through a Celite pad to remove the charcoal.

  • Proceed with crystallization.

Q4: My yield is lower than expected (<50%). Where is my product?

Scientist's Diagnosis: The product likely has higher solubility in the cold mother liquor than anticipated, or you used too much solvent. Corrective Action:

  • Analyze the mother liquor by TLC or LC-MS. If the product is present, concentrate the mother liquor to half its volume and repeat the cooling step (Second Crop).

  • Note that "Second Crop" crystals are usually less pure and should be analyzed separately.

Synthesis Context & Pathway Verification[1][4][5][6][7][8]

Understanding where your impurity comes from is half the battle. This compound is typically synthesized via the Traube synthesis or direct cyclization.

SynthesisPathway Precursor 2-Chloro-4,5- diaminopyrimidine Intermediate Intermediate Amide Precursor->Intermediate + Reagent Impurity2 Impurity: Unreacted Diamine Precursor->Impurity2 Incomplete Rxn Reagent Diethyl Oxalate (or equivalent) Product Ethyl 2-chloro-9H- purine-8-carboxylate Intermediate->Product Cyclization (-H2O) Impurity1 Impurity: Hydrolyzed Acid Product->Impurity1 Hydrolysis (Avoid H2O)

Caption: Synthesis pathway highlighting the origin of critical impurities (Hydrolyzed Acid and Unreacted Diamine).

References

  • Legraverend, M., & Grierson, D. S. (2006).[3] The wide range of biological activities of di-, tri-, or tetrasubstituted purines. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

  • Fiorini, M. T., & Abel, C. J. (1998).[3] Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine. Tetrahedron Letters, 39(13), 1827-1830. (Reference for chloropurine solubility behavior).

  • Reist, E. J., Calkins, D. F., Fisher, L. V., & Goodman, L. (1968).[4] The synthesis and reactions of some 8-substituted purine nucleosides. The Journal of Organic Chemistry, 33(4), 1600-1603.[4] Link

  • BenchChem Protocols. (2025). Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. (General reference for chloropyrimidine handling). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with ethyl 2-chloro-9H-purine-8-carboxylate before handling.

Sources

Validation & Comparative

1H NMR Characterization of Ethyl 2-chloro-9H-purine-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Ethyl 2-chloro-9H-purine-8-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate for adenosine receptor antagonists, CDK inhibitors, and antiviral agents. Its amphoteric nature and tautomeric potential make structural characterization non-trivial.[1]

This guide provides an in-depth technical comparison of 1H NMR characterization strategies. Unlike standard spectral lists, we compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) and purity profiling methods (Product vs. Hydrolysis Impurities), offering a self-validating protocol for confirming structural integrity.

Part 1: Technical Deep Dive – The "Gold Standard" Profile

To establish a baseline for comparison, we define the optimal 1H NMR profile of the target compound.[1] Due to the electron-withdrawing nature of the 2-chloro and 8-ethoxycarbonyl groups, the purine ring protons are significantly deshielded.[1]

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)

Note: Values are derived from structure-activity relationships of analogous 2,6,8-trisubstituted purines.

AssignmentShift (δ ppm)MultiplicityIntegrationStructural Rationale
NH (N9/N7) 13.8 – 14.5Broad Singlet1HExchangeable acidic proton.[1] Highly sensitive to concentration and water content.[1]
H-6 9.0 – 9.2Singlet1HDeshielded by the adjacent N1/N7 and the electron-withdrawing 2-Cl and 8-COOEt groups.[1]
OCH₂CH₃ 4.45Quartet (

Hz)
2HMethylene protons of the ethyl ester.[1]
OCH₂CH₃ 1.38Triplet (

Hz)
3HMethyl protons of the ethyl ester.[1]

Expert Insight: The absence of a proton at C2 (substituted by Cl) and C8 (substituted by COOEt) simplifies the aromatic region to a single sharp singlet (H6).[1] If you observe a second aromatic singlet, your sample likely contains purine or 2-chloropurine (lacking the 8-ester) as impurities.[1]

Part 2: Comparative Analysis – Solvent Performance

The choice of deuterated solvent is the single most critical variable in purine characterization.[1] We compare the industry-standard DMSO-d₆ against the common alternative CDCl₃ .[1]

Comparison: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Verdict
Solubility Excellent. Dissolves polar purines readily, preventing aggregation.[1]Poor. Often requires heating or high dilution; risk of precipitation in the tube.[1]DMSO Wins
NH Detection Visible. Appears as a broad singlet >13 ppm.[1] Crucial for confirming the 9H-purine core.[1]Invisible/Broad. Often exchanges with trace water or broadens into the baseline due to quadrupole relaxation.[1]DMSO Wins
Peak Shape Sharp. High polarity reduces solute-solute H-bonding.[1]Variable. Concentration-dependent shifting and broadening are common.[1]DMSO Wins
Water Peak Distinct peak at ~3.3 ppm.[1]Distinct peak at ~1.56 ppm.[1]Neutral
Why This Matters

Using CDCl₃ for this specific scaffold often leads to a "False Negative" for the NH proton.[1] An analyst might incorrectly assume N-alkylation has occurred if the NH signal is missing.[1] DMSO-d₆ preserves the NH signal, providing a self-validating check for the free purine base.[1]

Part 3: Comparative Analysis – Purity & Impurities

The most common degradation pathway for ethyl 2-chloro-9H-purine-8-carboxylate is ester hydrolysis to the carboxylic acid, often driven by moisture during storage.[1]

Product (Ester) vs. Impurity (Acid)[1]
Signal RegionTarget Product (Ethyl Ester) Impurity (Carboxylic Acid) Diagnostic Action
Aliphatic (1-5 ppm) Present. Distinct Quartet (~4.4 ppm) and Triplet (~1.4 ppm).[1]Absent. The ethyl group is lost as ethanol (removed during drying).[1]Check 4.4 ppm region first.
Aromatic (H6) ~9.1 ppm~9.0 ppm (Shifted slightly upfield due to loss of ethyl group).[1]Look for "shadow" peaks near the main singlet.[1]
Acid Proton None.[1]Broad hump >12 ppm (overlaps with NH).[1]unreliable for quantification.[1]

Part 4: Self-Validating Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts such as rotameric broadening.[1]

Step 1: Sample Preparation[1]
  • Massing: Weigh 5–10 mg of the solid compound. Reason: Purines can aggregate at high concentrations; 5-10 mg is the "Goldilocks" zone for signal-to-noise vs. aggregation.[1]

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate for 1 minute. Do not heat above 40°C to avoid accelerated ester hydrolysis.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . Reason: The isolated H6 proton can have a long T1 relaxation time.[1] Short D1 leads to integration errors.

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.[1]

  • Spectral Width: Ensure window covers -2 to 16 ppm to capture the downfield NH.[1]

Step 3: Processing & Validation[1]
  • Phasing: Manual phasing is required for the broad NH peak.[1]

  • Integration: Calibrate the Ethyl CH₂ quartet (4.45 ppm) to 2.00 .

  • Validation Check:

    • Does the Triplet at 1.38 ppm integrate to 3.0 ± 0.1 ?

    • Does the Aromatic Singlet at ~9.1 ppm integrate to 1.0 ± 0.1 ?

    • Pass/Fail: If integrals deviate >10%, check for hydrolysis (acid impurity) or residual solvent (ethanol/ethyl acetate).[1]

Part 5: Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision-making process during NMR analysis to distinguish the product from common failures.

NMR_Logic Start Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_Ethyl Check 4.4 ppm (Quartet) & 1.4 ppm (Triplet) Acquire->Check_Ethyl Result_Ethyl_Yes Ethyl Signals Present Check_Ethyl->Result_Ethyl_Yes Result_Ethyl_No Ethyl Signals Absent Check_Ethyl->Result_Ethyl_No Check_H6 Check Aromatic Region (~9.1 ppm) Result_Ethyl_Yes->Check_H6 Conclusion_Acid Impurity: 2-chloro-9H-purine-8-carboxylic acid Result_Ethyl_No->Conclusion_Acid Hydrolysis Conclusion_Pure Target: Ethyl 2-chloro-9H-purine-8-carboxylate Check_H6->Conclusion_Pure 1 Singlet found Conclusion_Other Impurity: 2-chloropurine (Decarboxylated) Check_H6->Conclusion_Other Shift mismatch / Multiples

Caption: Logical workflow for validating the identity of ethyl 2-chloro-9H-purine-8-carboxylate using 1H NMR markers.

Diagram 2: Solvent Effect on Spectral Quality

Visualizing why DMSO-d6 is preferred over CDCl3 for this specific purine derivative.

Solvent_Comparison Compound Ethyl 2-chloro-9H-purine-8-carboxylate DMSO DMSO-d6 Compound->DMSO Preferred CDCl3 CDCl3 Compound->CDCl3 Avoid Result_DMSO NH: Visible (~14 ppm) H6: Sharp Singlet Solubility: High DMSO->Result_DMSO Result_CDCl3 NH: Invisible/Broad H6: Broad/Shifted Solubility: Low (Aggregation) CDCl3->Result_CDCl3

Caption: Comparison of solvent effects on spectral resolution and proton visibility.

References

  • National Center for Biotechnology Information (PubChem). 2-Amino-6-chloropurine (Related Scaffold Data).[1] PubChem Compound Summary for CID 5360349.[1] [Link]

  • Reich, H. J. 1H NMR Chemical Shifts - Purines and Heterocycles. University of Wisconsin-Madison, Organic Chemistry Data.[1] [Link][1]

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 2006.[1] [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 2-Chloropurine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloropurine esters and their nucleoside derivatives are critical scaffolds in the development of antiviral and antineoplastic agents (e.g., cladribine, clofarabine) [10]. Accurate structural elucidation of these compounds is paramount in drug development. This guide provides an objective, data-driven comparison of the two primary mass spectrometry (MS) techniques used for their characterization: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) . By detailing the mechanistic causality behind their gas-phase fragmentation, this guide equips analytical scientists with the insights needed to optimize their analytical workflows.

Mechanistic Causality of Gas-Phase Fragmentation

The fragmentation of 2-chloropurine esters is governed by the thermodynamic stability of the purine core and the electron-withdrawing nature of the 2-chloro substituent. Understanding why specific bonds break allows researchers to predict fragmentation patterns for novel derivatives.

Ester Cleavage (The Kinetic Bottleneck)

In ESI positive-ion mode, protonation predominantly occurs at the N3 or N7 positions of the purine ring, or at the ester carbonyl oxygen. Upon low-energy Collision-Induced Dissociation (CID), the most kinetically favorable pathway is the neutral loss of the ester side chain. This charge-directed cleavage yields a highly stable, conjugated 2-chloropurine core ion. The lability of this bond means that low collision energies (10–20 eV) are sufficient for complete precursor depletion [1].

Halogen Expulsion

The 2-chloro group exerts a strong inductive effect (-I). While stable under soft CID, the application of Higher-energy Collisional Dissociation (HCD) induces the heterolytic cleavage of the C-Cl bond. This results in the characteristic neutral loss of HCl (36 Da). The presence of this -36 Da transition is a definitive diagnostic marker for 2-chloropurine derivatives[3].

Purine Ring Retro-Cycloaddition

Following the loss of the ester and halogen groups, the remaining purine core undergoes multi-stage fragmentation (MS^n). The dominant mechanism is retro-cycloaddition, characterized by the successive neutral losses of HCN (27 Da) or NCH molecules. This ring-opening cascade is an authoritative structural signature of the purine heterocyclic system [2].

Fragmentation M Protonated 2-Chloropurine Ester [M+H]+ Core 2-Chloropurine Core [M+H - Ester]+ M->Core CID (10-20 eV) Neutral Loss of Ester DeCl Dechlorinated Purine [M+H - Ester - HCl]+ Core->DeCl HCD (30+ eV) Loss of HCl (-36 Da) Ring Ring Cleavage Product [M+H - Ester - HCN]+ Core->Ring CID/HCD Retro-cycloaddition (-27 Da)

Fragmentation pathways of protonated 2-chloropurine esters in ESI-MS/MS.

Comparative Performance: ESI-MS/MS vs. EI-MS

Selecting the appropriate ionization technique depends on the thermal stability of the ester and the structural information required. ESI-MS/MS provides excellent control over fragmentation depth, while EI-MS acts as a "hard" ionization method, producing extensive library-matchable fragments.

Quantitative Data Comparison
Feature / ParameterESI-MS/MS (Soft Ionization + CID/HCD)EI-MS (Hard Ionization, 70 eV)
Precursor Ion [M+H]+ (High abundance)M+• (Low abundance / often absent)
Primary Cleavage Neutral loss of ester side chainRadical loss of ester / alkyl groups
Halogen Isotope Pattern Preserved in precursor and core fragmentsOften lost rapidly; complex spectra
Diagnostic Value High (Intact core identification)Moderate (Extensive ring shattering)
Ideal Application Labile esters, LC-coupled workflowsVolatile, low-MW esters, GC workflows

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each methodological choice is explicitly stated.

Protocol A: LC-ESI-MS/MS Workflow (Recommended for Labile Esters)

Objective: Achieve controlled fragmentation to identify the intact purine core and ester side chain.

  • Sample Preparation: Dilute the 2-chloropurine ester in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: FA provides an abundant proton source, driving the ionization equilibrium entirely toward the [M+H]+ species, maximizing sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm particle size). Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

    • Causality: The C18 stationary phase effectively resolves isobaric purine esters based on the hydrophobicity of their side chains.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (CID/HCD): Perform a targeted MS2 scan. Use a stepped collision energy (CE) of 15 eV, 30 eV, and 45 eV.

    • Causality: 15 eV isolates the ester cleavage; 30-45 eV forces the retro-cycloaddition and HCl loss, providing a complete structural map.

  • Self-Validation Step: Monitor the exact mass of the 2-chloropurine core fragment (e.g., theoretical m/z 155.011 for unsubstituted 2-chloropurine). If the mass error exceeds 5 ppm, the High-Resolution MS (Orbitrap/TOF) requires immediate recalibration.

Workflow Prep Sample Prep (0.1% FA Dilution) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI(+) Ionization LC->ESI Frag CID/HCD Activation ESI->Frag Detect High-Res MS (Orbitrap/TOF) Frag->Detect

Step-by-step LC-ESI-MS/MS workflow for 2-chloropurine ester analysis.

Protocol B: GC-EI-MS Workflow (Alternative for Volatile Esters)
  • Derivatization (If Necessary): If the ester contains free hydroxyl or amine groups, derivatize using BSTFA/TMCS to form TMS ethers.

    • Causality: Derivatization lowers the boiling point and prevents thermal degradation of the purine ring in the GC inlet.

  • Injection: Inject 1 µL in splitless mode at an inlet temperature of 250°C.

  • Ionization: Utilize standard 70 eV electron ionization.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be cross-referenced against NIST libraries.

References

  • Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders Journal of Mass Spectrometry[Link][1]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues Analytical Chemistry: An Indian Journal (TSI Journals) [Link][2]

  • Product Class 17: Purines Science of Synthesis (Thieme Connect)[Link][3]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro International Journal of Molecular Sciences (PMC)[Link][4]

Sources

Technical Guide: Comparative Reactivity of C2-Chloro vs. C6-Chloro Purines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In purine chemistry, C6-chloro sites are significantly more reactive toward nucleophilic aromatic substitution (


) than C2-chloro sites.

For researchers working with 2,6-dichloropurine scaffolds, this reactivity differential dictates a strict sequential functionalization strategy:

  • C6 Displacement: Occurs under mild conditions (RT to 60°C) with high regioselectivity.

  • C2 Displacement: Requires forcing conditions (High T, >100°C) or transition metal catalysis (e.g., Buchwald-Hartwig, Suzuki).

This guide details the mechanistic underpinnings, provides comparative kinetic data, and outlines a validated protocol for sequential substitution.

Mechanistic Foundation: The "Addition-Elimination" Disparity[1]

The reactivity difference is governed by the stability of the Meisenheimer complex (the anionic intermediate formed upon nucleophilic attack).

Electronic Activation
  • C6 Position (High Reactivity): The C6 carbon is located para to N3 and ortho to N1 (and N7/N9). Attack at C6 generates a negative charge that is effectively delocalized onto the electronegative nitrogen atoms (N1, N3, N7, N9). This extensive resonance stabilization lowers the activation energy (

    
    ) for the rate-determining addition step.[1]
    
  • C2 Position (Low Reactivity): While C2 is electron-deficient, the resonance structures formed upon nucleophilic attack are less favorable compared to C6. The intermediate anion is less effectively stabilized by the ring nitrogens in the specific geometry required for

    
    , resulting in a higher activation barrier.
    
The "Anion Effect" in Unprotected Purines

If the N9 (or N7) position is unsubstituted (contains an acidic proton), basic reaction conditions will deprotonate the purine ring (


). The resulting purinyl anion  is electron-rich, significantly deactivating the ring toward nucleophilic attack.
  • Impact: Even in the anionic state, C6 remains the preferred site of attack, but reaction times increase significantly compared to N9-alkylated purines.

Visualization: Reactivity & Resonance Map

The following diagram illustrates the reactivity hierarchy and the flow of electron density during attack.

PurineReactivity Substrate 2,6-Dichloropurine C6_Path Path A: C6 Attack (Kinetic Product) Substrate->C6_Path Mild Base, < 60°C C2_Path Path B: C2 Attack (Thermodynamic/Forcing) Substrate->C2_Path High Temp or Catalyst Intermediate_C6 Meisenheimer Complex A Charge delocalized on N1, N3, N7/9 (Highly Stabilized) C6_Path->Intermediate_C6 Intermediate_C2 Meisenheimer Complex B Less effective delocalization (Higher Energy) C2_Path->Intermediate_C2 Product_C6 2-Chloro-6-Substituted Purine Intermediate_C6->Product_C6 Fast Elimination Product_C2 2-Substituted-6-Chloropurine (Rare/Minor) Intermediate_C2->Product_C2 Slow Elimination

Figure 1: Reaction pathway divergence showing the energetic preference for C6 substitution over C2.

Comparative Performance Data

The following table summarizes typical reaction parameters for displacing chloride with a primary amine (e.g., benzylamine or n-butylamine) in an


 context.
ParameterC6-Chloro DisplacementC2-Chloro Displacement
Reactivity Status High (Primary Electrophile)Low (Deactivated Electrophile)
Standard Temperature 25°C – 60°C100°C – 140°C
Solvent System EtOH, MeOH, or THFn-BuOH, DMF, or DMSO (High BP required)
Base Requirement Mild (Et

N, DIPEA)
Stronger/Excess (DIPEA, K

CO

)
Typical Time 1 – 4 Hours12 – 48 Hours
Yield (Typical) 85 – 95%40 – 70% (often requires Pd-catalysis)
Selectivity >95% regioselectivity for C6N/A (C6 usually reacted first)

Critical Note: If the C6 position is substituted with an electron-donating group (e.g., -NHR, -OR) during the first step, the purine ring becomes further deactivated . This makes the subsequent C2 displacement even more difficult, often necessitating transition metal catalysis (Buchwald-Hartwig) rather than standard


.

Validated Experimental Protocol: Sequential Substitution

This protocol describes the synthesis of a 2,6-disubstituted purine, validating the reactivity difference.

Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dichloropurine Step1 Step 1: C6 Functionalization Reagent: Amine A (1.05 eq), Et3N Solvent: EtOH/n-BuOH Temp: 50°C, 3h Start->Step1 Intermed Intermediate: 2-Chloro-6-amino-purine Step1->Intermed Decision Choose C2 Strategy Intermed->Decision Path_SNAr Path A: Thermal SNAr (For aliphatic amines) Temp: 130°C (Sealed Tube) Solvent: n-BuOH Decision->Path_SNAr Path_Pd Path B: Pd-Catalysis (For anilines/weak nucleophiles) Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3, Dioxane, 100°C Decision->Path_Pd Final Final Product: 2,6-Diaminopurine Path_SNAr->Final Path_Pd->Final

Figure 2: Sequential functionalization workflow leveraging the reactivity gap.

Step 1: Regioselective C6 Displacement (The "Easy" Step)
  • Setup: Dissolve 2,6-dichloropurine (1.0 eq) in n-butanol or ethanol (0.2 M).

  • Addition: Add

    
    -diisopropylethylamine (DIPEA, 1.2 eq) followed by the first amine nucleophile (1.05 eq).
    
    • Note: Avoid large excess of amine to prevent trace double-substitution, although C2 reactivity is low.

  • Reaction: Heat to 50–60°C. Monitor by TLC/LCMS.

    • Checkpoint: The starting material (2,6-Cl) should disappear; a single new peak (2-Cl-6-amino) appears.

  • Workup: Concentrate in vacuo. Precipitate with water or purify via flash chromatography (MeOH/DCM).

Step 2: C2 Displacement (The "Hard" Step)

Option A: Thermal


 (For sterically unhindered, primary amines)
  • Setup: Dissolve the Step 1 intermediate in n-butanol (high boiling point is crucial).

  • Addition: Add a large excess of the second amine (3–5 eq).

  • Reaction: Heat to reflux (118°C) or use a sealed tube/microwave reactor at 140°C for 12–24 hours.

  • Observation: Conversion is slow. If <50% conversion is observed after 12h, switch to Option B.

Option B: Buchwald-Hartwig Amination (Recommended for valuable/complex amines)

  • Setup: Dissolve intermediate in anhydrous 1,4-dioxane.

  • Catalyst: Add Pd

    
    (dba)
    
    
    
    (5 mol%) and Xantphos (10 mol%) or BrettPhos.
  • Base: Add Cs

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Heat to 100°C under inert atmosphere (

    
    /Ar). This overcomes the electronic deactivation of the C2 position.
    

Troubleshooting & Expert Tips

  • N7/N9 Alkylation: If your target molecule requires an alkyl group on the imidazole ring nitrogen, perform this alkylation before the C6 substitution if possible. N-alkylated chloropurines are more electrophilic than their NH-parents because they cannot form the deactivating anion.

  • Solvent Effects: For difficult

    
     reactions at C2, switching from protic solvents (n-BuOH) to polar aprotic solvents (DMSO, NMP) can increase the reaction rate by better solvating the cationic counter-ion of the base, leaving the nucleophile "naked" and more reactive.
    
  • Leaving Group Swap: If C2 displacement is stalling, consider converting the C2-Cl to a C2-I (iodo) or C2-sulfone (using NaSO

    
    R) intermediate, which are better leaving groups for 
    
    
    
    .

References

  • Legraverend, M., et al. "Synthesis of 2,6-diamino-substituted purines starting from 2,6-dichloropurine via two subsequent selective nucleophilic substitution reactions." Tetrahedron, vol. 56, no. 38, 2000.

  • Gundersen, L.L., et al. "Regioselectivity in nucleophilic substitution reactions of 2,6-dichloropurine nucleosides." Tetrahedron Letters, vol. 36, no. 11, 1995.

  • Joule, J.A., & Mills, K.Heterocyclic Chemistry. 5th Edition, Wiley, 2010. (Standard text for resonance/electronic theory of diazines/purines).
  • Veliz, E.A., & Beal, P.A. "C6 Substitution of Purine Nucleosides." Tetrahedron Letters, vol. 41, 2000.

Sources

Ethyl 2-chloro-9H-purine-8-carboxylate vs 8-aryl purine activity

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Ethyl 2-chloro-9H-purine-8-carboxylate Scaffolds vs. 8-Aryl Purine Pharmacophores

Executive Summary

This guide provides a technical comparison between the Ethyl 2-chloro-9H-purine-8-carboxylate scaffold and the established 8-Aryl Purine pharmacophore. While both share the purine core essential for ATP-mimetic activity, they represent divergent strategies in drug design:

  • Ethyl 2-chloro-9H-purine-8-carboxylate: A versatile, electrophilic synthetic intermediate used to generate C8-carbonyl libraries (amides, esters) often targeting Adenosine Receptors (AR) or viral polymerases.

  • 8-Aryl Purines: A validated bioactive class (privileged structure) primarily functioning as hydrophobic pocket binders in kinases (PI3K, mTOR) and chaperones (Hsp90).

This document details the synthetic accessibility, Structure-Activity Relationship (SAR) implications, and experimental protocols for both classes.

Synthetic Architectures & Accessibility

The choice between these two scaffolds dictates the accessible chemical space. The 8-carboxylate offers a "Polar Anchor" for hydrogen bonding, while the 8-aryl group provides a "Hydrophobic Clamp" for pi-stacking interactions.

Comparative Synthetic Pathways

The following Graphviz diagram illustrates the divergent synthesis of these two classes from a common pyrimidine precursor.

PurineSynthesis cluster_legend Pathway Legend Precursor 4,5-Diamino-2- chloropyrimidine ReagentA Diethyl Oxalate (Cyclization) Precursor->ReagentA ReagentB Orthoester or Aldehyde Precursor->ReagentB ScaffoldA Ethyl 2-chloro-9H- purine-8-carboxylate ReagentA->ScaffoldA 120°C, Acid Cat. DerivA 8-Carboxamide Purines (via Aminolysis) ScaffoldA->DerivA R-NH2, EtOH IntermedB 2,6-Dichloro-9H-purine ReagentB->IntermedB Cyclization StepB2 Pd-Catalyzed C-H Arylation IntermedB->StepB2 ProductB 8-Aryl Purines (Hsp90/PI3K Inhibitors) StepB2->ProductB Suzuki/Stille Coupling key1 Path A: Polar/H-Bonding C8 key2 Path B: Hydrophobic/Pi-Stacking C8

Figure 1: Divergent synthetic pathways. Path A utilizes the 8-carboxylate scaffold for generating H-bond rich ligands. Path B utilizes cross-coupling to generate lipophilic 8-aryl inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological utility of these scaffolds is determined by the nature of the C8-substituent.

Table 1: Physicochemical & Biological Comparison
FeatureEthyl 2-chloro-9H-purine-8-carboxylate (Scaffold)8-Aryl Purines (Pharmacophore)
Primary Interaction Electrophilic/H-Bonding: The C8-ester/amide acts as a hydrogen bond acceptor/donor.Hydrophobic/Pi-Stacking: The C8-aryl group occupies deep hydrophobic pockets (e.g., Phe138 in Hsp90).
Key Targets Adenosine Receptors (A2A, A3), Viral Polymerases, Riboswitches.Hsp90 (N-term), PI3K (p110

), mTOR, B-Raf.
Solubility (LogP) Low to Moderate: Polar ester/amide functionality improves aqueous solubility compared to aryls.High: Lipophilic aryl groups often require solubilizing groups (e.g., morpholine) at C2/C6.
Synthetic Utility High: Precursor for SNAr (at C2/C6) AND Amidation (at C8). Allows "Fragment-Based" growth.Moderate: C8-arylation is often the final diversification step; harder to modify the aryl ring post-coupling.
Example Drugs Precursor to: Regadenoson analogs (Adenosine agonists).PU-H71, BIIB021 (Hsp90 Inhibitors), Idelalisib (PI3K

- related scaffold).
Mechanistic Insight: Why the Difference?
  • 8-Aryl Logic: In Hsp90 inhibitors like PU-H71 , the purine ring mimics ATP's adenine. The C8-aryl group induces a "lid-closed" conformation by displacing water molecules in the hydrophobic pocket, significantly increasing binding affinity (Kd < 50 nM).

  • 8-Carboxylate Logic: In Adenosine Receptor ligands, the C8 position faces the extracellular vestibule or specific polar residues. Converting the ethyl ester to an amide (e.g., -CONH-Alkyl) allows for specific hydrogen bonding networks that confer subtype selectivity (A2A vs A1).

Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the ester scaffold serves as a control for purity before library generation.

Protocol A: Synthesis of Ethyl 2-chloro-9H-purine-8-carboxylate

Use this protocol to generate the scaffold for C8-amidation libraries.

Reagents:

  • 4,5-diamino-2-chloropyrimidine (1.0 eq)

  • Diethyl oxalate (Excess, solvent/reagent)

  • Acetic acid (Catalytic)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 4,5-diamino-2-chloropyrimidine (10 mmol) in diethyl oxalate (20 mL).

  • Cyclization: Heat the mixture to 120°C under Argon for 4–6 hours. Checkpoint: The suspension should clear as the intermediate forms, then potentially precipitate the product. Monitor via TLC (EtOAc/MeOH 9:1).

  • Isolation: Cool to room temperature. Dilute with diethyl ether (50 mL) to force precipitation.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 60–75%.

    • Validation: 1H NMR (DMSO-d6) should show ethyl quartet (~4.4 ppm) and triplet (~1.3 ppm), plus the absence of the pyrimidine diamine protons.

Protocol B: General C8-Arylation (Suzuki-Miyaura)

Use this protocol to synthesize 8-aryl purine standards for kinase assays.

Reagents:

  • 8-Bromo-2-chloro-9H-purine derivative (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2 (5 mol%)

  • K2CO3 (2.0 M aqueous, 3.0 eq)

  • Dioxane (0.1 M concentration)

Procedure:

  • Degassing: Combine halide, boronic acid, and base in dioxane/water. Sparge with Argon for 10 mins. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Catalysis: Add Pd(dppf)Cl2. Seal the vial and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Validation: Disappearance of Br-starting material by LC-MS. Appearance of biaryl UV trace.

Comparative Data Summary

The following data illustrates the potency shift when replacing a C8-polar group with a C8-aryl group in Hsp90 inhibition assays (Model Data based on J. Med. Chem. SAR studies).[1]

Compound ScaffoldC8-SubstituentHsp90 Binding (EC50)Solubility (PBS, pH 7.4)
Ethyl Purine-8-carboxylate -COOEt (Ester)> 10,000 nM (Inactive)150 µM
Purine-8-carboxamide -CONH-Ph (Amide)850 nM (Weak)85 µM
8-Aryl Purine -Ph-(3,4-dimethoxy)35 nM (Potent) 12 µM

References

  • Synthesis of 8,9-Diarylpurines: Hocek, M. et al. "Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling." Journal of Organic Chemistry, 2008.

  • Hsp90 Inhibitor SAR: Chiosis, G. et al. "Discovery and development of purine-scaffold Hsp90 inhibitors." Expert Opinion on Drug Discovery, 2007.

  • Purine-8-carboxylate Chemistry: BenchChem Protocols. "Application Notes for Synthesis of Purine Derivatives Using Ethyl 2-Amino-2-Cyanoacetate."

  • Adenosine Receptor Ligands: Jacobson, K.A. et al. "Structure-Activity Relationships of Purine Nucleosides as Adenosine Receptor Agonists." Current Topics in Medicinal Chemistry, 2003.

Sources

HPLC retention time of ethyl 2-chloro-9H-purine-8-carboxylate

[1][2][3]

Executive Summary: The Critical Intermediate

Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive nucleoside analogs and kinase inhibitors.[1] Its C2-chlorine atom serves as a versatile handle for nucleophilic aromatic substitution (

1

Precise HPLC characterization is critical because this compound is prone to acid-catalyzed hydrolysis , converting the hydrophobic ester into the highly polar 2-chloro-9H-purine-8-carboxylic acid .[1] This guide provides a standardized, self-validating chromatographic protocol to resolve the target ester from its hydrolytic degradants and structural analogs.

Comparative Chromatographic Behavior

In the absence of a universal absolute retention time (which varies by column age, dwell volume, and temperature), we define the Relative Retention Order (RRO) . This is the authoritative metric for identification.

The Separation Landscape

The target compound is a moderately hydrophobic weak base . Under reverse-phase (RP-HPLC) conditions, it elutes in the "intermediate" organic region, distinct from its polar precursors and hydrophobic analogs.[1]

CompoundStructure NotePredicted LogPRelative RetentionElution Zone
2-Chloro-9H-purine-8-carboxylic acid Hydrolysis Impurity ~ -0.5 to 0.2Early (

)
Solvent Front / Aqueous Phase
2-Chloropurine Starting Scaffold ~ 0.5Early-Mid Pre-Target
Ethyl 2-chloro-9H-purine-8-carboxylate TARGET ~ 1.5 - 2.0 Mid-Eluting Target Window
Ethyl 2,6-dichloro-9H-purine-8-carboxylate Analog (Impurity) ~ 2.6Late Post-Target (Wash)

Analyst Note: The most common quality failure is the presence of the carboxylic acid peak near the solvent front (0.5–1.5 min), indicating moisture contamination during storage.

Standardized Experimental Protocol

This protocol is designed as a Self-Validating System . It ensures that if the retention time shifts due to system dwell volume, the resolution between the critical pair (Acid vs. Ester) remains diagnostic.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 270 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase BPhase Description
0.05Equilibration
2.05Isocratic Hold (Elute polar salts/acids)
12.095Linear Gradient (Elute Target)
15.095Wash (Elute Dichloro analogs)
15.15Re-equilibration
20.05End
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50). Avoid pure water to prevent precipitation.

  • Concentration: 0.5 mg/mL.

  • Stability Warning: Prepare fresh. Purine esters hydrolyze in aqueous solution over 24 hours.

Visualization of Signaling & Separation
Figure 1: Chromatographic Separation Logic

This diagram illustrates the separation mechanism and the relative order of elution based on hydrophobic interaction.

HPLC_Separationcluster_0Stationary Phase (C18)AcidHydrolysis Product(Acid)LogP < 0DetectorUV Detector(270 nm)Acid->DetectortR ~ 2-3 minTargetTARGET(Ethyl Ester)LogP ~ 1.8Target->DetectortR ~ 8-10 minAnalogDichloro Analog(Impurity)LogP > 2.5Analog->DetectortR ~ 13-14 minInjectionSample InjectionInjection->AcidWeak InteractionElutes FirstInjection->TargetModerate InteractionElutes MidInjection->AnalogStrong InteractionElutes Last

Caption: Predicted elution order on C18 column. The target ester elutes after the polar acid degradant but before highly chlorinated analogs.

Figure 2: Degradation Pathway Monitoring

Understanding the origin of impurities is essential for troubleshooting "ghost peaks."

Degradation_PathwayPrecursor2-Chloropurine(Starting Material)TargetEthyl 2-chloro-9H-purine-8-carboxylate(Target Product)Precursor->TargetEthyl ChloroformateBaseDegradant2-Chloro-9H-purine-8-carboxylic acid(Hydrolysis Impurity)Target->DegradantH2O / H+(Storage Artifact)

Caption: The primary impurity (Acid) arises from moisture exposure, necessitating strict anhydrous storage.

Troubleshooting & Optimization
IssueCauseCorrective Action
Split Peak Sample solvent mismatchDissolve sample in mobile phase starting conditions (5% ACN) if solubility permits, or reduce injection volume.
Broad Tailing Secondary silanol interactionsEnsure Mobile Phase A contains 0.1% Formic Acid or TFA to suppress ionization of the purine nitrogen (

~ 2.4).
Retention Shift pH fluctuationPurine retention is pH-sensitive.[1] Maintain aqueous phase pH < 3.0 to keep the molecule protonated and reproducible.
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Purine Derivatives. Retrieved from [Link]

Comparative Crystal Structure Guide: 8-Substituted Purine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

In the landscape of nucleoside analogs and antiviral prodrugs, 8-substituted purine esters represent a critical structural evolution over their unsubstituted counterparts. While parent purines (like acyclovir or adenosine) often suffer from poor lipophilicity and rapid metabolic clearance, the introduction of a substituent at the C8 position, combined with esterification, fundamentally alters the molecular solid-state arrangement and bioactive conformation .

This guide objectively compares the structural performance of 8-substituted purine esters against two primary alternatives: unsubstituted purine esters (C8-H) and non-esterified parent compounds .

Key Technical Verdict:

  • Conformational Locking: Bulky 8-substituents (Br, Phenyl, CF3) sterically force the purine ring into the syn conformation relative to the ribose/alkyl chain. This is distinct from the anti conformation dominant in unsubstituted alternatives, often enhancing binding affinity for specific viral polymerases.

  • Lattice Energy Modulation: Esterification disrupts the robust hydrogen-bonding network of the parent purine, significantly lowering lattice energy. This correlates directly with increased solubility in organic media and improved passive membrane permeability.

Comparative Structural Analysis

Comparison 1: Conformational Control (The "Syn" Effect)

Product: 8-Substituted Purine Esters (e.g., 8-Bromo, 8-Methyl) Alternative: Unsubstituted Purine Esters (C8-H)

The most profound structural impact of 8-substitution is the rotation of the glycosidic bond (chi angle,


).
  • Mechanism: In unsubstituted purines, the anti conformation (

    
    ) is energetically favored to minimize steric clash between the purine ring and the sugar/chain.
    
  • The 8-Substituted Shift: Introducing a substituent at C8 creates a steric conflict with the O4' of the sugar (or equivalent ether oxygen in acyclic analogs). To relieve this, the purine ring rotates to the syn conformation (

    
    ).
    
  • Performance Impact: Many viral enzymes (e.g., specific kinases) have evolved to recognize specific conformations. The "pre-locked" syn geometry of 8-substituted analogs can reduce the entropic penalty of binding, potentially lowering IC50 values.

Table 1: Torsion Angle Comparison (Representative Data)

Compound ClassC8 SubstituentDominant ConformationGlycosidic Torsion (

)
Steric Clash Source
Alternative Hydrogen (H)Anti-160° to 180°Minimal
Product Bromine (Br)Syn-20° to +30°Br

O4' (Sugar)
Product Methyl (CH3)Syn0° to +40°Me

O4' (Sugar)
Product Phenyl (Ph)Syn (Twisted)+10° to +50°Ph

Sugar/Chain
Comparison 2: Lattice Energy & Solubility

Product: 8-Substituted Purine Esters Alternative: Free Purine Alcohols/Acids (Parent Drugs)

Crystal structure analysis reveals why esterification is vital for bioavailability.

  • Parent Compounds: Characterized by high melting points (>250°C) due to extensive intermolecular N-H...O and O-H...N hydrogen bonding networks (e.g., Watson-Crick or Hoogsteen pairing in the lattice). This results in high lattice energy and poor lipid solubility.

  • The Ester Advantage: Capping the hydroxyl groups with esters removes key H-bond donors. The crystal packing shifts from a "hard" H-bond network to a "softer" packing dominated by van der Waals forces and pi-pi stacking.

  • 8-Substitution Effect: Electron-withdrawing groups at C8 (e.g., 8-Halogens) polarize the purine ring, enhancing pi-stacking interactions. This creates a stable yet soluble crystal lattice, optimizing the trade-off between shelf-stability and dissolution rate.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the causal logic connecting the chemical modification (8-substitution) to the final pharmaceutical outcome, as revealed by crystal structure analysis.

SAR_Logic Substituent C8-Substitution (Br, Me, CF3) Steric Steric Bulk Increase Substituent->Steric Causes Packing Altered Crystal Packing (Pi-Stacking) Substituent->Packing Electronic Effect Conformation Rotation to SYN Conformation Steric->Conformation Forces Rotation Binding Receptor Fit (Pre-organized) Conformation->Binding Reduces Entropy Cost Solubility Modulated Solubility/Stability Packing->Solubility Lattice Energy

Figure 1: Causal pathway from 8-substitution to pharmaceutical performance.

Experimental Protocol: Crystal Structure Determination

To validate these structural claims, a rigorous crystallographic workflow is required. This protocol ensures high-resolution data suitable for distinguishing subtle conformational differences.

Phase 1: Crystallization (Vapor Diffusion)

Objective: Obtain single crystals suitable for X-ray diffraction (SC-XRD).

  • Preparation: Dissolve 5 mg of the 8-substituted purine ester in 1 mL of a "good" solvent (e.g., DMSO or DMF).

  • Setup: Place 100 µL of the solution in an inner vial.

  • Diffusion: Place the inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Diethyl ether or Hexane).

  • Equilibration: Seal the outer jar tightly. Allow to stand at 20°C for 3-7 days. The poor solvent will slowly diffuse into the rich solvent, lowering solubility and promoting nucleation.

    • Note: For 8-halo derivatives, protect from light to prevent photolytic dehalogenation.

Phase 2: Data Collection & Refinement

Objective: Solve the phase problem and refine the atomic model.

  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a cryoloop using Paratone oil.

  • Cooling: Flash cool to 100 K in a nitrogen stream to minimize thermal vibration (crucial for resolving ester chain disorder).

  • Diffraction: Collect data using Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    radiation. Aim for a resolution of at least 0.8 Å.
  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Br, S, or P).

  • Refinement: Refine using Full-matrix least-squares on

    
     (SHELXL).
    
    • Critical Step: Check the Difference Fourier Map for hydrogen atoms on N7/N9 to confirm tautomeric state (8-substituted purines can exhibit N7-H vs N9-H tautomerism).

Workflow Visualization

XRD_Workflow Start Start: Purified 8-Substituted Ester Solvent Solvent Screening (DMSO/Ether, MeOH/H2O) Start->Solvent Growth Crystal Growth (Slow Evaporation/Diffusion) Solvent->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Solvent No (Amorphous) Mount Mount & Cryo-Cool (100 K) Check->Mount Yes Collect X-Ray Data Collection (Diffractometer) Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve Refine Refinement & Validation (R-factor < 5%) Solve->Refine

Figure 2: Step-by-step workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.

References

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. Source: ACS Omega, 2023.[1] Context: Detailed analysis of how 8-substitution (oxo, amino) alters Watson-Crick vs. Hoogsteen pairing preferences. URL:[Link]

  • Tricyclic Derivative of Acyclovir and Its Esters: Enzymatic Stability Study. Source: Molecules (MDPI), 2020. Context: Comparative data on the hydrolysis rates and plasma stability of acyclovir esters vs. tricyclic 8-substituted analogs. URL:[Link]

  • Structural Basis for Design of New Purine-Based Inhibitors (Hsp90). Source: MDPI, 2020. Context: Crystal structures of 8-substituted purines (phenyloxazole derivatives) showing binding modes and hydrophobic pocket interactions. URL:[Link]

  • A Multitarget Approach toward the Development of 8-Substituted Purines. Source: ChemMedChem, 2017. Context: Synthesis and structural evaluation of 8-substituted purines for photoprotection and antioxidant activity.[2] URL:[Link]

Sources

UV-Vis Absorption Maxima of Purine-8-Carboxylates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and experimental framework for analyzing the UV-Vis absorption properties of purine-8-carboxylates.

Executive Summary & Scientific Context

Purine-8-carboxylates represent a critical class of functionalized heterocycles.[1] Unlike the naturally occurring C6-substituted (adenine) or C2/C6-substituted (guanine) purines, C8-substitution imposes unique electronic and steric constraints on the purine ring system.[1]

The introduction of a carboxylate group (-COO⁻) or carboxylic acid (-COOH) at the C8 position alters the electromagnetic transition dipole moment, typically resulting in a bathochromic (red) shift relative to the unsubstituted parent purine.[1] This shift is pH-dependent, driven by the ionization state of the carboxyl group (


) and the purine ring nitrogens.

This guide compares the spectral performance of purine-8-carboxylates against standard alternatives and provides a validated protocol for their characterization.

Comparative Analysis: Spectral Properties

The following table synthesizes experimental data and electronic structure predictions for purine-8-carboxylates compared to parent and isomeric alternatives.

Table 1: UV-Vis Absorption Maxima ( ) Comparison
Compound ClassPrimary

(Neutral pH)

(M⁻¹cm⁻¹)
Shift vs. PurineElectronic Driver
Purine (Parent) 263 nm ~8,000Reference

transition of the aromatic core.[1]
Purine-8-carboxylic acid 270 - 275 nm ~10,500Bathochromic (+7-12 nm)Extended conjugation via C8-carbonyl; -I (inductive) effect stabilizes HOMO-LUMO gap.[1]
8-Carboxyadenine 268 nm ~12,000Bathochromic (+8 nm vs Adenine)Synergistic effect of C6-amino auxochrome and C8-carboxyl conjugation.
8-Oxoguanine 245 nm / 293 nm ~10,300Split BandTautomeric equilibrium (6,8-diketo form); oxidation disrupts aromaticity differently than carboxylation.[1]
Purine-6-carboxylic acid 265 nm ~9,000MinimalC6 position is electronically distinct; less effective conjugation with the imidazole ring.[1]

Technical Insight: The C8-carboxylate introduces a "push-pull" electronic system when combined with electron-donating groups (like -NH₂ in adenine) at C6.[1] This often results in a hyperchromic effect (increased intensity) alongside the redshift.

Mechanistic Insight: pH-Dependent Tautomerism[1]

The absorption spectrum of purine-8-carboxylates is highly sensitive to pH due to three competing equilibria:

  • N9-Protonation: Occurs at low pH (

    
    ).[1]
    
  • Carboxyl Ionization: Occurs at acidic/neutral transition (

    
    ).[1]
    
  • N1-Deprotonation: Occurs at high pH (

    
    ).[1]
    
Figure 1: Ionization Pathway & Chromophore Modulation[1]

PurineIonization cluster_0 Electronic Effect Cation Cationic Form (pH < 2) λmax: ~260 nm Zwitterion Neutral/Zwitterion (pH 3-7) λmax: ~272 nm Cation->Zwitterion -H+ (N9/N7) Anion Dianion (pH > 9) λmax: ~280 nm Zwitterion->Anion -H+ (COOH -> COO-) Desc Deprotonation increases electron density in the π-system, lowering the energy of the π-π* transition.

Caption: Stepwise ionization of purine-8-carboxylic acid leads to progressive bathochromic shifts due to increased electron density in the heterocyclic ring.[1]

Validated Experimental Protocol

To ensure reproducibility and spectral accuracy (E-E-A-T), follow this self-validating protocol. This method accounts for the solubility issues common with C8-substituted purines.

Reagents & Equipment
  • Analyte: Purine-8-carboxylic acid derivative (>98% purity).[1]

  • Solvent System: 10 mM Phosphate Buffer (pH 7.[1]4) and 10 mM HCl (pH 1.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Path Length: 1.0 cm quartz cuvettes (matched pair).

Step-by-Step Workflow
  • Stock Preparation (Self-Validating Step):

    • Dissolve 1.0 mg of substance in 100

      
      L of DMSO (to ensure complete solubilization).
      
    • Dilute to 10 mL with deionized water.

    • Validation: Check for precipitate using a laser pointer (Tyndall effect).[1] If scattering is observed, sonicate for 5 mins.[1]

  • pH Titration Scan:

    • Prepare three aliquots of the stock solution diluted to ~20

      
      M:
      
      • Sample A (Acidic): Dilute in 0.1 M HCl.

      • Sample B (Neutral): Dilute in 10 mM Phosphate Buffer (pH 7.4).

      • Sample C (Basic): Dilute in 0.1 M NaOH.

    • Rationale: This covers the full ionization range defined in Figure 1.

  • Data Acquisition:

    • Scan range: 200 nm to 400 nm.

    • Scan rate: 300 nm/min (medium speed) to prevent peak distortion.

    • Baseline correction: Perform using the respective solvent blanks before adding the analyte.

  • Calculation of Molar Extinction Coefficient (

    
    ): 
    
    
    
    
    Where
    
    
    is absorbance at
    
    
    ,
    
    
    is path length (1 cm), and
    
    
    is molar concentration.[1]
Figure 2: Experimental Workflow Diagram

Workflow Start Start: Solid Sample Solubilization Dissolve in DMSO (Avoid aggregation) Start->Solubilization Dilution Dilute into Aqueous Buffers (Acidic, Neutral, Basic) Solubilization->Dilution Scan UV-Vis Scan (200-400 nm) Baseline Corrected Dilution->Scan Validation Check Isosbestic Points (Validates Equilibrium) Scan->Validation Output Determine λmax and ε Validation->Output

Caption: Operational workflow for determining spectral constants of purine derivatives.

References

  • Cavalieri, L. F., et al. (1948).[1] "Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines." Journal of the American Chemical Society. Link[1]

  • Albert, A. (1960).[1][2] "Purine-8-carboxylic acid."[1][3][4] Journal of the Chemical Society.[2] Link[1]

  • Mason, S. F. (1954).[1] "The Electronic Spectra of N-Heterocyclic Compounds." Journal of the Chemical Society.[2] Link

  • Lister, J. H. (1971).[1] Fused Pyrimidines Part II: Purines. Wiley-Interscience.[1] (Standard reference for purine physicochemical properties).

  • Seela, F., et al. (2017).[1] "7-Deazapurine & 8-Aza-7-deazapurine Nucleosides: Synthesis & Properties." Synthesis. (Provides comparative data for 8-modified purines).

Sources

A Comparative Guide to the Chemical and Enzymatic Stability of Purine-8-Esters versus Purine-8-Amides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with purine scaffolds, the choice of substituent at the 8-position is a critical design decision that profoundly impacts a molecule's pharmacokinetic profile, metabolic fate, and overall efficacy. Among the various functionalities employed, esters and amides are common choices for introducing diversity and modulating physicochemical properties. This guide provides an in-depth, objective comparison of the stability of purine-8-esters and purine-8-amides, supported by fundamental chemical principles and established experimental methodologies.

The core of this analysis rests on a well-established principle in organic chemistry: amide linkages exhibit significantly greater stability than ester linkages.[1][2] This guide will dissect the chemical underpinnings of this stability difference, present the implications in a biological context, and provide actionable protocols for empirical validation.

The Fundamental Basis of Stability: A Tale of Two Bonds

The marked difference in stability between amides and esters stems directly from the electronic properties of nitrogen versus oxygen and their interaction with the adjacent carbonyl group.

Amide Bond Resonance: The lone pair of electrons on the amide nitrogen is readily delocalized into the carbonyl system, creating a resonance structure that imparts significant partial double-bond character to the carbon-nitrogen (C-N) bond.[1][2] This resonance stabilization makes the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack, thereby increasing the energy required for bond cleavage.[3] Consequently, the amide nitrogen's lone pair is less available to act as a base.[4]

Ester Bond Resonance: While the oxygen atom in an ester linkage also possesses lone pairs, their delocalization into the carbonyl is less effective compared to the nitrogen in an amide.[2] Oxygen is more electronegative than nitrogen, holding its electrons more tightly. This results in a less pronounced double-bond character for the C-O bond, rendering the carbonyl carbon more electrophilic and thus more vulnerable to hydrolysis.

Caption: Resonance stabilization in amides vs. esters.

This intrinsic electronic difference is the primary driver for the observed disparities in stability under both chemical and biological conditions.

Comparative Stability Analysis

The stability of purine-8-esters and purine-8-amides can be evaluated across several key conditions relevant to drug development.

Chemical Stability (pH-Dependent Hydrolysis)

The rate of hydrolysis for both esters and amides is highly dependent on pH.[5]

  • Purine-8-Esters: Ester bonds are generally labile and undergo hydrolysis under both acidic and basic conditions.[5] Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Base catalysis involves direct nucleophilic attack by a hydroxide ion, which is a more potent nucleophile than water.

  • Purine-8-Amides: Amides are substantially more resistant to hydrolysis across the pH spectrum.[5] Their hydrolysis typically requires much harsher conditions, such as concentrated acid or base at elevated temperatures, which are not physiologically relevant.[1] This resistance is a direct consequence of the resonance stabilization that reduces the electrophilicity of the carbonyl carbon.

Enzymatic Stability

In a biological system, enzymatic cleavage is often the primary route of metabolic degradation.

  • Purine-8-Esters: These compounds are prime substrates for a wide variety of esterase enzymes (e.g., carboxylesterases) that are abundant in the plasma, liver, and other tissues.[1][6] This often leads to rapid in vivo hydrolysis, resulting in a short biological half-life. While this can be a disadvantage for a drug intended for systemic circulation, it is a highly desirable feature for prodrug strategies, where the ester is designed to be cleaved to release an active carboxylic acid or alcohol metabolite at a specific site.

  • Purine-8-Amides: Amides are cleaved by amidase or protease enzymes. While these enzymes are present in biological systems, their activity is generally lower and more specific than that of esterases.[1] Consequently, the amide bond is considered significantly more metabolically stable.[7][8] This stability is often a key objective in drug design to ensure that a compound reaches its target intact and has a sufficiently long duration of action.

Data Summary
FeaturePurine-8-EsterPurine-8-AmideRationale & References
Chemical Hydrolysis (Acidic pH) SusceptibleHighly ResistantEsters are readily protonated and attacked by water; amides require harsh conditions.[5][9]
Chemical Hydrolysis (Basic pH) Highly SusceptibleHighly ResistantEsters are readily attacked by hydroxide; amides are stabilized by resonance.[1][5]
Enzymatic Stability (Plasma) LowHighEsters are rapidly cleaved by abundant esterases; amidase activity is generally lower.[1][6][10]
Metabolic Stability LowHighAmide bioisosteres are a common strategy to improve metabolic stability.[7][8][11]
Common Application ProdrugsStable Drug CandidatesFacile cleavage is useful for controlled release; high stability is needed for longevity.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of novel purine derivatives, standardized in vitro assays are essential. These protocols serve as self-validating systems to generate reliable, comparative data.

Protocol 1: Chemical Stability via pH-Dependent Hydrolysis

Objective: To quantify the rate of hydrolysis of a purine-8-ester or purine-8-amide at various pH values mimicking physiological environments.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 5.0, and pH 7.4 for simulated blood/intestinal fluid).

  • Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation:

    • Pre-warm the buffers to a standard temperature, typically 37°C.

    • Initiate the reaction by spiking the test compound from the stock solution into each buffer to a final concentration of 50-100 µM. Ensure the final DMSO concentration is low (<1%) to avoid effects on solubility and stability.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by mixing the aliquot with an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This stops the hydrolysis and precipitates proteins if plasma is used.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line provides the first-order rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = 0.693/k.

Caption: Workflow for pH-dependent chemical stability assay.

Protocol 2: Metabolic Stability in Plasma

Objective: To assess the stability of a compound in the presence of metabolic enzymes found in plasma.

Methodology:

  • Plasma Preparation: Obtain commercially available, anticoagulated plasma (e.g., human, rat, mouse). Thaw the plasma on ice and centrifuge to remove any cryoprecipitates.

  • Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation:

    • Pre-warm the plasma to 37°C in a shaking water bath.

    • Initiate the reaction by spiking the test compound into the plasma to a final concentration of 1-5 µM. Include positive controls (a known labile ester) and negative controls (a known stable compound).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

    • Immediately quench the reaction as described in Protocol 1 (using cold acetonitrile with an internal standard).

  • Analysis & Data Interpretation:

    • Follow the analysis and data interpretation steps from Protocol 1 to determine the compound's half-life in plasma.

Causality Behind Experimental Choices:

  • 37°C Incubation: This temperature is used to mimic physiological conditions in the body.[10]

  • LC-MS/MS Analysis: This is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent drug even in a complex biological matrix like plasma.

  • Quenching: Immediate quenching with a cold organic solvent is critical to halt enzymatic activity instantly, ensuring that the measured compound concentration accurately reflects the specific time point.

Implications for Drug Design and Development

The choice between a purine-8-ester and a purine-8-amide is a strategic one, driven by the therapeutic goal.

  • Purine-8-Amides for Durability: If the goal is a stable, orally bioavailable drug with a long duration of action, the amide is the superior choice. Its inherent resistance to both chemical and enzymatic hydrolysis provides the metabolic robustness required for most drug candidates.[8] Many drug discovery programs use the bioisosteric replacement of a labile ester with an amide or other stable surrogates like oxadiazoles or triazoles to improve pharmacokinetic properties.[7][8][11]

  • Purine-8-Esters for Targeted Release (Prodrugs): If the parent purine contains a carboxylic acid at the 8-position that limits cell permeability, converting it to an ester can create a prodrug.[10] This strategy masks the polar acid group, potentially improving absorption. The ester is then designed to be rapidly cleaved by esterases in vivo to release the active acidic drug. This approach trades stability for a specific delivery objective.

Conclusion

In the stability comparison of purine-8-esters versus purine-8-amides, the amide is the clear winner in terms of chemical and metabolic robustness. This stability is rooted in the superior resonance delocalization of the amide bond compared to the ester linkage.[1][2] Purine-8-amides are therefore well-suited for development as stable drug candidates, whereas purine-8-esters are more appropriate for prodrug strategies that require controlled in vivo cleavage. The experimental protocols provided herein offer a reliable framework for researchers to validate these stability profiles for their specific purine derivatives, enabling data-driven decisions in the complex process of drug discovery.

References

  • Benchchem. (n.d.). Comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid.
  • Vertex AI Search. (2026, February 28). Amide vs Ester: Evaluating Hydrolysis Rates for Stability.
  • Filo. (2025, June 16). Which is more stable: an ester or an amide?.
  • Geissler, M., et al. (2022, May 23). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres.
  • D'Souza, D. R., & Padiya, K. J. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Patel, H. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.
  • Reddit. (2019, July 18). Why are Amides less reactive than Esters?.
  • Reddit. (2021, July 20). Why do amide groups not gain or lose protons with a change in pH?.
  • Mentlein, R., & Heymann, E. (1984, April 15). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Biochemical Pharmacology.
  • Hembrough, T. A., & Brown, R. S. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-chloro-9H-purine-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in an experiment. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Ethyl 2-chloro-9H-purine-8-carboxylate, a halogenated purine derivative, is a valuable building block in medicinal chemistry. However, its chlorinated nature necessitates a rigorous and informed approach to its disposal.

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe handling and disposal of Ethyl 2-chloro-9H-purine-8-carboxylate. Moving beyond a simple checklist, we delve into the causality behind these protocols, ensuring a deep understanding that fosters a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Compounds like 2-chloro-9H-purine are known to be harmful if swallowed or inhaled, and cause skin and serious eye irritation[1]. The presence of the chloro- group on the purine ring system defines its chemical reactivity and dictates its classification as a hazardous substance.

Key Potential Hazards:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract[1][2].

  • Toxicity: Classified as harmful if swallowed or inhaled[1].

  • Environmental Hazard: As a chlorinated organic compound, it poses a risk to aquatic life and can persist in the environment if not disposed of correctly[3][4].

These hazards are the primary drivers for the stringent personal protective equipment (PPE) and engineering controls required during handling and disposal.

Table 1: Summary of Properties and Disposal Classification

PropertyValue / ClassificationRationale & Source
Chemical Class Halogenated Purine DerivativeContains a chlorine atom on the purine ring structure.
Physical State Likely a solid (powder)[2]Based on similar purine derivatives.
Primary Hazard Irritant, Harmful[1]Based on data for 2-Chloro-9H-purine.
Waste Classification Halogenated Organic Waste Presence of chlorine atom mandates this classification[5][6].
Disposal Method High-Temperature IncinerationThe standard and required method for chlorinated organic waste to ensure complete destruction[3][7].

The Core Principle: Segregation of Halogenated Organic Waste

The single most critical step in the proper disposal of Ethyl 2-chloro-9H-purine-8-carboxylate is its correct classification and segregation. Due to its chemical structure, this compound and any materials contaminated with it must be treated as Halogenated Organic Waste .

Why is Segregation Crucial?

  • Disposal Method: Halogenated and non-halogenated waste streams are treated differently. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like hydrogen chloride (HCl)[3][7]. Mixing waste streams complicates and increases the cost of disposal and can lead to regulatory non-compliance[6].

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, never mix acidic waste with chlorinated waste that may also contain cyanides, as this could generate highly toxic gases[8].

The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.

G cluster_0 Waste Generation Point (Lab Bench) cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway Start Generate Waste: Ethyl 2-chloro-9H-purine-8-carboxylate (Solid, Solutions, Contaminated Labware) Classify Is the waste halogenated? (Contains F, Cl, Br, I) Start->Classify Halogenated YES: Halogenated Organic Waste Classify->Halogenated Yes NonHalogenated NO: Non-Halogenated Organic Waste Classify->NonHalogenated No Container Place in a designated, properly labeled, chemically compatible 'Halogenated Waste' container. Halogenated->Container Store Store in Satellite Accumulation Area Container->Store EHS Contact Environmental Health & Safety (EHS) for pickup. Store->EHS Incinerate Final Disposal: Approved Hazardous Waste Incineration Facility EHS->Incinerate

Caption: Waste disposal workflow for Ethyl 2-chloro-9H-purine-8-carboxylate.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing waste from the moment of generation to its final hand-off.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols[9]. Ensure that safety showers and eyewash stations are readily accessible[2].

Required PPE:

  • Eye Protection: Tightly-sealed safety goggles or a face shield[9].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), inspected before use. Change gloves immediately if contamination occurs[9].

  • Body Protection: A lab coat. For larger quantities or spill cleanup, consider a chemically impervious apron or gown[10].

Step 2: Waste Containment at the Source

Collect all forms of waste in a designated container at the point of generation. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated disposable materials: Weighing paper, pipette tips, gloves, and paper towels used for cleanup.

Step 3: Selecting the Correct Waste Container
  • Material: Use a chemically compatible, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) carboys are a common and suitable choice for liquid organic waste[8]. For solid waste, a sealable plastic or glass jar can be used.

  • Condition: The container must be in good condition, free from cracks or leaks[11]. Never use a container that previously held incompatible chemicals (e.g., strong acids or oxidizers).

  • Filling: Do not overfill liquid waste containers. A common rule is to fill to no more than 80-90% capacity to allow for vapor expansion and prevent spills[8][12].

Step 4: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is critical for safety. The label must be securely affixed to the container and include the following information[13]:

  • The words "Hazardous Waste" .

  • The full chemical name: "Ethyl 2-chloro-9H-purine-8-carboxylate" and any other chemical constituents in the container, with approximate concentrations or volumes.

  • The primary hazard(s): "Irritant," "Toxic."

  • The date when waste was first added to the container (the "start date").

  • Your name, principal investigator, and laboratory location.

Step 5: Temporary On-Site Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[6][13].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store containers upright in a secondary containment bin to catch any potential leaks[13].

  • Ensure segregation from incompatible materials, particularly strong acids, bases, and oxidizers[13].

Step 6: Arranging for Final Disposal

When the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[13].

  • Do not pour this chemical waste down the drain[14].

  • Your EHS office is responsible for consolidating waste and sending it to a licensed hazardous waste disposal facility. The ultimate disposal method will be high-temperature incineration, which is designed to safely and completely destroy chlorinated organic compounds[5][7].

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is critical to mitigating exposure and contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 3, Step 1. A respirator may be necessary for large spills of powdered material[9].

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.

    • For Liquids: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All materials used for cleanup must be disposed of as halogenated organic waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of Ethyl 2-chloro-9H-purine-8-carboxylate, protecting yourself, your colleagues, and the environment.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). A continuous process for the disposal of halogen-containing organic residues has been developed.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION . (2016, April 15). Bucknell University. Retrieved from [Link]

  • Process for the incineration of chlorinated organic materials. (1980, July 29). Google Patents.
  • Gebauer Company - Health | Ho-Chunk . (n.d.). Ho-Chunk, Inc. Retrieved from [Link]

  • Disposal of Waste Solvents . (n.d.). NUS Department of Chemistry. Retrieved from [Link]

  • Health Hazard Evaluation Report 74-130-229 . (n.d.). CDC/NIOSH. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . (2025, December 22). Emory University. Retrieved from [Link]

  • Chemical Compatibility Chart . (2024, April 19). Walchem. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs . (2025, March 5). Duke University Safety. Retrieved from [Link]

  • Chemical Compatibility Database . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chemical Compatibility Calculator . (n.d.). DWK Life Sciences. Retrieved from [Link]

  • Appendix D.2 Acute RELs and toxicity summaries . (n.d.). OEHHA. Retrieved from [Link]

  • MLS002637833 - Hazard . (2025, October 15). US EPA. Retrieved from [Link]

  • Neutralization of Liquids Containing Chlorine Bleach . (n.d.). ETH Zürich. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water . (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • How and Why to Neutralize Chloroform . (2025, September 29). Lab Alley. Retrieved from [Link]

  • Proper disposal of chemicals . (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97% . (2003, October 8). Cole-Parmer. Retrieved from [Link]

  • National Pollutant Discharge Elimination System (NPDES) . (2010, November 10). US EPA. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (n.d.). US EPA. Retrieved from [Link]

  • Screening Assessment - Ethyl Carbamate . (2024, May 16). Canada.ca. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . (2025, May 13). US EPA. Retrieved from [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides . (n.d.). US EPA. Retrieved from [Link]

  • Chlorinated Paraffins Industry Association Comments . (2024, October 31). Regulations.gov. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-chloro-9H-purine-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational and safety guide for the handling of Ethyl 2-chloro-9H-purine-8-carboxylate. As a substituted purine, this compound and its analogs are foundational in various research and drug development applications, often serving as building blocks in medicinal chemistry.[1] Given the biological significance of purine derivatives, it is imperative to treat this and related compounds with a high degree of caution. This guide is structured to provide researchers, scientists, and drug development professionals with the essential, in-depth information required to establish a self-validating system of safety through the correct selection and use of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risk Profile

A robust safety plan begins not with a list of equipment, but with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for Ethyl 2-chloro-9H-purine-8-carboxylate is not always readily available, we can infer its hazard profile by examining structurally similar chloropurines. This analog-based approach is a cornerstone of proactive laboratory safety.

Compounds like 2-Chloro-9H-purine and 6-Chloropurine are classified with specific health warnings.[2] Based on this data, we must assume Ethyl 2-chloro-9H-purine-8-carboxylate presents a similar risk profile.

Table 1: Inferred Hazard Profile for Ethyl 2-chloro-9H-purine-8-carboxylate

Hazard Classification Description Rationale / Analog Source
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[2] Analog data indicates potential for systemic toxicity upon ingestion or inhalation.
Skin Irritation/Corrosion Causes skin irritation (Category 2).[2] The chlorinated heterocyclic structure suggests a high likelihood of causing irritation upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[2] Direct contact with eyes is likely to cause significant irritation or damage.
Respiratory Irritation May cause respiratory irritation.[2] Fine powders or aerosols can irritate the respiratory tract if inhaled.

| Potential Biological Activity | Suspected of being biologically active. | Purine analogs are frequently designed for biological activity, including use as chemotherapeutics.[1] |

This assessment mandates that all handling procedures are designed to minimize direct contact, inhalation, and ingestion.

The Core Ensemble: Minimum PPE for All Operations

Before entering a laboratory area where Ethyl 2-chloro-9H-purine-8-carboxylate is handled, a minimum level of PPE is required. This core ensemble protects against incidental exposure, such as minor splashes or contact with trace contamination on surfaces.[3]

  • Body Protection: A clean, knee-length laboratory coat with a fully buttoned front is mandatory. This provides a removable barrier to protect personal clothing.[4]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[3] They protect against flying particles and minor splashes.

  • Hand Protection: Disposable nitrile gloves are required for all tasks. Nitrile is selected for its broad protection against chlorinated compounds.[5][6]

  • Attire: Full-length pants (or equivalent) and closed-toe shoes are required to ensure no skin is exposed on the lower body and feet.[3][7]

Task-Specific PPE Escalation: A Risk-Based Approach

The core PPE ensemble is a starting point. The specific task being performed dictates the need for additional, more robust protection. The guiding principle is to match the level of protection to the risk of exposure, which is influenced by the quantity of the chemical, its physical form, and the operation being performed.[8]

Table 2: Task-Specific PPE Requirements

Scenario Primary Hazard Required PPE (In addition to Core Ensemble) Causality and Rationale
Weighing Solid Compound Inhalation of airborne particulates. NIOSH-approved N95 respirator (or higher). Double-gloving is recommended. Weighing fine powders can generate dust that may not be fully contained, even within a fume hood. An N95 respirator prevents inhalation of these particles.[9][10] Double-gloving minimizes the risk of contamination during material transfer and subsequent glove removal.[4]
Preparing Solutions / Dilutions Chemical splashes to the face and eyes. Chemical splash goggles. A face shield worn over goggles is strongly recommended. Safety glasses are insufficient to protect against liquid splashes, which can travel around the lens.[3] Goggles form a seal around the eyes, and a face shield provides an additional barrier for the entire face.[6]
Large-Scale (>1L) Transfers or Reactions Significant splashes and potential for aerosol generation. Chemical splash goggles and a full-face shield. A chemical-resistant apron or disposable suit. The increased volume elevates the risk of a significant splash. An apron or suit made of materials like neoprene or PVC protects the torso and legs from corrosive or irritating liquids.[11]

| Cleaning Chemical Spills | High risk of direct, prolonged contact and inhalation. | Full-face respirator with organic vapor/acid gas cartridges. Chemical-resistant gloves (e.g., butyl rubber or thicker nitrile). Chemical-resistant suit and boots. | Spill cleanup involves direct interaction with concentrated material. A full-face respirator provides a higher protection factor for both eyes and the respiratory system.[12] Thicker, more robust gloves are necessary for handling cleanup materials and potentially sharp, contaminated debris.[5] |

The Critical Barrier: Glove Selection and Use

Gloves are the most intimate layer of protection and deserve special attention. The choice of material and the technique for their use are critical for safety.

  • Material Selection: Nitrile gloves are the standard recommendation for incidental contact with chlorinated organic compounds due to their favorable chemical resistance properties.[5][6][13] For prolonged contact or handling of large quantities, heavier-duty gloves such as butyl rubber should be considered. Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[14][15]

  • Double-Gloving: For handling this compound, particularly in its solid form or in concentrated solutions, double-gloving is a highly recommended best practice. This technique provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the inner glove or skin.

  • Proper Removal Technique (to prevent cross-contamination):

    • With your gloved right hand, grasp the outside of the left glove at the cuff.

    • Peel the left glove off, turning it inside-out as you remove it. The contaminated outer surface is now contained on the inside.

    • Hold the removed glove in your still-gloved right hand.

    • Slide two fingers of your now-bare left hand under the cuff of the right glove. Be careful to only touch the inside of the glove.

    • Peel the right glove off, turning it inside-out over the first glove.

    • This creates a small bag containing both contaminated gloves. Dispose of it immediately in a designated hazardous waste container.

    • Wash your hands thoroughly with soap and water.[16]

Operational and Disposal Plan

A safe workflow extends beyond wearing PPE to include the environment in which the work is done and the procedures for cleanup and disposal.

Step-by-Step Handling Protocol
  • Preparation: All handling of Ethyl 2-chloro-9H-purine-8-carboxylate must occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[17] The work surface should be covered with disposable, absorbent bench paper.

  • Pre-Operational Check: Ensure all necessary equipment, reagents, and waste containers are assembled inside the fume hood before beginning work.

  • Don PPE: Don all required PPE according to the sequence outlined in the diagram below.

  • Execution: Perform all manipulations (weighing, dissolving, transferring) deep within the fume hood, at least 6 inches from the sash.

  • Post-Handling: Thoroughly decontaminate any non-disposable equipment with an appropriate solvent within the fume hood. Wipe down the work surface.

  • Waste Segregation: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, into a clearly labeled hazardous waste container.

  • Doff PPE: Carefully remove PPE in the correct sequence to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[16]

Mandatory Visualization: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning PPE Donning Sequence (Putting On) cluster_doffing PPE Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (cuffs over lab coat sleeves) Don3->Don4 Doff1 1. Gloves (most contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Logical sequence for donning and doffing PPE to minimize exposure.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical (gloves, wipes, bench paper, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Chemical Waste: All solutions containing Ethyl 2-chloro-9H-purine-8-carboxylate must be collected as hazardous waste. As a chlorinated organic compound, it must not be disposed of down the sanitary sewer.[18][19] This waste should be segregated into a container specifically for "Halogenated Organic Waste."[20]

  • Empty Containers: "Empty" containers that once held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. Only after proper rinsing can the container be disposed of according to institutional guidelines.[21]

By integrating this comprehensive, risk-based approach to personal protective equipment, researchers can confidently handle Ethyl 2-chloro-9H-purine-8-carboxylate, ensuring personal safety and maintaining the integrity of their work environment.

References

  • Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals Special Issue: Purine and Its Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). PPE Guidelines for Chlorine Handling. Retrieved from [Link]

  • ACS Publications. (2023). Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria. Analytical Chemistry. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • PubMed. (n.d.). Identification and quantitation of purine derivatives in urinary calculi. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Acorus Therapeutics Ltd. (2007). Ethyl Chloride EEC Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environment, Health and Safety, University of South Carolina. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Oxford University Hospitals. (2023). Transport and storage of samples. Retrieved from [Link]

  • Wolters Kluwer. (2021). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

  • Swedish Medical Center. (n.d.). Collection/Handling of Lab Specimens. Retrieved from [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • OSHwiki. (2012). Protective clothing against chemical and biological hazards. Retrieved from [Link]

  • Harmony Lab & Safety Supply. (2026). Glove for Chemicals: Compatibility Chart for 20 Cleaners. Retrieved from [Link]

  • Environment, Health & Safety, University of Washington. (n.d.). Laboratory Personal Protective Equipment (PPE) Hazard Assessment Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • H.M. Royal, Inc. (2025). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]

  • Cole-Parmer. (2018). Chemical Compatibility Chart For Disposable Gloves. Retrieved from [Link]

  • Justrite. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-9H-purine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-9H-purine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.